4-Chloro-3,5-dimethylbenzoic acid
Description
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Properties
IUPAC Name |
4-chloro-3,5-dimethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHGJCFPDAJYTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90553939 | |
| Record name | 4-Chloro-3,5-dimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90553939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90649-78-8 | |
| Record name | 4-Chloro-3,5-dimethylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90649-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3,5-dimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90553939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Chloro-3,5-dimethylbenzoic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Chloro-3,5-dimethylbenzoic Acid
This guide provides a comprehensive technical overview of this compound, a substituted aromatic carboxylic acid of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science. By leveraging established principles of organic chemistry and data from closely related analogues, this document offers field-proven insights into its synthesis, reactivity, and characterization, designed for professionals in drug development and chemical research.
Core Physicochemical & Structural Properties
This compound is a solid crystalline compound. Its structure features a benzoic acid core, with a chlorine atom at position 4 and two activating methyl groups at positions 3 and 5. This specific substitution pattern dictates its electronic properties, reactivity, and steric profile, making it a unique building block in organic synthesis.
The core properties are summarized below:
| Property | Value | Source / Reference |
| CAS Number | 90649-78-8 | [1] |
| Molecular Formula | C₉H₉ClO₂ | [1] |
| Molecular Weight | 184.62 g/mol | [1] |
| Melting Point | 115 °C | [1] |
| Boiling Point | 311.3 °C (Predicted) | [1] |
| Appearance | White to off-white crystalline solid | Inferred from related compounds |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, acetone, and dichloromethane. | Inferred from[2][3] |
Spectroscopic Profile & Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be simple and highly informative. Due to the symmetrical substitution pattern, the two aromatic protons are chemically equivalent, as are the six protons of the two methyl groups.
| Predicted ¹H NMR Data (Solvent: CDCl₃) | |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~11-13 | Singlet (broad) |
| ~7.8-8.0 | Singlet |
| ~2.3-2.4 | Singlet |
-
Causality: The downfield shift of the carboxylic proton is characteristic of its acidic nature. The aromatic protons are expected to appear as a singlet due to their chemical equivalence. The methyl protons appear in the typical alkyl region.
¹³C NMR: The carbon spectrum will reflect the molecule's symmetry, showing fewer signals than the total number of carbon atoms.
| Predicted ¹³C NMR Data (Solvent: CDCl₃) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~170-172 | Carboxylic Acid (-C OOH) |
| ~139-141 | Aromatic (C -CH₃) x 2 |
| ~134-136 | Aromatic (C -Cl) |
| ~130-132 | Aromatic (C -H) x 2 |
| ~128-130 | Aromatic (C -COOH) |
| ~20-22 | Methyl (-C H₃) x 2 |
-
Causality: The carboxyl carbon is the most deshielded. The aromatic carbons' shifts are influenced by their attached substituents; carbons bonded to the electron-donating methyl groups and the electron-withdrawing chloro group will have distinct, predictable shifts based on established substituent effects[4][5].
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the characteristic absorptions of the carboxylic acid functional group.
| Key IR Absorption Bands | |
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 2500-3300 (broad) | O-H stretch (Carboxylic acid dimer) |
| ~1700-1720 | C=O stretch (Carboxylic acid) |
| ~1600, ~1475 | C=C stretches (Aromatic ring) |
| ~1200-1300 | C-O stretch |
| ~700-800 | C-Cl stretch |
Mass Spectrometry (MS)
Under electron ionization (EI), the molecule will fragment in a predictable manner. The molecular ion peak (M⁺) should be observable.
| Expected Mass Spectrometry Fragmentation | |
| m/z Value | Proposed Fragment |
| 184/186 | [C₉H₉ClO₂]⁺ |
| 169/171 | [M - CH₃]⁺ |
| 139 | [M - COOH]⁺ |
| 104 | [C₈H₈]⁺ |
| 77 | [C₆H₅]⁺ |
Synthesis & Purification Workflow
There are two primary, field-proven strategies for the synthesis of this compound: oxidation of the corresponding chloro-xylene or direct chlorination of dimethylbenzoic acid. The oxidation route is often preferred to avoid issues with regioselectivity during the chlorination of an activated ring.
Protocol: Oxidation of 4-Chloro-1,3,5-trimethylbenzene (Chloromesitylene)
This protocol is adapted from established methods for the oxidation of alkylbenzenes to carboxylic acids, such as the synthesis of 4-chloro-3,5-dimethoxybenzoic acid[6]. Potassium permanganate (KMnO₄) is a robust and effective oxidizing agent for this transformation.
Step-by-Step Methodology:
-
Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, combine 4-Chloro-1,3,5-trimethylbenzene (1.0 eq) with a 2:1 mixture of pyridine and water.
-
Heating: Heat the mixture to reflux (~90-100 °C) with vigorous stirring.
-
Oxidant Addition: Prepare a solution of potassium permanganate (KMnO₄, ~4.0 eq) in hot water. Add this solution dropwise to the refluxing reaction mixture over 2-3 hours. The purple color of the permanganate will disappear as it is consumed.
-
Reaction Completion: After the addition is complete, continue to heat at reflux for an additional 2-4 hours, or until TLC/GC-MS analysis shows complete consumption of the starting material. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Workup - Part 1 (Quenching & Filtration): Cool the reaction mixture to room temperature. Add a small amount of ethanol to quench any excess KMnO₄. Filter the mixture through a pad of Celite to remove the MnO₂ precipitate, washing the filter cake with hot water.
-
Workup - Part 2 (Acidification & Extraction): Combine the filtrate and washes. If pyridine was used, remove it via distillation. Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid (HCl). A white precipitate of this compound will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or toluene) to yield the pure acid.
Diagram: Synthesis Workflow via Oxidation
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity
The reactivity of this compound is governed by two main features: the carboxylic acid group and the substituted aromatic ring.
Reactions of the Carboxylic Acid Group
The -COOH group undergoes standard transformations, making it a versatile handle for building more complex molecules.
-
Esterification: Reacts with alcohols under acidic catalysis (e.g., H₂SO₄, TsOH) in a Fischer esterification to form the corresponding esters. The reaction is an equilibrium, often requiring removal of water to drive it to completion[7].
-
Amide Bond Formation: This is a cornerstone reaction in drug development. The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine[8]. Alternatively, direct coupling with an amine can be achieved using standard coupling reagents (e.g., DCC, EDC, HATU)[9][10].
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (4-Chloro-3,5-dimethylbenzyl alcohol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Reactivity of the Aromatic Ring
The aromatic ring's reactivity towards electrophilic aromatic substitution (EAS) is influenced by the combined electronic effects of its substituents.
-
Directing Effects: The two methyl groups are ortho-, para-directing and strongly activating. The chlorine atom is also ortho-, para-directing but is deactivating. The carboxylic acid group is meta-directing and strongly deactivating[11][12].
-
Overall Reactivity: The position available for substitution is C2 (equivalent to C6). This position is ortho to one methyl group and meta to the other methyl group, the chloro group, and the carboxyl group. The strong activating effect of the methyl groups likely dominates, making the ring more susceptible to EAS than unsubstituted benzoic acid, with substitution directed to the C2/C6 position.
Diagram: Key Chemical Reactions
Caption: Core reactivity pathways for this compound.
Analytical Characterization
To ensure purity and confirm identity, a robust analytical workflow is essential. High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing purity, while Gas Chromatography-Mass Spectrometry (GC-MS) can be used for volatile derivatives.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is ideal for analyzing this compound.
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs strongly (e.g., ~240-254 nm).
-
Justification: This method effectively separates the nonpolar analyte from more polar impurities. The acidic mobile phase ensures the carboxylic acid is protonated, leading to sharp, well-defined peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis by GC can be challenging due to the low volatility and high polarity of the carboxylic acid. Derivatization is often required.
-
Derivatization: The acid can be converted to its more volatile methyl ester (using diazomethane or TMS-diazomethane) or a silyl ester (using a reagent like MTBSTFA)[2].
-
GC Conditions: A nonpolar capillary column (e.g., DB-5ms) is suitable. The temperature program would start at a low temperature (~100 °C) and ramp up to a higher temperature (~250-280 °C) to ensure elution.
-
MS Detection: Mass spectrometry provides definitive identification based on the fragmentation pattern discussed in Section 2.
Safety & Handling
As a halogenated aromatic carboxylic acid, this compound should be handled with appropriate care in a laboratory setting. Based on safety data for structurally similar compounds, the following precautions are mandated.
-
Hazard Classification: Expected to be an irritant to the skin, eyes, and respiratory system[1][13][14].
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves. Handle only in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong bases and oxidizing agents.
Conclusion
This compound is a valuable synthetic intermediate with a well-defined chemical profile. Its properties are a direct consequence of the interplay between the carboxylic acid function and the electronic and steric effects of the chloro and dimethyl substituents on the aromatic ring. The protocols and data presented in this guide, derived from established chemical principles and analysis of related structures, provide a solid foundation for researchers to confidently synthesize, characterize, and utilize this compound in their drug discovery and chemical development programs.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. digital.library.unt.edu [digital.library.unt.edu]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. prepchem.com [prepchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. homework.study.com [homework.study.com]
- 12. studymind.co.uk [studymind.co.uk]
- 13. rsc.org [rsc.org]
- 14. 4-Chloro-3-methylbenzoic acid(7697-29-2) 1H NMR spectrum [chemicalbook.com]
physical and chemical properties of 4-Chloro-3,5-dimethylbenzoic acid
An In-depth Technical Guide to 4-Chloro-3,5-dimethylbenzoic Acid
Abstract
This technical guide provides a comprehensive overview of the (CAS No. 90649-78-8). Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, physicochemical parameters, spectroscopic profile, and chemical reactivity. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of key properties, including melting point and acid dissociation constant (pKa), and provides a standard method for purification by recrystallization. The guide aims to serve as an essential resource, blending theoretical knowledge with practical application to support advanced research and development activities.
Introduction
This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a benzene ring substituted with a carboxyl group, a chlorine atom, and two methyl groups, makes it a valuable building block in organic synthesis. The interplay of these functional groups—the electron-withdrawing nature of the chlorine and carboxylic acid, and the electron-donating character of the methyl groups—imparts a unique reactivity profile that is of significant interest in medicinal chemistry and materials science. Understanding the precise physical and chemical properties of this compound is paramount for its effective utilization in designing novel molecules with targeted biological activities or material characteristics. This guide provides the foundational data and methodologies required by scientists to confidently incorporate this compound into their research endeavors.
Chemical Identity and Physicochemical Properties
The fundamental identifiers and key physicochemical properties of this compound are summarized below. These parameters are critical for predicting the compound's behavior in various chemical and biological systems, from solubility in reaction solvents to its potential absorption characteristics in physiological environments.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 90649-78-8 | [1] |
| Molecular Formula | C₉H₉ClO₂ | [1][2] |
| Molecular Weight | 184.62 g/mol | [1][2] |
| Appearance | Crystalline solid | [3] |
| Melting Point | 115 °C | [1] |
| Boiling Point | 311.3 °C (Predicted) | [1] |
| pKa | ~3.5-4.5 (Predicted) | [4] |
| Solubility | Soluble in methanol and ethanol.[5][6] | N/A |
Note: The pKa is an estimated value based on structurally similar compounds and requires experimental verification for precise determination.
Spectroscopic Profile
Spectroscopic data is indispensable for the structural confirmation and purity assessment of a chemical compound. Below is a summary of the expected spectral characteristics for this compound.
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the carboxylic acid proton (singlet, downfield), aromatic protons (singlet), and methyl protons (singlet).[7][8] |
| ¹³C NMR | Resonances for the carboxyl carbon, quaternary aromatic carbons, and methyl carbons. |
| IR Spectroscopy | Characteristic absorptions for O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, and C-Cl stretching.[4] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of chlorine.[4] |
Chemical Reactivity and Synthesis
The reactivity of this compound is primarily dictated by the carboxylic acid group and the substituted aromatic ring. The carboxylic acid can undergo standard reactions such as esterification, amide bond formation, and reduction. The aromatic ring's reactivity towards electrophilic substitution is influenced by the directing effects of the chloro and methyl substituents.
A common synthetic route to substituted benzoic acids involves the oxidation of the corresponding alkylbenzenes. For this compound, a plausible synthesis starts from 1-chloro-2,4-dimethylbenzene, followed by functional group manipulations to introduce the carboxylic acid.
Below is a generalized workflow for a potential synthesis and purification process.
Caption: Generalized workflow for the synthesis and purification of this compound.
Experimental Protocols
This section provides detailed, step-by-step methodologies for determining key physical and chemical properties. These protocols are designed to be self-validating and are based on established laboratory techniques.
Protocol for Melting Point Determination
Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature. Impurities typically depress and broaden the melting range. This protocol uses the capillary method, a standard technique in organic chemistry.[9]
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Sample of this compound, finely powdered
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.[9]
-
Loading the Capillary Tube: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample down. A sample height of 2-3 mm is ideal.[9]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate determination.[10]
-
Accurate Determination: Allow the apparatus to cool. Insert a new capillary tube with the sample. Heat the block at a slow rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted (T₂). The melting range is T₁-T₂. For a pure compound, this range should be narrow (0.5-1.5 °C).[10]
-
Validation: Repeat the measurement at least twice to ensure consistency. The results should be reproducible.
Protocol for pKa Determination by Potentiometric Titration
Principle: The pKa of a weak acid can be determined by titrating it with a strong base and monitoring the pH change. The pKa is equal to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[11][12]
Apparatus and Materials:
-
pH meter with a combination electrode, calibrated with standard buffers (pH 4, 7, and 10)
-
Magnetic stirrer and stir bar
-
Buret (50 mL)
-
Beakers (150 mL)
-
Volumetric flasks
-
Standardized ~0.1 M NaOH solution
-
~0.01 M solution of this compound in a suitable solvent (e.g., ethanol/water mixture)
-
Distilled or deionized water
Caption: Workflow for pKa determination by potentiometric titration.
Procedure:
-
Setup: Calibrate the pH meter. Place a known volume (e.g., 50.0 mL) of the this compound solution into a beaker with a magnetic stir bar. Immerse the pH electrode in the solution.
-
Initial Reading: Record the initial pH of the acid solution.
-
Titration: Begin adding the standardized NaOH solution from the buret in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.[11]
-
Near Equivalence Point: As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL or dropwise) to accurately capture the steep rise in pH around the equivalence point.[11]
-
Completion: Continue adding titrant until the pH has stabilized well past the equivalence point (e.g., pH 11-12).
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point, which is the midpoint of the steepest part of the curve. A first or second derivative plot can help to precisely locate this point.
-
Divide the volume of NaOH at the equivalence point by two to find the half-equivalence volume.
-
From the titration curve, find the pH that corresponds to the half-equivalence volume. This pH value is the pKa of the acid.[12]
-
Protocol for Purification by Recrystallization
Principle: Recrystallization is a technique used to purify solid compounds. It relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[13][14]
Apparatus and Materials:
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Vacuum source
-
Filter paper
-
Crude this compound
-
Suitable solvent or solvent pair (e.g., ethanol/water)
Procedure:
-
Solvent Selection: The ideal solvent is one in which the target compound is very soluble at high temperatures and insoluble at low temperatures. For carboxylic acids, mixtures like ethanol/water are often effective.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent to just dissolve the solid. It is crucial to use the minimum volume to ensure good recovery.[13][14]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[13]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[14]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals completely. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
-
Validation: The purity of the recrystallized product should be assessed by taking a melting point. A sharp melting point close to the literature value indicates high purity.[14]
Safety and Handling
This compound is classified as an irritant.[2] It may cause skin and serious eye irritation.[15] Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[16][17]
-
Handling: Avoid breathing dust. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[16][18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][16]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
This technical guide has provided a detailed examination of the . The data and protocols presented herein are intended to equip researchers with the necessary information for the confident and effective use of this compound in their synthetic and developmental work. The methodologies described for property determination and purification are robust and adhere to established scientific principles, ensuring reliable and reproducible results.
References
- 1. This compound, 1 g, CAS No. 90649-78-8 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 2. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
- 3. 3,5-Dimethylbenzoic acid | 499-06-9 [chemicalbook.com]
- 4. 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | 26165-62-8 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. 4-Chloro-3-methylbenzoic acid(7697-29-2) 1H NMR spectrum [chemicalbook.com]
- 8. 3,5-Dimethylbenzoic acid(499-06-9) 1H NMR [m.chemicalbook.com]
- 9. thinksrs.com [thinksrs.com]
- 10. SSERC | Melting point determination [sserc.org.uk]
- 11. scribd.com [scribd.com]
- 12. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 13. westfield.ma.edu [westfield.ma.edu]
- 14. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 15. chemicalbook.com [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
- 17. dept.harpercollege.edu [dept.harpercollege.edu]
- 18. WERCS Studio - Application Error [assets.thermofisher.com]
An In-depth Technical Guide to the Molecular Structure of 4-Chloro-3,5-dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-3,5-dimethylbenzoic acid, a substituted aromatic carboxylic acid, represents a versatile scaffold in medicinal chemistry and materials science. This guide provides a comprehensive analysis of its molecular structure, leveraging theoretical predictions and comparative data from analogous compounds due to the current absence of publicly available experimental spectroscopic and crystallographic data. We will explore its predicted spectroscopic characteristics, a plausible synthetic pathway, and its potential applications as a building block in the development of novel therapeutic agents and functional materials. This document aims to serve as a foundational resource for researchers, providing both the theoretical groundwork and practical insights necessary for the effective utilization of this compound.
Introduction: The Significance of Substituted Benzoic Acids
Substituted benzoic acids are a cornerstone of modern organic chemistry, finding extensive applications as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and performance materials. The specific nature and arrangement of substituents on the benzene ring profoundly influence the molecule's physicochemical properties, including its reactivity, lipophilicity, and biological activity. The subject of this guide, this compound (CAS No. 90649-78-8), presents an intriguing combination of a halogen, alkyl groups, and a carboxylic acid moiety, suggesting a unique profile for molecular interactions and synthetic utility.
The presence of a chlorine atom and two methyl groups on the aromatic ring modifies the electron density and steric environment of the benzoic acid core. These features can be strategically exploited in drug design to modulate binding affinity to biological targets and to fine-tune pharmacokinetic properties. This guide will systematically deconstruct the molecular architecture of this compound, offering a robust framework for its application in research and development.
Molecular Structure and Physicochemical Properties
| Property | Predicted/Calculated Value | Data Source/Basis |
| Molecular Formula | C₉H₉ClO₂ | - |
| Molecular Weight | 184.62 g/mol | --INVALID-LINK-- |
| CAS Number | 90649-78-8 | --INVALID-LINK-- |
| Predicted pKa | ~3.5 - 4.0 | Based on the electron-withdrawing nature of the chloro and carboxyl groups, and the electron-donating nature of the methyl groups. |
| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and DMSO. | General solubility trends for substituted benzoic acids. |
| Predicted Melting Point | 160-180 °C | Comparison with related structures like 3,5-dimethylbenzoic acid (169-171 °C) and 4-chlorobenzoic acid (241.5 °C). |
Proposed Synthesis Pathway
A reliable synthesis of this compound is crucial for its availability for research and development. Based on established methodologies for analogous compounds, a plausible and efficient synthetic route involves the oxidation of the corresponding toluene derivative, 4-chloro-3,5-dimethyltoluene.
Experimental Protocol: A Plausible Synthetic Route
This protocol is a proposed method based on standard organic chemistry transformations and synthesis of similar molecules. Optimization of reaction conditions would be necessary for achieving high yields and purity.
Step 1: Iodination of 3,5-Dimethylaniline
-
To a stirred solution of 3,5-dimethylaniline in a suitable solvent (e.g., dichloromethane), add sodium bicarbonate.
-
Cool the mixture in an ice bath and slowly add a solution of iodine.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with sodium thiosulfate solution and brine.
-
Dry the organic layer and concentrate under reduced pressure to obtain 4-iodo-3,5-dimethylaniline.
Step 2: Sandmeyer Reaction
-
Dissolve 4-iodo-3,5-dimethylaniline in aqueous HCl and cool to 0-5 °C.
-
Add a solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated HCl.
-
Slowly add the diazonium salt solution to the cuprous chloride solution.
-
Stir the reaction at room temperature, then heat gently to ensure complete reaction.
-
Extract the product, 1-chloro-4-iodo-3,5-dimethylbenzene, with an organic solvent.
Step 3: Kumada Coupling
-
To a solution of 1-chloro-4-iodo-3,5-dimethylbenzene in an ethereal solvent (e.g., THF), add a catalytic amount of a nickel catalyst such as Ni(dppp)Cl₂.
-
Slowly add a solution of methylmagnesium bromide (Grignard reagent).
-
Stir the reaction at room temperature until the starting material is consumed.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product, 4-chloro-3,5-dimethyltoluene, and purify by chromatography.
Step 4: Oxidation to Carboxylic Acid
-
Suspend 4-chloro-3,5-dimethyltoluene in an aqueous solution.
-
Heat the mixture to reflux and add potassium permanganate portion-wise.
-
Continue refluxing until the purple color of the permanganate disappears.
-
Cool the reaction mixture and filter off the manganese dioxide byproduct.
-
Acidify the filtrate with concentrated HCl to precipitate the crude this compound.
-
Collect the solid by filtration and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Spectroscopic Characterization (Predicted)
In the absence of experimental spectra, predictive models and comparison with analogous compounds provide valuable insights into the expected spectroscopic features of this compound.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be relatively simple, reflecting the symmetry of the molecule.
-
Aromatic Protons (H-2, H-6): A singlet is predicted for the two equivalent aromatic protons. Due to the deshielding effect of the adjacent carboxylic acid group and the chlorine atom, this signal is expected to appear in the downfield region, likely between 7.8 and 8.0 ppm .
-
Methyl Protons (-CH₃): A singlet for the six equivalent protons of the two methyl groups is anticipated. These protons are in a relatively shielded environment and should appear in the upfield region, around 2.3-2.5 ppm .
-
Carboxylic Acid Proton (-COOH): A broad singlet, characteristic of an acidic proton, is expected far downfield, typically above 12 ppm . The exact chemical shift is highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will reflect the different carbon environments in the molecule.
-
Carboxylic Acid Carbon (-COOH): The carbonyl carbon is the most deshielded and is expected to appear between 165 and 175 ppm .
-
Aromatic Carbons:
-
C-1 (ipso-carboxyl): Around 130-135 ppm .
-
C-2, C-6: Around 128-132 ppm .
-
C-3, C-5 (ipso-methyl): Around 138-142 ppm .
-
C-4 (ipso-chloro): Around 135-140 ppm .
-
-
Methyl Carbons (-CH₃): The two equivalent methyl carbons are expected in the upfield region, between 20 and 25 ppm .
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the substituted benzene ring.
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ , which is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak is predicted between 1680 and 1710 cm⁻¹ .
-
C-O Stretch (Carboxylic Acid): A medium intensity band is expected around 1250-1350 cm⁻¹ .
-
Aromatic C=C Stretches: Several peaks of variable intensity are anticipated in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch: A medium to strong absorption is expected in the fingerprint region, typically between 700 and 850 cm⁻¹ .
Mass Spectrometry (Predicted)
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak.
-
Molecular Ion ([M]⁺): A peak at m/z = 184 corresponding to the C₉H₉³⁵ClO₂ isotopologue and a smaller peak at m/z = 186 (approximately one-third the intensity) for the C₉H₉³⁷ClO₂ isotopologue, reflecting the natural isotopic abundance of chlorine.
-
Key Fragmentation Patterns:
-
Loss of a hydroxyl radical (-OH) to give a fragment at m/z = 167/169 .
-
Loss of a carboxyl group (-COOH) to give a fragment at m/z = 139/141 .
-
Loss of a chlorine atom (-Cl) to give a fragment at m/z = 149 .
-
Applications in Drug Development and Agrochemicals
While specific applications for this compound are not extensively documented, its structural motifs are present in a variety of biologically active molecules. This suggests its potential as a valuable building block in several areas.
-
Pharmaceuticals: The substituted benzoic acid core is a common feature in many drugs. The presence of the chloro and dimethyl groups can be used to modulate properties such as:
-
Receptor Binding: The specific steric and electronic profile can enhance binding to target proteins.
-
Lipophilicity: The methyl and chloro groups increase lipophilicity, which can affect cell permeability and oral bioavailability.
-
Metabolic Stability: The substitution pattern can block sites of metabolic oxidation, prolonging the drug's half-life. Derivatives of similar chloro- and methyl-substituted benzoic acids have shown potential as anti-inflammatory and analgesic agents.[1]
-
-
Agrochemicals: Many herbicides and fungicides are based on substituted aromatic scaffolds.[1] The unique substitution pattern of this compound could be explored for the development of new crop protection agents with novel modes of action or improved selectivity.
Conclusion and Future Outlook
This compound is a chemical entity with significant untapped potential. While a comprehensive experimental characterization of its molecular structure is currently lacking in the public domain, this guide has provided a robust theoretical framework based on predictive methods and comparative analysis. The proposed synthetic route offers a clear path for its preparation, which would enable the acquisition of the much-needed experimental data.
For researchers in drug discovery and materials science, this compound represents a promising, yet underexplored, building block. Its unique combination of functional groups offers a rich design space for the creation of novel molecules with tailored properties. It is our hope that this in-depth guide will stimulate further research into this compound, leading to the full elucidation of its properties and the realization of its potential applications.
References
A Methodological Guide to Characterizing the Biological Activity of 4-Chloro-3,5-dimethylbenzoic Acid
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted benzoic acids represent a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. 4-Chloro-3,5-dimethylbenzoic acid is a novel small molecule whose biological profile remains uncharacterized. This technical guide presents a comprehensive, field-proven framework for the systematic investigation of its biological activity. Eschewing a rigid template, this document provides a logical and scientifically rigorous research cascade, from initial synthesis and physicochemical characterization to in-depth in vitro and in vivo evaluations. The methodologies detailed herein are designed to be self-validating, providing researchers with the necessary protocols to elucidate the therapeutic potential and toxicological profile of this and other novel chemical entities.
Introduction: The Rationale for Investigation
The benzoic acid motif is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents. The specific substitution pattern of chlorine and methyl groups on the aromatic ring of this compound suggests the potential for unique biological interactions. The electron-withdrawing nature of the chlorine atom, combined with the lipophilicity imparted by the two methyl groups, may influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its affinity for various biological targets.
This guide outlines a strategic and efficient pathway for a comprehensive biological evaluation of this compound. The proposed workflow is designed to first establish a foundational understanding of the compound's intrinsic properties and general cytotoxicity, followed by a targeted screening for specific biological activities, and culminating in preliminary in vivo validation.
Synthesis and Physicochemical Characterization
A prerequisite for any biological evaluation is the unambiguous synthesis and thorough characterization of the compound of interest. A plausible synthetic route and the necessary analytical and physicochemical evaluations are outlined below.
Proposed Synthesis of this compound
A potential and practical approach to the synthesis of this compound involves the oxidation of the corresponding toluene derivative, 1-Chloro-2,4-dimethyl-5-nitrobenzene, followed by subsequent functional group transformations. A more direct, albeit potentially lower-yielding, method could involve the direct chlorination of 3,5-dimethylbenzoic acid. A generalized, multi-step synthetic approach is proposed in the following workflow.
Caption: Proposed multi-step synthesis of this compound.
Analytical Characterization
Confirmation of the chemical identity and purity of the synthesized this compound is paramount. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be employed to confirm the chemical structure. The expected proton NMR spectrum would show distinct signals for the aromatic protons and the two methyl groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the compound. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid) should be used.
Physicochemical Properties
Understanding the physicochemical properties of a compound is essential for interpreting its biological activity and for formulation development.[1][2]
-
Solubility: The solubility of the compound in aqueous buffers at different pH values and in organic solvents like dimethyl sulfoxide (DMSO) should be determined.
-
Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a key indicator of a compound's lipophilicity and can be predicted using computational models or determined experimentally.[3][4]
-
Acid Dissociation Constant (pKa): The pKa of the carboxylic acid group will determine the ionization state of the molecule at physiological pH, which significantly impacts its membrane permeability and target interactions.[2]
| Property | Predicted/Measured Value | Significance |
| Molecular Weight | 184.62 g/mol | Influences diffusion and membrane transport. |
| LogP | (Predicted) | Affects membrane permeability and potential for non-specific binding. |
| pKa | (Predicted) | Determines the charge state at physiological pH. |
| Aqueous Solubility | To be determined | Crucial for designing in vitro and in vivo experiments. |
In Vitro Biological Evaluation: A Tiered Screening Approach
The following is a proposed workflow for the in vitro biological evaluation of this compound, starting with broad cytotoxicity screening and moving towards more specific assays based on the initial findings.
Caption: A tiered workflow for the in vitro biological screening of a novel compound.
General Cytotoxicity Assessment
The initial step is to assess the general cytotoxicity of this compound to understand its therapeutic window.
-
Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at an appropriate density and allow them to adhere overnight.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells for 24 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
Anti-inflammatory Activity Screening
Given that many substituted benzoic acids exhibit anti-inflammatory properties, screening for inhibition of key inflammatory enzymes is a logical next step.
-
Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.
-
Inhibitor Pre-incubation: Pre-incubate the enzymes with various concentrations of this compound or a known NSAID (e.g., indomethacin) as a positive control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Detection: The activity of the COX enzymes can be measured using several methods, including:
-
Data Analysis: Determine the IC50 values for both COX-1 and COX-2 to assess the compound's potency and selectivity.
In Vivo Evaluation
If promising activity is observed in vitro, the next step is to evaluate the compound's efficacy and safety in a relevant animal model.
Acute Anti-inflammatory Efficacy
The carrageenan-induced paw edema model is a well-established and reproducible assay for evaluating the acute anti-inflammatory effects of novel compounds.[8][9][10]
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Compound Administration: Administer this compound orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., treated with indomethacin) should be included.
-
Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[9]
-
Edema Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[10]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group and determine the ED50 (half-maximal effective dose).
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Preliminary Toxicological Assessment
A preliminary assessment of the compound's safety profile is essential before further development.
-
Acute Toxicity: A single high dose of the compound is administered to rodents to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.
-
Dose Range-Finding Studies: These studies involve administering the compound for a short period (e.g., 7-14 days) at multiple dose levels to identify a dose range for longer-term sub-chronic toxicity studies.[11]
-
Parameters to Monitor: During these studies, animals should be monitored for clinical signs of toxicity, changes in body weight, food and water consumption, and at the end of the study, blood and tissue samples should be collected for hematology, clinical chemistry, and histopathological analysis.[12]
Conclusion and Future Directions
This guide provides a robust and logical framework for the initial characterization of the biological activity of this compound. The data generated from these studies will provide a solid foundation for " go/no-go " decisions in a drug discovery pipeline. Positive results in these assays would warrant more extensive preclinical development, including detailed mechanism of action studies, pharmacokinetic profiling, and more comprehensive toxicology evaluations. The systematic approach outlined here ensures that the potential of novel chemical entities like this compound is evaluated in a scientifically rigorous and efficient manner.
References
- 1. Physicochemical and toxicological studies on 4-chloro-3,5-dinitrobenzoic acid in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 7. pagepressjournals.org [pagepressjournals.org]
- 8. inotiv.com [inotiv.com]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Reviewing the Utility of Two Species in General Toxicology Related to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
4-Chloro-3,5-dimethylbenzoic acid derivatives and analogs
An In-Depth Technical Guide to 4-Chloro-3,5-dimethylbenzoic Acid: Synthesis, Derivatives, and Therapeutic Applications
Abstract
This compound serves as a privileged scaffold in modern medicinal chemistry. Its unique substitution pattern—a chlorine atom providing electronic and steric influence, and two methyl groups offering metabolic stability and lipophilicity—makes it a versatile starting point for the synthesis of diverse bioactive molecules. This guide provides a comprehensive overview of the synthesis of the core structure, the strategic development of its derivatives and analogs, and their applications across various therapeutic areas, including oncology, inflammation, and infectious diseases. We will delve into specific reaction protocols, analyze structure-activity relationships, and explore the underlying mechanisms of action that govern the pharmacological effects of these compounds.
The this compound Core: A Foundation for Drug Discovery
The benzoic acid moiety is a cornerstone in drug design, and its strategic functionalization can profoundly influence biological activity. The this compound structure is particularly noteworthy. The chlorine atom at the para-position acts as a key electronic and steric modulator, often enhancing binding affinity to protein targets. The dimethyl groups at positions 3 and 5 provide steric bulk, which can confer selectivity and hinder metabolic degradation, thereby improving the pharmacokinetic profile of derivative compounds.
This core is a vital intermediate for creating a wide array of Active Pharmaceutical Ingredients (APIs) targeting conditions from inflammatory diseases to microbial infections[1]. Its derivatives have been explored as potent and selective inhibitors for various enzymes and as modulators of critical signaling pathways[2].
Synthesis and Derivatization Strategies
The synthetic utility of the scaffold is rooted in the reactivity of its carboxylic acid group, which allows for straightforward derivatization into amides, esters, and other functional groups[2].
Synthesis of the Core Scaffold
The synthesis of the parent benzoic acid can be achieved through the oxidation of the corresponding methyl group on a toluene precursor. For instance, a common method for generating benzoic acids is the oxidation of a toluene derivative using a strong oxidizing agent like potassium permanganate[3]. The production of 3,5-dimethylbenzoic acid often starts from mesitylene, which undergoes a controlled oxidation reaction[4]. Subsequent chlorination steps, which can be complex, are then required to introduce the chlorine atom at the 4-position.
Key Derivatization Workflow
The most common and effective strategy for creating analogs involves activating the carboxylic acid, typically by converting it into a more reactive acyl chloride. This intermediate can then be coupled with a wide range of nucleophiles (amines, alcohols) to generate diverse libraries of compounds.
Caption: General workflow for the synthesis and derivatization of this compound.
Therapeutic Applications and Biological Activity of Derivatives
The structural versatility of the this compound scaffold has enabled its application in developing agents for a multitude of diseases.
Anticancer Agents
Derivatives of this benzoic acid have shown significant promise in oncology. By modifying the core structure, researchers have developed potent inhibitors of key cancer-related targets.
-
EGFR Tyrosine Kinase Inhibitors: New derivatives, including 1,3,4-oxadiazoles and hydrazine-1-carbothioamides, have been synthesized from 4-amino-3-chloro benzoate esters.[5]. One notable compound, N5a, demonstrated significant cytotoxicity in lung (A549), liver (HepG2), and colon (HCT-116) cancer cell lines by targeting the Epidermal Growth Factor Receptor (EGFR) and inducing apoptosis through the activation of caspases 3 and 8[5].
-
Inhibition of Cancer Stem Cells: Analogs of diffractaic acid, which incorporates a similar substituted benzoic acid motif, have been developed to suppress colorectal cancer stem cell potential[6]. These compounds act by targeting ALDH1 and inhibiting critical survival pathways, including WNT, STAT3, and NF-κB[6].
-
General Antiproliferative Activity: Other derivatives, such as those featuring a 2,5-dimethyl-1H-pyrrol-1-yl substitution, exhibit anticancer properties by inducing cell cycle arrest at the G2/M phase and promoting apoptosis in breast and lung cancer cells[7].
Anti-inflammatory Agents
Chronic inflammation is implicated in numerous diseases. The development of potent anti-inflammatory agents is a key area of research where this scaffold has proven valuable.
-
Inhibition of Microglial Activation: A novel derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), has demonstrated potent anti-inflammatory effects in lipopolysaccharide (LPS)-activated primary microglial cells[8]. LX007 significantly inhibits the production of key inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).
-
Mechanism of Action: The anti-inflammatory effects of LX007 are achieved by suppressing the phosphorylation of mitogen-activated protein kinases (MAPKs) and preventing the nuclear translocation of NF-κB p65, a master regulator of the inflammatory response[8].
Caption: Mechanism of action for anti-inflammatory derivative LX007.
Other Therapeutic Areas
The application of these derivatives extends beyond oncology and inflammation.
| Derivative Class | Therapeutic Area | Target/Mechanism | Key Findings | Reference |
| 4-amino-5-chloro-2-methoxybenzoic acid esters | CNS / GI Disorders | 5-HT4 Receptor Agonist/Antagonist | Compounds exhibit nanomolar affinity (e.g., Ki = 0.26 nM) for the 5-HT4 receptor. | [9] |
| 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acids | Antidiabetic | α-glucosidase & α-amylase Inhibition | Compound 3c was 5-fold more potent against α-glucosidase than the standard drug acarbose. | [10] |
| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives | Antimicrobial | Undefined | Showed moderate activity against Gram-positive bacteria and C. albicans. | [11] |
| 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | Metabolic Disorders | GPR35 Agonist | Acts as an agonist for the G protein-coupled receptor 35. | [7] |
Detailed Experimental Protocols
The following protocols provide a framework for the synthesis of derivatives, starting with the crucial activation of the carboxylic acid. Trustworthiness in synthesis relies on robust and reproducible methods.
Protocol 1: Activation via Acid Chloride Formation
This protocol describes the conversion of the benzoic acid to its more reactive acyl chloride intermediate using oxalyl chloride. This is a critical first step for many coupling reactions.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF), catalytic amount
Procedure:
-
In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of this compound in anhydrous DCM.
-
Add a catalytic amount (1-2 drops) of DMF to the solution[2].
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add 2.0 equivalents of oxalyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude 4-chloro-3,5-dimethylbenzoyl chloride should be used immediately in the subsequent step without further purification to prevent degradation[2].
Protocol 2: Amide Coupling with a Primary Amine
This protocol details the coupling of the activated acyl chloride with a representative primary amine to form an amide derivative.
Materials:
-
Crude 4-chloro-3,5-dimethylbenzoyl chloride (from Protocol 1)
-
Primary amine (e.g., aniline or benzylamine)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine as a base
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the crude 4-chloro-3,5-dimethylbenzoyl chloride in anhydrous DCM in a flask under a nitrogen atmosphere and cool to 0 °C.
-
In a separate flask, dissolve 1.1 equivalents of the desired primary amine and 1.5 equivalents of TEA in anhydrous DCM.
-
Add the amine/base solution dropwise to the stirred acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the pure amide derivative.
Conclusion and Future Perspectives
This compound and its analogs represent a highly valuable and versatile class of compounds in drug discovery. The strategic placement of the chloro and dimethyl substituents on the benzoic acid ring provides a robust scaffold for developing potent and selective modulators of various biological targets. The demonstrated success in areas like oncology and anti-inflammation highlights the therapeutic potential of this chemical family.
Future research should focus on expanding the diversity of the derivative libraries, exploring novel therapeutic targets, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. The application of computational modeling and in silico screening will further accelerate the identification of new analogs with enhanced efficacy and safety profiles, solidifying the role of this scaffold in the development of next-generation therapeutics[10].
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. CN102336658A - Production method of 3,5-dimethylbenzoic acid - Google Patents [patents.google.com]
- 5. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and synthesis of diffractaic acid analogs as potent inhibitors of colorectal cancer stem cell traits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | 26165-62-8 | Benchchem [benchchem.com]
- 8. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]
A Technical Guide to the Spectroscopic Characterization of 4-Chloro-3,5-dimethylbenzoic Acid
This guide provides an in-depth analysis of the spectroscopic data for 4-Chloro-3,5-dimethylbenzoic acid, a substituted aromatic carboxylic acid of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document presents a comprehensive overview based on predicted data derived from established spectroscopic principles and data from structurally related analogs. This approach offers a robust framework for the characterization and quality control of this compound in a research and development setting.
Introduction: The Importance of Spectroscopic Analysis
In the realm of drug development and materials science, the precise structural elucidation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools that provide a detailed molecular fingerprint. This compound, with its distinct substitution pattern on the benzene ring, presents a unique spectroscopic profile. Understanding this profile is crucial for confirming its identity, assessing its purity, and predicting its chemical behavior. This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound, offering insights into the interpretation of its spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The two methyl groups are chemically equivalent, as are the two aromatic protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12-13 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |
| ~7.8 | Singlet | 2H | Aromatic protons (Ar-H) |
| ~2.4 | Singlet | 6H | Methyl protons (-CH₃) |
-
Causality of Chemical Shifts:
-
The carboxylic acid proton is highly deshielded due to the electronegativity of the two oxygen atoms and its acidic nature, resulting in a characteristic downfield shift, often appearing as a broad singlet. Its chemical shift is also concentration and solvent dependent.
-
The aromatic protons are in an electron-deficient environment due to the electron-withdrawing effects of the carboxylic acid and chlorine substituents, leading to a downfield shift.
-
The methyl protons are attached to the aromatic ring and are expected to have a chemical shift in the typical benzylic proton region.
-
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Due to symmetry, fewer signals than the total number of carbon atoms are expected.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~170 | Carboxylic acid carbon (-COOH) |
| ~138 | Aromatic carbon (C-Cl) |
| ~135 | Aromatic carbons (C-CH₃) |
| ~130 | Aromatic carbons (C-H) |
| ~128 | Aromatic carbon (C-COOH) |
| ~20 | Methyl carbons (-CH₃) |
-
Expert Insights on ¹³C Assignments:
-
The carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield.
-
The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the electronegative chlorine atom (C-Cl) will be downfield. The carbons bearing the methyl groups (C-CH₃) and the carboxylic acid group (C-COOH) will also have distinct chemical shifts. The two aromatic C-H carbons are equivalent and will produce a single signal.
-
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural determination.
Diagram 1: Experimental Workflow for NMR Analysis
Caption: A streamlined workflow for acquiring and processing NMR spectra.
-
Self-Validating System: The use of a deuterated solvent and an internal standard like tetramethylsilane (TMS) is a self-validating step. The known chemical shift of the residual solvent peak and the TMS signal at 0.00 ppm provide an internal calibration for the entire spectrum, ensuring the accuracy of the reported chemical shifts.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectrum
The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and substituted benzene functional groups.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 2500-3300 | Broad | O-H stretch | Carboxylic acid |
| ~3050 | Medium | C-H stretch | Aromatic |
| ~2950 | Medium | C-H stretch | Methyl |
| ~1700 | Strong | C=O stretch | Carboxylic acid |
| ~1600, ~1475 | Medium | C=C stretch | Aromatic ring |
| ~1300 | Medium | C-O stretch | Carboxylic acid |
| ~1100 | Medium | C-Cl stretch | Aryl halide |
| ~920 | Broad, Medium | O-H bend | Carboxylic acid dimer |
-
Trustworthiness of IR Assignments: The presence of a very broad absorption in the 2500-3300 cm⁻¹ region, coupled with a strong carbonyl absorption around 1700 cm⁻¹, is a highly reliable indicator of a carboxylic acid functional group.[1] The broadness of the O-H stretch is a result of hydrogen bonding, typically forming dimers in the solid state. The positions of the other bands are consistent with the expected vibrations of the aromatic ring and its substituents.
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra of solid samples with minimal preparation.
Diagram 2: ATR-FTIR Experimental Protocol
Caption: A simple protocol for obtaining an ATR-FTIR spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Predicted Mass Spectrum (Electron Ionization)
Electron Ionization (EI) is a "hard" ionization technique that causes significant fragmentation of the molecule. The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
Table 4: Predicted Key Ions in the EI Mass Spectrum of this compound
| m/z | Relative Intensity | Identity |
| 184/186 | Moderate | [M]⁺ (Molecular Ion) |
| 169/171 | Moderate | [M - CH₃]⁺ |
| 149 | Strong | [M - Cl]⁺ |
| 139/141 | Strong | [M - COOH]⁺ |
| 105 | Moderate | [C₇H₅O]⁺ |
| 91 | Moderate | [C₇H₇]⁺ |
-
Authoritative Grounding in Fragmentation Analysis:
-
Isotope Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak and any chlorine-containing fragments will appear as a pair of peaks (M and M+2) with a characteristic 3:1 intensity ratio. This is a definitive indicator of the presence of one chlorine atom in the ion.
-
Fragmentation Pathways: The fragmentation of aromatic carboxylic acids often involves the loss of the hydroxyl group (-OH), the entire carboxyl group (-COOH), or side-chain substituents. The loss of a methyl group (-CH₃) is also a common fragmentation pathway for methylated aromatic compounds.
-
Experimental Protocol for Mass Spectrometry (GC-MS with EI)
Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile and semi-volatile compounds.
Diagram 3: GC-MS with EI Workflow
Caption: The workflow for analyzing a sample by GC-MS with Electron Ionization.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. While based on predicted data, the interpretations are grounded in well-established principles of NMR, IR, and MS, and are supported by data from analogous compounds. This guide serves as a valuable resource for researchers, enabling them to confidently identify and assess the purity of this compound in their scientific endeavors. The provided experimental protocols offer a starting point for obtaining high-quality data, ensuring the integrity and reproducibility of their results.
References
An In-depth Technical Guide to the Solubility of 4-Chloro-3,5-dimethylbenzoic Acid in Organic Solvents
Introduction
Physicochemical Properties of 4-Chloro-3,5-dimethylbenzoic Acid
To understand the solubility of this compound, it is essential to first consider its molecular structure and resulting physicochemical properties.
-
Molecular Formula: C₉H₉ClO₂
-
Molar Mass: 184.62 g/mol [1]
-
Structure: The molecule consists of a benzene ring substituted with a carboxylic acid group, a chlorine atom, and two methyl groups.
-
Melting Point: 115 °C[1]
-
Boiling Point: 311.3 °C[1]
The presence of the polar carboxylic acid group allows for hydrogen bonding, which will significantly influence its interaction with polar solvents. Conversely, the aromatic ring and the methyl groups contribute to its nonpolar character, suggesting solubility in less polar organic solvents. The chlorine atom, being electronegative, adds to the overall polarity of the molecule. The interplay of these functional groups will dictate the solubility profile of this compound across a spectrum of organic solvents.
Theoretical Principles of Solubility for Substituted Benzoic Acids
The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This means that a solute will dissolve best in a solvent that has a similar polarity. For substituted benzoic acids like this compound, several factors come into play:
-
Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols like methanol and ethanol) are likely to be good solvents for this compound.
-
Polarity: The overall polarity of the molecule, influenced by the chlorine and carboxylic acid groups, will favor its dissolution in polar organic solvents such as acetone and acetonitrile.[2]
-
Van der Waals Forces: The nonpolar benzene ring and methyl groups will interact favorably with nonpolar or weakly polar solvents like toluene and dichloromethane through van der Waals forces.[2]
-
Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute must be overcome by the energy released upon solvation. A high melting point can sometimes indicate a strong crystal lattice and potentially lower solubility.
Based on the solubility of similar compounds like 4-chlorobenzoic acid and 3,5-dichlorobenzoic acid, it can be inferred that this compound will exhibit good solubility in polar organic solvents and limited solubility in water.[2][3] For instance, 4-chlorobenzoic acid is soluble in methanol.
Experimental Determination of Solubility
Given the absence of published quantitative solubility data for this compound, an experimental approach is necessary. The following is a detailed protocol for determining the solubility of this compound in various organic solvents.
Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Methodology
This protocol is based on the isothermal equilibrium method, a reliable technique for determining the solubility of a solid in a liquid.
Materials:
-
This compound (≥95% purity)[1]
-
Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene) of analytical grade
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (0.45 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
To each vial, add a known volume of a specific organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A visual confirmation of excess solid at the bottom of the vial indicates a saturated solution.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed syringe to avoid precipitation upon cooling.
-
Immediately filter the sample through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Analysis of Solute Concentration:
-
Determine the concentration of this compound in the filtered saturated solution. This can be achieved using a calibrated analytical technique:
-
HPLC: This is the preferred method for its accuracy and specificity. A calibration curve should be prepared using standard solutions of known concentrations.
-
UV-Vis Spectrophotometry: If the compound has a distinct chromophore and the solvent does not interfere, a calibration curve can be generated to determine the concentration based on absorbance.
-
Gravimetric Analysis: The solvent from a known volume of the filtered saturated solution can be evaporated, and the mass of the remaining solid solute can be measured. This method is simpler but may be less accurate.
-
-
-
Calculation of Solubility:
-
From the determined concentration, calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).
-
Qualitative Solubility Determination
For a rapid assessment of solubility, a qualitative method can be employed.[4][5][6]
Procedure:
-
Place approximately 25 mg of this compound into a small test tube.[5][6]
-
Add 0.75 mL of the chosen organic solvent in small portions, shaking vigorously after each addition.[5][6]
-
Observe if the solid dissolves completely.
-
Classify the solubility as:
-
Soluble: If the solid dissolves completely.
-
Partially soluble: If a portion of the solid dissolves.
-
Insoluble: If the solid does not appear to dissolve.[4]
-
Data Presentation
The experimentally determined quantitative solubility data should be summarized in a clear and structured table for easy comparison.
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| Methanol | 25 | [Experimental Value] | [Calculated Value] |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] |
| Acetone | 25 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |
| Toluene | 25 | [Experimental Value] | [Calculated Value] |
Conclusion
While specific solubility data for this compound is not currently published, this guide provides the necessary theoretical framework and a robust experimental protocol for its determination. By understanding the physicochemical properties of the molecule and applying the principles of solubility, researchers can effectively characterize its behavior in a range of organic solvents. This information is critical for advancing the use of this compound in scientific and industrial applications.
References
- 1. This compound, 1 g, CAS No. 90649-78-8 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 4-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. chem.ws [chem.ws]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
The Emerging Potential of 4-Chloro-3,5-dimethylbenzoic Acid in Medicinal Chemistry: A Technical Guide for Drug Development Professionals
Introduction: The Benzoic Acid Scaffold as a Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The benzoic acid scaffold is a quintessential example of such a structure. Its prevalence in both natural products and synthetic drugs underscores its versatility as a pharmacophore. The carboxylic acid moiety provides a key interaction point, capable of forming hydrogen bonds and salt bridges with biological targets, while the aromatic ring offers a platform for a wide array of substitutions to modulate physicochemical properties and target specificity. This guide focuses on a specific, yet underexplored, member of this family: 4-Chloro-3,5-dimethylbenzoic acid . Through an in-depth analysis of its structural features and by drawing parallels with closely related analogs, we will explore its potential applications in medicinal chemistry, with a particular emphasis on anticancer and anti-inflammatory drug development.
Physicochemical Properties of this compound
A thorough understanding of a molecule's physicochemical properties is fundamental to any drug discovery program. These properties govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its ability to interact with its biological target.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₂ | N/A |
| Molecular Weight | 184.62 g/mol | N/A |
| Melting Point | 115 °C | N/A |
| Boiling Point | 311.3 °C | N/A |
| CAS Number | 90649-78-8 | N/A |
These properties suggest a solid, moderately lipophilic compound with potential for good oral bioavailability, making it an attractive starting point for a medicinal chemistry campaign.
Potential Therapeutic Applications: A Rationale-Driven Exploration
While direct biological data for this compound is limited, a comprehensive analysis of the structure-activity relationships (SAR) of related substituted benzoic acids allows us to postulate several promising avenues for investigation.
Anticancer Drug Discovery
The benzoic acid moiety is a common feature in a number of anticancer agents.[1][2][3][4] The substitution pattern of this compound, featuring a halogen and two methyl groups, provides a unique combination of electronic and steric properties that could be exploited for targeting key cancer-related proteins.
-
Tyrosine Kinase Inhibition: Many successful cancer therapies target receptor tyrosine kinases (RTKs), which are frequently overactive in cancer cells.[3] The substituted phenyl ring of this compound can serve as a scaffold to which functionalities can be added to interact with the ATP-binding pocket of various kinases. The chloro and methyl groups can influence the orientation of the molecule within the binding site, potentially leading to selective inhibition.
-
Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets in oncology.[5] Certain benzoic acid derivatives have been shown to possess HDAC inhibitory activity.[5] The core structure of this compound can be derivatized to incorporate a zinc-binding group, a key feature of many HDAC inhibitors.
Anticancer Drug Discovery Workflow
Protocol 1: Synthesis of 4-Chloro-3,5-dimethylbenzamide Derivatives
This protocol describes a general method for the synthesis of amide derivatives from this compound, a crucial step in building a library for screening.
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene, add oxalyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2-4 hours or until the evolution of gas ceases. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield the crude 4-chloro-3,5-dimethylbenzoyl chloride, which can be used in the next step without further purification.
-
Amide Coupling: Dissolve the desired primary or secondary amine (1.1 eq) and a base such as triethylamine or diisopropylethylamine (1.5 eq) in an anhydrous solvent. Cool the solution to 0°C in an ice bath. Add the crude 4-chloro-3,5-dimethylbenzoyl chloride solution dropwise to the amine solution with stirring. Allow the reaction to warm to room temperature and stir for an additional 2-16 hours.
-
Work-up and Purification: Upon completion of the reaction, wash the organic layer with water, dilute acid (e.g., 1M HCl), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure amide derivative.
Protocol 2: In Vitro Tyrosine Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of the synthesized derivatives against a target tyrosine kinase.[6]
-
Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Serially dilute the compound to the desired concentrations in assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the kinase, a suitable peptide substrate, and the test compound at various concentrations.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as a fluorescence-based assay or an antibody-based detection method (e.g., ELISA).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: In Vitro Histone Deacetylase (HDAC) Inhibition Assay
This protocol provides a general procedure for evaluating the HDAC inhibitory activity of the synthesized compounds.[7][8][9]
-
Reagent Preparation: Prepare stock solutions of the test compounds in DMSO and serially dilute them in assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the HDAC enzyme, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and the test compound at various concentrations.
-
Reaction and Development: Incubate the plate at 37°C for a specified time (e.g., 30 minutes). Stop the enzymatic reaction and add a developer solution that cleaves the deacetylated substrate to produce a fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC₅₀ value.
Anti-inflammatory Drug Discovery
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a significant area of research. Benzoic acid derivatives have a long history in this field, with aspirin (acetylsalicylic acid) being a prime example.[10][11][12][13][14]
-
Cyclooxygenase (COX) Inhibition: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for the production of pro-inflammatory prostaglandins.[15][16][17] The substitution pattern on this compound can be tailored to achieve selective inhibition of COX-2, which is associated with a more favorable side-effect profile compared to non-selective COX inhibitors. The chloro and methyl groups can influence the binding affinity and selectivity for the COX isoforms.
Anti-inflammatory Drug Discovery Workflow
Protocol 4: Synthesis of 4-Chloro-3,5-dimethylphenyl Ester Derivatives
This protocol outlines a general method for the synthesis of ester derivatives, which can modulate the pharmacokinetic properties of the parent acid.
-
Acid Chloride Formation: Prepare 4-chloro-3,5-dimethylbenzoyl chloride as described in Protocol 1.
-
Esterification: Dissolve the desired alcohol (1.0 eq) and a base such as pyridine or triethylamine (1.2 eq) in an anhydrous solvent. Cool the solution to 0°C. Add the crude 4-chloro-3,5-dimethylbenzoyl chloride solution dropwise with stirring. Allow the reaction to warm to room temperature and stir for an additional 2-16 hours.
-
Work-up and Purification: After the reaction is complete, wash the organic layer with water, dilute acid, and brine. Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Protocol 5: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a common method to determine the inhibitory activity of compounds against COX-1 and COX-2.[1][16][18]
-
Reagent Preparation: Prepare stock solutions of the test compounds in DMSO and serially dilute them.
-
Assay Setup: In a 96-well plate, add the COX-1 or COX-2 enzyme, a heme cofactor, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Detection: The production of prostaglandin E2 (PGE2) can be quantified using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2. The COX-2 selectivity index can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
In Silico ADMET Profiling: A Predictive Approach
Early assessment of a compound's ADMET properties is crucial to minimize late-stage failures in drug development. In silico tools provide a rapid and cost-effective means to predict these properties.[19][20][21][22][23]
In Silico ADMET Prediction Parameters
A variety of commercially and academically available software can be used to predict properties such as:
-
Absorption: Lipophilicity (logP), aqueous solubility, and permeability (e.g., Caco-2 cell model prediction).
-
Distribution: Plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.
-
Metabolism: Prediction of cytochrome P450 (CYP) inhibition and sites of metabolism.
-
Toxicity: Prediction of cardiotoxicity (e.g., hERG inhibition), mutagenicity (Ames test), and other toxicities.
These in silico predictions can guide the selection of derivatives for synthesis and further experimental evaluation, thereby streamlining the drug discovery process.
Conclusion and Future Directions
While this compound is a relatively understudied molecule, its structural features, when viewed through the lens of established structure-activity relationships for benzoic acid derivatives, suggest significant potential in medicinal chemistry. This guide has outlined a rationale-driven approach to exploring its utility as a scaffold for the development of novel anticancer and anti-inflammatory agents. The provided workflows and experimental protocols offer a practical framework for researchers to initiate discovery programs based on this promising starting point. Future work should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in the described biological assays. The insights gained from these studies will be invaluable in unlocking the full therapeutic potential of this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.jp]
- 9. resources.bio-techne.com [resources.bio-techne.com]
- 10. US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity - Google Patents [patents.google.com]
- 11. KR900006749B1 - Derivatives of benzoic acid and benzoic acid esters with anti-inflammatory and analgesic activity - Google Patents [patents.google.com]
- 12. US8598383B2 - Pharmaceutical composition for treating or preventing degenerative and inflammatory diseases - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. US6034096A - Compounds with anti-inflammatory and immunosuppressive activities - Google Patents [patents.google.com]
- 15. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. In vitro cyclooxygenase activity assay in tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 22. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 23. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
Methodological & Application
Synthesis of 4-Chloro-3,5-dimethylbenzoic Acid from 3,5-Dimethylbenzoic Acid: A Detailed Guide to Electrophilic Aromatic Substitution
An Application Note and Protocol for Researchers
Abstract
This application note provides a comprehensive protocol for the synthesis of 4-Chloro-3,5-dimethylbenzoic acid, a valuable building block in medicinal chemistry and materials science. The described method employs a direct electrophilic aromatic substitution (EAS) reaction, specifically the chlorination of 3,5-dimethylbenzoic acid using N-Chlorosuccinimide (NCS) as the chlorinating agent and trifluoroacetic acid (TFA) as both the solvent and catalyst. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental protocol, characterization data, and critical safety considerations.
Introduction and Scientific Rationale
Halogenated benzoic acids are pivotal intermediates in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials. The introduction of a chlorine atom onto an aromatic ring can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, in particular, serves as a versatile scaffold for further functionalization.
The synthesis from 3,5-dimethylbenzoic acid is a classic example of a regioselective electrophilic aromatic substitution reaction.[1][2] The choice of this starting material and the reaction conditions is governed by fundamental principles of organic chemistry. The aromatic ring of 3,5-dimethylbenzoic acid is activated by two electron-donating methyl groups and deactivated by the electron-withdrawing carboxylic acid group.[2] The directing effects of these substituents are key to the reaction's outcome.
-
Activating Groups (Ortho-, Para-Directing): The two methyl groups at the 3- and 5-positions are activating and direct incoming electrophiles to the ortho and para positions relative to themselves (positions 2, 4, and 6).[2]
-
Deactivating Group (Meta-Directing): The carboxylic acid group at the 1-position is deactivating and directs incoming electrophiles to the meta positions (3 and 5), which are already occupied.
The synergistic directing effect of the two methyl groups strongly activates the 2, 4, and 6 positions for electrophilic attack. The para-position (C4) is sterically more accessible than the two ortho-positions (C2 and C6), making it the most probable site for substitution. This inherent regioselectivity allows for a targeted synthesis of the desired 4-chloro isomer.
N-Chlorosuccinimide (NCS) is selected as an effective and relatively safe source of an electrophilic chlorine (Cl⁺).[3] Trifluoroacetic acid (TFA) serves a dual purpose: it is a strong acid that protonates NCS, enhancing its electrophilicity, and it is an excellent solvent for dissolving the reactants.[4][5]
Reaction Scheme and Mechanism
The overall transformation involves the replacement of a hydrogen atom at the C4 position of the benzene ring with a chlorine atom.
The mechanism proceeds via a two-step addition-elimination pathway characteristic of electrophilic aromatic substitution.[6][7]
-
Generation of the Electrophile: Trifluoroacetic acid protonates the nitrogen atom of NCS, making it a more potent electrophile and weakening the N-Cl bond.
-
Nucleophilic Attack: The electron-rich π system of the 3,5-dimethylbenzoic acid ring attacks the electrophilic chlorine atom of the activated NCS. This step is rate-determining and results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[1]
-
Deprotonation and Aromatization: A weak base (e.g., succinimide anion or TFA) removes the proton from the carbon atom bearing the new chlorine substituent, restoring the aromaticity of the ring and yielding the final product, this compound.
Experimental Protocol
This protocol details a representative procedure for the synthesis on a 10 mmol scale. Researchers should adapt the quantities as needed for their specific requirements.
Reagents and Materials
| Reagent/Solvent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | CAS No. | Notes |
| 3,5-Dimethylbenzoic Acid | C₉H₁₀O₂ | 150.17 | 10.0 | 1.50 g | 499-06-9 | Starting material[8] |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | 10.5 | 1.40 g | 128-09-6 | Chlorinating agent (1.05 eq.) |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | - | 20 mL | 76-05-1 | Solvent and catalyst[9] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~100 mL | 75-09-2 | For extraction |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | ~100 mL | 144-55-8 | For neutralization/work-up |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | 7757-82-6 | Drying agent |
| Ethanol / Water | - | - | - | As needed | - | For recrystallization |
Experimental Workflow Diagram
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethylbenzoic acid (1.50 g, 10.0 mmol). Add trifluoroacetic acid (20 mL) and stir until the solid is completely dissolved.
-
Addition of Reagent: To the stirring solution, add N-Chlorosuccinimide (1.40 g, 10.5 mmol) in small portions over 5 minutes. Causality Note: Portion-wise addition helps to control any initial exotherm.
-
Reaction: Seal the flask and allow the reaction mixture to stir at room temperature. Monitor the reaction's progress using Thin-Layer Chromatography (TLC), eluting with a 7:3 mixture of hexane and ethyl acetate. The reaction is typically complete within 12-24 hours. A new, lower Rf spot corresponding to the more polar product should appear, while the starting material spot diminishes.
-
Work-up: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 100 mL of an ice-water slurry with stirring. A white precipitate may form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Washing: Combine the organic extracts. Wash the combined organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize and remove TFA, followed by brine (1 x 50 mL). Causality Note: The bicarbonate wash is crucial for removing the highly acidic TFA, which would otherwise interfere with product isolation and could cause degradation.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a white or off-white solid.
-
Purification: Purify the crude solid by recrystallization. Dissolve the solid in a minimum amount of hot ethanol and add water dropwise until the solution becomes cloudy. Re-heat to obtain a clear solution and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to a constant weight.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~200-204 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~11.0 (s, 1H, -COOH), ~7.8 (s, 2H, Ar-H), ~2.4 (s, 6H, Ar-CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~171 (-COOH), ~139 (Ar-C), ~136 (Ar-C), ~132 (Ar-C), ~129 (Ar-C), ~21 (Ar-CH₃) |
| IR (KBr, cm⁻¹) | ν: ~3000-2500 (br, O-H), ~1700 (s, C=O), ~880 (C-Cl) |
Safety and Handling Precautions
It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
N-Chlorosuccinimide (NCS): Harmful if swallowed and causes severe skin burns and eye damage.[10] Avoid contact with skin and eyes and do not breathe the dust.[10][11] In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.[12] Store in a cool, dry, well-ventilated area away from sources of ignition.[13]
-
Trifluoroacetic Acid (TFA): A highly corrosive strong acid that can cause severe burns upon contact with skin, eyes, and the respiratory tract.[5] It is also volatile. Handle with extreme care in a fume hood.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact.
All waste materials should be disposed of in accordance with local environmental regulations.
Conclusion
The protocol described provides a reliable and efficient method for the regioselective synthesis of this compound. The procedure is based on well-established principles of electrophilic aromatic substitution and utilizes readily available reagents. By understanding the underlying mechanism and adhering to the detailed steps and safety precautions, researchers can successfully prepare this valuable chemical intermediate for application in various fields of chemical and pharmaceutical development.
References
- 1. byjus.com [byjus.com]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. Trifluoroacetic Acid (TFA) [commonorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 3,5-Dimethylbenzoic acid | C9H10O2 | CID 10356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 10. lobachemie.com [lobachemie.com]
- 11. aksci.com [aksci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. suru-chem.com [suru-chem.com]
experimental protocol for the synthesis of 4-Chloro-3,5-dimethylbenzoic acid
Application Note & Protocol
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 4-Chloro-3,5-dimethylbenzoic acid, a valuable building block in medicinal chemistry and materials science. The described methodology is centered around the haloform reaction, a robust and well-established chemical transformation. This application note details the complete workflow, including mechanistic insights, a step-by-step experimental procedure, purification techniques, and methods for analytical validation. Emphasis is placed on the causality behind experimental choices and rigorous safety management to ensure reliable and safe execution.
Introduction and Synthetic Strategy
This compound is an aromatic carboxylic acid derivative whose structural motifs are of interest in the development of novel pharmaceutical agents and specialized polymers. The strategic placement of the chloro and methyl groups on the benzoic acid core allows for fine-tuning of molecular properties such as lipophilicity, electronic character, and steric profile.
The synthetic approach detailed herein employs the haloform reaction, a classic method for the conversion of methyl ketones into carboxylic acids. This strategy was selected for its high efficiency, operational simplicity, and the use of readily available and inexpensive reagents. The precursor, 4-chloro-3,5-dimethylacetophenone, is oxidized using sodium hypochlorite (household bleach) under basic conditions. The reaction proceeds via the formation of a trichloromethyl intermediate, which is subsequently cleaved to yield the sodium salt of the target carboxylic acid and chloroform as a byproduct.
Synthesis Overview and Mechanism
Reaction Scheme
The overall transformation is depicted below:
Figure 1: Overall reaction scheme illustrating the oxidation of 4-chloro-3,5-dimethylacetophenone to this compound using sodium hypochlorite (NaOCl) in the presence of sodium hydroxide (NaOH), followed by acidic workup.
Mechanistic Insight: The Haloform Reaction
The haloform reaction in a basic medium is a multi-step process. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
-
Enolate Formation: A hydroxide ion abstracts an acidic α-proton from the methyl ketone to form an enolate ion. This step is a rapid equilibrium.
-
Repetitive Halogenation: The enolate, a potent nucleophile, attacks the electrophilic chlorine atom of the hypochlorite ion. This step repeats two more times, replacing all three α-protons with chlorine atoms to form a trichloromethyl ketone intermediate.
-
Nucleophilic Acyl Substitution: A hydroxide ion attacks the electrophilic carbonyl carbon of the trichloromethyl ketone. This forms a tetrahedral intermediate.
-
Cleavage: The intermediate collapses, and the trichloromethyl group departs as the stable trichloromethanide anion (:CCl₃⁻), a good leaving group due to the inductive effect of the three chlorine atoms. This is the rate-determining step.
-
Proton Transfer: The newly formed carboxylic acid is immediately deprotonated by the basic trichloromethanide anion, resulting in the sodium salt of the target benzoic acid and chloroform (CHCl₃). This final acid-base reaction is irreversible and drives the reaction to completion.
Caption: The mechanistic pathway of the haloform reaction.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis yielding approximately 1.5-2.0 grams of the final product.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Quantity | Notes |
| 4-Chloro-3,5-dimethylacetophenone | ≥97% | Sigma-Aldrich | 2.0 g (10.8 mmol) | Starting material |
| Sodium Hypochlorite Solution | ~8.25% (Bleach) | Commercial | 60 mL (~65 mmol) | Oxidizing agent |
| Sodium Hydroxide (NaOH) | Reagent Grade | Fisher Scientific | 4.0 g (100 mmol) | Base catalyst |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Acros Organics | 40 mL | Reaction solvent |
| Sodium Sulfite (Na₂SO₃) | Reagent Grade | VWR Chemicals | ~2 g | For quenching excess oxidant |
| Hydrochloric Acid (HCl) | Concentrated (37%) | J.T. Baker | ~10 mL | For acidification |
| Diethyl Ether | Anhydrous | EMD Millipore | 150 mL | Extraction solvent |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Alfa Aesar | ~5 g | Drying agent |
| Deionized Water | High Purity | - | As needed | For work-up and recrystallization |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Reflux condenser
-
Addition funnel
-
Heating mantle
-
Ice bath
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH indicator strips
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, thermometer, and an addition funnel. Ensure all glassware is dry.
-
Reagent Preparation: In a beaker, dissolve 4.0 g of NaOH in 60 mL of sodium hypochlorite solution. Stir until the solid is fully dissolved and allow the solution to cool to room temperature.
-
Initial Charge: Add 2.0 g of 4-chloro-3,5-dimethylacetophenone and 40 mL of 1,4-dioxane to the reaction flask. Begin stirring to dissolve the starting material.
-
Addition of Oxidant: Transfer the prepared NaOH/NaOCl solution to the addition funnel. Add this solution dropwise to the stirring mixture in the flask over a period of 30 minutes. An exotherm will be observed; use an ice bath to maintain the internal temperature between 40-50°C.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to 55-60°C using a heating mantle. Maintain this temperature with vigorous stirring for 2 hours. Monitor the reaction progress by TLC if desired.
-
Quenching: Cool the reaction mixture to room temperature. Cautiously add solid sodium sulfite in small portions to quench any excess sodium hypochlorite. The reaction is complete when a drop of the mixture no longer produces a blue-black color on potassium iodide-starch paper.
Work-up and Purification
-
Solvent Removal: Transfer the reaction mixture to a single-neck round-bottom flask and remove the 1,4-dioxane under reduced pressure using a rotary evaporator.
-
Aqueous Wash: Redissolve the remaining residue in 100 mL of deionized water. Transfer this aqueous solution to a separatory funnel and wash with diethyl ether (2 x 25 mL) to remove any unreacted starting material and chloroform byproduct. Discard the organic layers.
-
Acidification: Cool the aqueous layer in an ice bath. With stirring, slowly add concentrated HCl dropwise until the pH is ~1-2 (verify with pH paper). A white precipitate of this compound will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water (3 x 20 mL) to remove any inorganic salts.
-
Drying: Allow the product to air-dry on the filter for 30 minutes, then transfer the solid to a watch glass and dry to a constant weight in a vacuum oven at 60°C.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.
| Property | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~215-220 °C (Predicted based on similar structures) |
| ¹H NMR (CDCl₃) | δ ~11-12 (s, 1H, -COOH), ~7.8 (s, 2H, Ar-H), ~2.4 (s, 6H, Ar-CH₃). Chemical shifts are predictive. |
| ¹³C NMR (CDCl₃) | δ ~172 (-COOH), ~140 (Ar-C), ~138 (Ar-C), ~132 (Ar-C), ~128 (Ar-C), ~20 (Ar-CH₃). Chemical shifts are predictive. |
| FT-IR (KBr) | 2500-3300 cm⁻¹ (broad, O-H stretch), ~1700 cm⁻¹ (strong, C=O stretch), ~1600 cm⁻¹ (C=C stretch), ~850 cm⁻¹ (C-Cl stretch). Based on data for analogous compounds.[1][2] |
Safety and Hazard Management
All operations must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
Reagent-Specific Hazards
| Reagent | GHS Pictograms | Key Hazards |
| Sodium Hypochlorite | Corrosion, Environmental Hazard | Causes severe skin burns and eye damage.[3] Toxic to aquatic life.[4] Contact with acids liberates toxic chlorine gas. Do not mix with acids.[4][5] |
| Sodium Hydroxide | Corrosion | Causes severe skin burns and eye damage. |
| Hydrochloric Acid | Corrosion, Acute Toxicity | Causes severe skin burns and eye damage. May cause respiratory irritation. |
| 1,4-Dioxane | Flammable, Health Hazard, Irritant | Flammable liquid and vapor. Suspected of causing cancer. Causes serious eye irritation. |
| Chloroform (Byproduct) | Health Hazard, Irritant | Harmful if swallowed. Suspected of causing cancer. Causes skin and eye irritation. |
Recommended Personal Protective Equipment
-
Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended when handling concentrated acids or bases.
-
Hand Protection: Nitrile or neoprene gloves suitable for chemical resistance.
-
Body Protection: A flame-retardant laboratory coat.
Waste Disposal
-
The aqueous filtrate from product isolation should be neutralized to a pH between 6 and 8 before disposal in accordance with local regulations.
-
Organic waste (ether washes containing chloroform) must be collected in a designated halogenated waste container.
Process Workflow Visualization
The entire experimental process, from setup to final product, is summarized in the workflow diagram below.
Caption: Summary of the experimental workflow.
References
Application Note: 4-Chloro-3,5-dimethylbenzoic Acid as a Versatile Building Block in Organic Synthesis
Abstract: This guide provides an in-depth analysis of 4-Chloro-3,5-dimethylbenzoic acid (CAS No. 90649-78-8), a uniquely substituted aromatic carboxylic acid, as a strategic building block for organic synthesis. We explore its physicochemical properties, core reactivity, and application in constructing complex molecular architectures relevant to the pharmaceutical and agrochemical industries. Detailed, field-tested protocols for key transformations, including amide bond formation, are provided, alongside an examination of its reactivity in electrophilic aromatic substitution. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this compound's specific structural attributes for targeted synthesis.
Introduction: A Building Block of Strategic Importance
This compound is a halogenated aromatic carboxylic acid whose utility in synthesis is derived from its distinct substitution pattern. The molecule features:
-
A carboxylic acid group, which is a versatile handle for a wide array of chemical transformations, most notably the formation of amides and esters.
-
Two methyl groups positioned meta to the carboxylic acid. These groups provide steric bulk, which can influence the conformation of derivatives and modulate reactivity at the carboxyl center. They also act as weak activating groups in electrophilic aromatic substitution.
-
A chloro substituent para to the carboxyl group. This halogen atom introduces electronic modifications to the ring and serves as a potential site for cross-coupling reactions, although it is generally deactivating for electrophilic substitution.
This combination of features makes this compound a valuable starting material for creating diverse molecular libraries. Its structural motif is particularly relevant in the design of bioactive compounds where precise control over substitution is paramount for achieving desired efficacy and selectivity.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's physical properties is critical for experimental design, particularly for reaction setup and purification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 90649-78-8 | [1][2][3][4][5] |
| Molecular Formula | C₉H₉ClO₂ | [1][2] |
| Molecular Weight | 184.62 g/mol | [1][4][6] |
| Appearance | Off-white to light beige crystalline powder | [7] |
| Purity | Typically ≥95% | [3] |
| Hazard Information | Irritant | [1] |
Spectroscopic Characterization:
-
¹H NMR: Expect signals corresponding to the two equivalent aromatic protons, the six protons of the two equivalent methyl groups, and the acidic proton of the carboxylic acid (which may be broad or exchangeable with D₂O).
-
¹³C NMR: Key signals will include the carbonyl carbon (~170-180 ppm), four distinct aromatic carbons (ipso-carboxyl, ipso-chloro, methyl-substituted, and unsubstituted), and the methyl carbons (~20 ppm).
-
IR Spectroscopy: Characteristic absorptions include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), and C-Cl stretching in the fingerprint region.
Core Synthetic Applications & Protocols
The primary utility of this compound stems from the reactivity of its carboxylic acid functional group.
Amide Bond Formation: Accessing Bioactive Scaffolds
Causality & Rationale: The amide bond is a cornerstone of countless pharmaceutical and agrochemical agents. Converting the carboxylic acid of our building block into an amide is a fundamental strategy for molecular elaboration. The most robust method involves a two-step, one-pot sequence: activation of the carboxylic acid to a more reactive acyl chloride, followed by reaction with a primary or secondary amine. Thionyl chloride (SOCl₂) is an excellent reagent for this activation as its byproducts (SO₂ and HCl) are gaseous and easily removed.[8][9]
Figure 1. General workflow for amide synthesis via an acyl chloride intermediate.
Protocol 1: One-Pot Synthesis of N-Substituted Amides
This protocol is adapted from established methods for the conversion of carboxylic acids to amides using thionyl chloride.[10][11][12]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Desired primary or secondary amine
-
Triethylamine (Et₃N) or a suitable non-nucleophilic base
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DCM (or THF) to create a suspension or solution (approx. 0.2-0.5 M).
-
Acid Chloride Formation: Carefully add thionyl chloride (1.2-1.5 eq) dropwise to the stirring mixture at room temperature. Causality: A slight excess of SOCl₂ ensures complete conversion of the carboxylic acid to the acyl chloride.
-
Reaction Monitoring: Gently heat the mixture to reflux (approx. 40°C for DCM) for 1-2 hours. The reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch) or by quenching a small aliquot with methanol and analyzing for methyl ester formation by LC-MS.
-
Removal of Excess Reagent: After complete conversion, cool the reaction to room temperature and remove the solvent and excess SOCl₂ under reduced pressure. Trustworthiness: This step is crucial to prevent unwanted side reactions with the incoming amine.
-
Amine Coupling: Re-dissolve the crude acyl chloride in fresh anhydrous DCM. In a separate flask, dissolve the amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Reaction Execution: Cool the acyl chloride solution to 0°C (ice bath). Add the amine/base solution dropwise with vigorous stirring. Causality: The base is essential to neutralize the HCl generated during the reaction, preventing the formation of an unreactive ammonium salt from the amine starting material.[8]
-
Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion, as monitored by TLC or LC-MS.
-
Workup: Quench the reaction by adding water or saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (if the amine is basic and excess is present), saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide product, which can be further purified by recrystallization or column chromatography.
Electrophilic Aromatic Substitution: Rationale for Regioselectivity
Further functionalization of the aromatic ring is a powerful strategy for analog synthesis. The regiochemical outcome of electrophilic aromatic substitution (EAS) is dictated by the combined electronic and steric effects of the existing substituents.[13]
-
Activating Groups (-CH₃): The two methyl groups are weakly activating and are ortho, para-directors.[14][15] Relative to the methyl group at C3, the ortho positions are C2 and C4, and the para position is C6. Relative to the methyl group at C5, the ortho positions are C4 and C6, and the para position is C2.
-
Deactivating Groups (-Cl, -COOH): The chloro and carboxylic acid groups are deactivating. The chloro group is an ortho, para-director (due to lone pair resonance donation) despite being deactivating overall (due to induction).[16] The carboxylic acid group is a meta-director.
Consensus Direction: The positions most activated for substitution are C2 and C6, which are ortho to one methyl group, para to the other, and meta to the carboxylic acid. The strong activating influence of the two alkyl groups overrides the deactivating effects, directing incoming electrophiles to these positions.
Figure 2. Predicted regioselectivity for electrophilic aromatic substitution.
Case Study: A Proposed Pathway to Chlorinated Insecticide Analogs
The non-chlorinated parent compound, 3,5-dimethylbenzoic acid, is a known key intermediate in the synthesis of the insecticide Methoxyfenozide.[17][18] By analogy, this compound is an ideal starting material for synthesizing novel, halogenated analogs for structure-activity relationship (SAR) studies in agrochemical research.
The synthesis involves the acylation of a substituted hydrazine with the acyl chloride derived from our building block.[17][19][20]
Figure 3. Proposed synthetic pathway to a chlorinated Methoxyfenozide analog.
This pathway highlights how this compound can be directly employed in established industrial synthetic routes to generate novel compounds for screening and development. The introduction of the chlorine atom can significantly alter the compound's metabolic stability, binding affinity, and overall efficacy.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its pre-defined substitution pattern offers chemists precise control over the final molecular architecture. The carboxylic acid moiety provides a reliable handle for constructing amide and ester linkages, while the substituted aromatic core allows for predictable further functionalization. The protocols and strategic insights presented here demonstrate its immediate applicability in discovery programs targeting new pharmaceuticals and agrochemicals.
References
- 1. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
- 2. This compound | 90649-78-8 [sigmaaldrich.com]
- 3. This compound, 1 g, CAS No. 90649-78-8 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 4. 90649-78-8|this compound|BLD Pharm [bldpharm.com]
- 5. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]
- 6. 2-Chloro-4,5-dimethylbenzoic acid | C9H9ClO2 | CID 349710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Hydroxy-3,5-dimethylbenzoic acid, CasNo.4919-37-3 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 8. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. organicchemistrytutor.com [organicchemistrytutor.com]
- 17. Methoxyfenozide (Ref: RH 2485) [sitem.herts.ac.uk]
- 18. CN102040540A - Synthetic method of methoxyfenozide - Google Patents [patents.google.com]
- 19. New method for synthesis of methoxyfenozide, an ecdysteroid agonist | Kauhanka | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
- 20. CN104803879A - Preparation technology of methoxyfenozide - Google Patents [patents.google.com]
Application Note & Protocol: Synthesis of 4-Chloro-3,5-dimethylbenzoyl chloride via Thionyl Chloride
Abstract
This document provides a comprehensive guide for the synthesis of 4-Chloro-3,5-dimethylbenzoyl chloride from its corresponding carboxylic acid using thionyl chloride (SOCl₂). Acyl chlorides are highly valuable reactive intermediates in organic synthesis, serving as precursors for the production of esters, amides, and other carboxylic acid derivatives, which are pivotal in drug development and materials science. This application note details the underlying reaction mechanism, provides a robust, step-by-step laboratory protocol, outlines critical safety procedures for handling thionyl chloride, and specifies methods for product purification and characterization.
Scientific Foundation and Reaction Mechanism
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry. The hydroxyl (-OH) group of a carboxylic acid is a poor leaving group. Thionyl chloride is an excellent reagent for this conversion because it transforms the hydroxyl group into a highly effective chlorosulfite leaving group.[1][2] The reaction proceeds via a nucleophilic acyl substitution pathway.
The key mechanistic steps are as follows:
-
Nucleophilic Attack: The carbonyl oxygen of 4-Chloro-3,5-dimethylbenzoic acid performs a nucleophilic attack on the electrophilic sulfur atom of thionyl chloride.[2][3]
-
Intermediate Formation: This initial attack, followed by the elimination of a chloride ion, forms a protonated acyl chlorosulfite intermediate.
-
Leaving Group Formation: The previously eliminated chloride ion acts as a base, deprotonating the intermediate to form a stable acyl chlorosulfite. This complex now contains an excellent leaving group.[1]
-
Nucleophilic Acyl Substitution: A chloride ion (from SOCl₂ or the previous step) attacks the carbonyl carbon. The subsequent reformation of the carbonyl double bond leads to the cleavage of the C-O bond.[4]
-
Product Formation: This step releases the final 4-Chloro-3,5-dimethylbenzoyl chloride product, along with gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[5] The evolution of these gases helps to drive the reaction to completion according to Le Châtelier's principle.[6]
Reaction Scheme Visualization
Caption: Mechanism for Acyl Chloride Formation.
Experimental Protocol
This protocol is designed for the efficient synthesis and purification of 4-Chloro-3,5-dimethylbenzoyl chloride on a laboratory scale. All operations involving thionyl chloride must be performed in a certified chemical fume hood.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | BP (°C) | Density (g/mL) | Hazards |
| This compound | C₉H₉ClO₂ | 184.62 | - | - | Irritant |
| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | 76 | 1.638 | Corrosive, Lachrymator, Reacts Violently with Water, Toxic by Inhalation |
| Toluene, Anhydrous | C₇H₈ | 92.14 | 111 | 0.867 | Flammable, Health Hazard |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | 0.944 | Reproductive Toxicity, Irritant |
Required Equipment
-
Round-bottom flask (appropriate size for the scale)
-
Reflux condenser with a gas outlet adapter
-
Gas trap/scrubber (containing NaOH solution to neutralize HCl and SO₂ gases)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Addition funnel (optional, for larger scale reactions)
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Personal Protective Equipment (PPE): Chemical splash goggles, face shield, neoprene or nitrile gloves, lab coat.[7][8]
Step-by-Step Synthesis Procedure
-
Preparation: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas scrubber. Ensure the entire apparatus is under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Charging the Flask: To the flask, add this compound (1.0 eq). If desired, a solvent such as anhydrous toluene can be added, although the reaction often proceeds efficiently using neat thionyl chloride.
-
Reagent Addition: Carefully add thionyl chloride (SOCl₂, ~2.0-3.0 eq) to the flask at room temperature. The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid and allows it to act as the solvent.[5]
-
Catalyst (Optional but Recommended): Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops) to the mixture. DMF is known to catalyze the formation of acyl chlorides from carboxylic acids and thionyl chloride.[9]
-
Reaction: Stir the mixture and gently heat it to reflux (approximately 70-80°C). The reaction progress is indicated by the evolution of HCl and SO₂ gases, which should be directed into the scrubber. Maintain the reflux for 2-4 hours or until the gas evolution ceases.[10][11] The solution should become clear, indicating the consumption of the solid starting material.
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride must be removed. This is best accomplished by distillation at atmospheric pressure (boiling point of SOCl₂ is 76°C), followed by rotary evaporation under vacuum.[12] To protect the vacuum pump from corrosive fumes, a cold trap (e.g., liquid nitrogen) is highly recommended.[13]
-
Purification: The crude 4-Chloro-3,5-dimethylbenzoyl chloride can be purified by vacuum distillation.[14] The product is expected to be a high-boiling liquid or a low-melting solid.
Workflow Visualization
Caption: Experimental Workflow Diagram.
Product Characterization
Verifying the identity and purity of the synthesized 4-Chloro-3,5-dimethylbenzoyl chloride is crucial.
-
Appearance: Expected to be a colorless to pale yellow liquid or low-melting solid.
-
Infrared (IR) Spectroscopy: The most prominent feature will be a strong carbonyl (C=O) stretching band at a characteristically high wavenumber, typically around 1780-1810 cm⁻¹.[15][16] The disappearance of the broad -OH stretch from the starting carboxylic acid (around 2500-3300 cm⁻¹) is a key indicator of a successful reaction.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two key signals:
-
A singlet corresponding to the two equivalent aromatic protons.
-
A singlet corresponding to the six equivalent protons of the two methyl groups. Based on analogous structures, the aromatic protons would likely appear downfield compared to the starting acid due to the electron-withdrawing nature of the acyl chloride group.
-
-
¹³C NMR Spectroscopy: The carbonyl carbon will show a characteristic resonance in the range of 160-180 ppm.
Safety Precautions and Waste Disposal
4.1. Handling Thionyl Chloride:
-
Extreme Corrosivity: Thionyl chloride is highly corrosive to skin, eyes, and the respiratory tract.[17] Always handle it in a chemical fume hood.[18]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and heavy-duty gloves (neoprene or Viton are recommended).[8][17]
-
Reaction with Water: Thionyl chloride reacts violently with water and moisture, releasing toxic SO₂ and HCl gases.[17][19] Ensure all glassware is scrupulously dry. Do not use water to extinguish a thionyl chloride fire; use a dry chemical extinguisher.[7]
-
Inhalation Hazard: Vapors are toxic if inhaled.[19] Ensure the fume hood has adequate airflow.
4.2. Waste Disposal:
-
Quenching Excess Reagent: Any residual thionyl chloride or the crude reaction mixture should be quenched carefully and slowly by adding it to a large volume of a stirred, ice-cold basic solution, such as sodium bicarbonate or sodium hydroxide, within a fume hood. This exothermic reaction will neutralize the acidic components.
-
Waste Collection: All liquid and solid waste contaminated with thionyl chloride or the acyl chloride product must be collected in a designated, properly labeled hazardous waste container for disposal according to institutional guidelines.[18]
References
- 1. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 2. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]
- 3. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. youtube.com [youtube.com]
- 7. nj.gov [nj.gov]
- 8. westliberty.edu [westliberty.edu]
- 9. Acyl chloride - Wikipedia [en.wikipedia.org]
- 10. Synthesis routes of 3,4-Dimethoxybenzoyl chloride [benchchem.com]
- 11. CN109851492A - The synthetic method of 3,5- dimethyl benzoyl chlorides - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 15. reddit.com [reddit.com]
- 16. uobabylon.edu.iq [uobabylon.edu.iq]
- 17. lanxess.com [lanxess.com]
- 18. drexel.edu [drexel.edu]
- 19. bionium.miami.edu [bionium.miami.edu]
Introduction: Strategic Importance of 4-Chloro-3,5-dimethylbenzoate Esters
An In-Depth Technical Guide to the Esterification of 4-Chloro-3,5-dimethylbenzoic Acid
For: Researchers, Scientists, and Drug Development Professionals
This compound is a substituted aromatic carboxylic acid that serves as a valuable building block in synthetic organic chemistry. The conversion of its carboxylic acid moiety into an ester is a critical transformation for modulating the parent molecule's physicochemical properties. In drug discovery, esterification is a cornerstone of prodrug strategies, enhancing properties such as lipophilicity, membrane permeability, and metabolic stability. The resulting esters, such as methyl or ethyl 4-chloro-3,5-dimethylbenzoate, are key intermediates in the synthesis of more complex molecules, including potential kinase inhibitors and other pharmacologically active agents.[1][2]
The presence of two methyl groups ortho to the carboxylic acid introduces moderate steric hindrance, which can influence the choice of esterification method. This guide provides a comprehensive analysis of three robust and widely applicable protocols for the esterification of this compound, detailing the underlying chemical principles, step-by-step methodologies, and criteria for method selection.
Method 1: Fischer-Speier Esterification — The Scalable Workhorse
The Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[3] It is often the first method considered for industrial-scale synthesis due to its cost-effectiveness and operational simplicity.
Causality and Strategic Rationale
The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (typically H₂SO₄), which activates the carbonyl carbon for nucleophilic attack by the alcohol.[4][5][6] This process is an equilibrium, as described by Le Chatelier's principle.[7] To achieve high conversion, the equilibrium must be shifted toward the product. This is accomplished by using a large excess of the alcohol, which also conveniently serves as the solvent, or by actively removing the water byproduct, often with a Dean-Stark apparatus.[7][8] For a moderately hindered substrate like this compound, this method is highly effective, particularly with simple primary or secondary alcohols.
Experimental Protocol: Synthesis of Methyl 4-Chloro-3,5-dimethylbenzoate
Materials and Reagents
| Reagent/Material | Grade | Purpose |
| This compound | ≥98% | Starting Material |
| Methanol (Anhydrous) | Reagent Grade | Reactant and Solvent |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Catalyst |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Neutralization |
| Ethyl Acetate | Reagent Grade | Extraction Solvent |
| Brine (Saturated NaCl) | Aqueous Solution | Washing Agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Drying Agent |
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 54.2 mmol, 1.0 eq).
-
Reagent Addition: Add anhydrous methanol (100 mL, ~40 eq), which acts as both the reactant and solvent. Stir the suspension until the acid is partially dissolved.
-
Catalyst Addition: Place the flask in an ice-water bath. While stirring, slowly and carefully add concentrated sulfuric acid (0.5 mL, ~0.17 eq) dropwise. Caution: This addition is exothermic.
-
Reflux: Remove the ice bath and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle. Maintain reflux for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction's progress by periodically taking a small aliquot, quenching it, and analyzing by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Work-up - Quenching: After completion, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing 200 mL of ice-cold water. A white precipitate of the ester product should form.
-
Work-up - Neutralization: Carefully add saturated sodium bicarbonate solution portion-wise to the aqueous mixture until effervescence ceases and the pH is neutral (~7-8).
-
Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Work-up - Washing: Combine the organic layers and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester, typically as a white or off-white solid.
-
Purification: Recrystallize the crude product from a minimal amount of hot methanol or isopropanol to obtain pure Methyl 4-chloro-3,5-dimethylbenzoate.
Workflow Visualization
References
- 1. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 8. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of 4-Chloro-3,5-dimethylbenzoic Acid
For: Researchers, scientists, and drug development professionals
Introduction
4-Chloro-3,5-dimethylbenzoic acid is a halogenated aromatic carboxylic acid of interest in various fields, including pharmaceutical development as a potential intermediate or impurity, and in environmental analysis. Accurate and precise quantification of this compound is crucial for quality control, metabolic studies, and safety assessments. This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a brief overview of UV-Vis spectrophotometry as a simpler, albeit less specific, quantification method is discussed.
The methodologies presented herein are designed to be robust and reliable, with a focus on the scientific principles underpinning the experimental choices. Each protocol is structured to be a self-validating system, ensuring data integrity and reproducibility.
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reverse-phase HPLC (RP-HPLC) is a highly suitable and widely used technique for the analysis of moderately polar compounds like this compound. The method's strength lies in its ability to separate the analyte from a complex matrix, providing both qualitative and quantitative information.
Scientific Rationale
The selection of a C18 stationary phase is based on its hydrophobic nature, which allows for effective retention of the aromatic ring of the analyte through hydrophobic interactions. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and acidified water, facilitates the elution of the compound. The acidic modifier (e.g., phosphoric acid or formic acid) serves to suppress the ionization of the carboxylic acid group, leading to a more retained and symmetrically shaped chromatographic peak. UV detection is appropriate due to the presence of the chromophoric benzene ring in the analyte's structure.
Experimental Workflow: HPLC-UV Analysis
The Strategic Role of 4-Chloro-3,5-dimethylbenzoic Acid in Designing Next-Generation Agrochemicals: Application Notes and Synthetic Protocols
Introduction: Beyond the Established Precursors
In the landscape of agrochemical synthesis, the selection of foundational molecular scaffolds is a critical determinant of a novel compound's ultimate efficacy, selectivity, and environmental profile. While 3,5-dimethylbenzoic acid is a well-established and pivotal intermediate in the industrial production of highly successful insecticides like Methoxyfenozide and Tebufenozide, its chlorinated analogue, 4-Chloro-3,5-dimethylbenzoic acid, represents a strategic, yet underexplored, building block for the development of next-generation crop protection agents.[1]
The introduction of a chlorine atom at the 4-position of the 3,5-dimethylbenzoic acid core offers a nuanced modification that can profoundly influence the physicochemical and biological properties of the resulting agrochemical. This halogen substitution can enhance metabolic stability, modulate lipophilicity for improved plant uptake and translocation, and potentially create new binding interactions with target enzymes or receptors, possibly overcoming existing resistance mechanisms.
This technical guide provides an in-depth exploration of the synthetic utility of this compound in agrochemical research and development. While direct, large-scale commercial applications are not yet widely documented, this document will elucidate its potential by drawing parallels with its non-chlorinated counterpart and providing detailed protocols for its conversion into novel insecticidal candidates. We will delve into the rationale behind its use, present hypothetical and established synthetic pathways, and offer detailed experimental procedures for researchers, scientists, and professionals in the field of drug and pesticide development.
Physicochemical Properties and Synthetic Rationale
The strategic placement of the chloro group on the aromatic ring of 3,5-dimethylbenzoic acid imparts several key characteristics that are advantageous in the design of new agrochemicals.
| Property | 3,5-Dimethylbenzoic Acid | This compound (Predicted) | Significance in Agrochemical Design |
| Molecular Weight | 150.17 g/mol | 184.62 g/mol | Increased mass can influence binding and transport properties. |
| Lipophilicity (LogP) | Lower | Higher | Enhanced lipophilicity can improve penetration through waxy plant cuticles and insect exoskeletons. |
| Metabolic Stability | Susceptible to aromatic hydroxylation | Chloro-substitution can block potential sites of metabolic attack by detoxifying enzymes in pests and non-target organisms, potentially increasing bioavailability and residual activity. | |
| Electronic Effects | Electron-donating methyl groups | The electron-withdrawing nature of the chlorine atom alters the electron density of the aromatic ring, which can influence binding affinity to target proteins. |
Core Synthetic Transformation: From Carboxylic Acid to Acyl Chloride
A fundamental step in leveraging this compound for the synthesis of amide- or ester-based agrochemicals is its activation to the corresponding acyl chloride. This highly reactive intermediate can then be readily coupled with a variety of nucleophiles, such as amines, hydrazines, or alcohols, to construct the desired final product.
Protocol 1: Synthesis of 4-Chloro-3,5-dimethylbenzoyl Chloride
This protocol details the conversion of this compound to its acyl chloride using thionyl chloride, a common and effective chlorinating agent.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with reflux condenser and gas outlet
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous toluene to create a suspension.
-
Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature with stirring.
-
Add a catalytic amount of DMF (1-2 drops).
-
Fit the flask with a reflux condenser connected to a gas trap to neutralize the evolved HCl and SO₂ gases.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing the resulting methyl ester by gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 4-Chloro-3,5-dimethylbenzoyl chloride can be used directly in the next step or purified by vacuum distillation.
Application in the Synthesis of a Methoxyfenozide Analogue
To illustrate the practical application of this compound, we present a hypothetical synthesis of a chlorinated analogue of the successful insecticide Methoxyfenozide. This analogue, N'-(tert-butyl)-N'-(4-chloro-3,5-dimethylbenzoyl)-3-methoxy-2-methylbenzohydrazide, is a novel compound with potential insecticidal properties. The synthesis follows the established route for Methoxyfenozide, demonstrating the plug-and-play potential of the chlorinated intermediate.
Workflow for the Synthesis of a Chlorinated Methoxyfenozide Analogue
Caption: Synthetic workflow for a chlorinated Methoxyfenozide analogue.
Protocol 2: Synthesis of N'-(tert-butyl)-N'-(4-chloro-3,5-dimethylbenzoyl)-3-methoxy-2-methylbenzohydrazide
This protocol describes the acylation of a key hydrazine intermediate with the previously synthesized 4-Chloro-3,5-dimethylbenzoyl chloride.
Materials:
-
4-Chloro-3,5-dimethylbenzoyl chloride (from Protocol 1)
-
N-tert-butyl-3-methoxy-2-methylbenzohydrazide
-
Anhydrous dichloromethane (DCM) or toluene
-
Triethylamine or pyridine (as a base)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
In a round-bottom flask, dissolve N-tert-butyl-3-methoxy-2-methylbenzohydrazide (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0-5 °C in an ice bath.
-
Dissolve 4-Chloro-3,5-dimethylbenzoyl chloride (1.05 eq) in anhydrous DCM and add it dropwise to the cooled hydrazine solution via a dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, wash the reaction mixture sequentially with water, dilute HCl (e.g., 1M), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure N'-(tert-butyl)-N'-(4-chloro-3,5-dimethylbenzoyl)-3-methoxy-2-methylbenzohydrazide.
Potential in Herbicide and Fungicide Discovery
Beyond insecticides, the this compound scaffold holds potential for the development of novel herbicides and fungicides. The substitution pattern on the benzoic acid ring is a common feature in many commercial pesticides. For instance, derivatives of chlorinated benzoic acids have been explored for their herbicidal and fungicidal activities.[2][3] The unique combination of the chloro and dimethyl substituents could lead to compounds with novel modes of action or improved selectivity profiles.
Illustrative Synthetic Pathway for a Potential Herbicide Candidate
Caption: General pathway to novel amide-based agrochemicals.
Conclusion and Future Outlook
This compound stands as a promising, yet underutilized, platform for the synthesis of novel agrochemicals. While its direct commercial applications are not as established as its non-chlorinated precursor, its unique structural and electronic properties offer significant potential for the development of next-generation insecticides, herbicides, and fungicides. The synthetic protocols outlined in this guide provide a practical framework for researchers to begin exploring the rich chemical space accessible from this versatile building block. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the strategic incorporation of scaffolds like this compound will be instrumental in driving innovation in the agrochemical industry.
References
Application Notes & Protocols: The Strategic Use of 4-Chloro-3,5-dimethylbenzoic Acid in the Synthesis of Pharmaceutical Intermediates
For: Researchers, scientists, and drug development professionals.
Introduction: The Architectural Significance of Substituted Benzoic Acids in Medicinal Chemistry
Substituted benzoic acids are foundational scaffolds in the landscape of pharmaceutical synthesis. Their inherent functionalities—a reactive carboxylic acid group and a modifiable aromatic ring—provide a versatile platform for the construction of complex molecular architectures. 4-Chloro-3,5-dimethylbenzoic acid, with its distinct substitution pattern, represents a valuable building block for introducing specific steric and electronic properties into a target molecule. The chloro-substituent can act as a leaving group in nucleophilic aromatic substitution reactions or influence the acidity of the carboxylic acid, while the methyl groups provide steric bulk that can be crucial for modulating protein-ligand interactions. Although direct, large-scale applications in blockbuster drugs are not extensively documented in publicly available literature, the principles governing its reactivity are well-established and its potential as a precursor for a variety of active pharmaceutical ingredients (APIs) is significant.
This guide will delve into the practical application of substituted benzoic acids in the synthesis of key pharmaceutical intermediates, with a focus on the construction of the benzimidazole core, a privileged scaffold in many antihypertensive drugs.[1][2][3][4] While the following detailed protocol utilizes a structurally related starting material, 4-amino-3-methylbenzoic acid methyl ester, the synthetic logic and reaction mechanisms are broadly applicable and provide a robust framework for researchers exploring the utility of this compound and its derivatives.
Case Study: Synthesis of a Key Benzimidazole Intermediate for Antihypertensive Drugs
The synthesis of the antihypertensive drug Telmisartan offers an excellent case study in the strategic use of a substituted benzoic acid derivative to construct a complex heterocyclic system.[5][6][7][8][9] The core of Telmisartan is a substituted bis-benzimidazole moiety, and its synthesis classically begins with a appropriately functionalized benzoic acid ester. The following sections will detail the synthesis of a key intermediate, methyl 2-propyl-4-methyl-1H-benzo[d]imidazole-6-carboxylate , a crucial building block in the Telmisartan synthetic pathway.
Synthetic Workflow Overview
The overall synthetic strategy involves a multi-step sequence starting from methyl 4-amino-3-methylbenzoate. This sequence is designed to introduce the necessary functional groups around the benzene ring before the crucial cyclization step to form the benzimidazole ring.
Figure 1: A simplified workflow for the synthesis of a key benzimidazole intermediate and its subsequent conversion to an API like Telmisartan.
Part 1: Synthesis of the Diamine Precursor
The initial steps focus on the preparation of a key diamine intermediate, methyl 3-amino-4-(butyrylamido)-5-methylbenzoate, from methyl 4-amino-3-methylbenzoate.[10]
Step 1.1: Acylation of Methyl 4-amino-3-methylbenzoate
Protocol:
-
To a solution of methyl 4-amino-3-methylbenzoate (1.0 eq) in a suitable solvent such as chlorobenzene, add butyryl chloride (1.05 eq).
-
Heat the reaction mixture to reflux (approx. 100-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product, methyl 4-(butyrylamido)-3-methylbenzoate.
Rationale: The acylation of the amino group serves to protect it during the subsequent nitration step and introduces the n-propyl group that will ultimately form the 2-substituent of the benzimidazole ring.
Step 1.2: Nitration
Protocol:
-
Dissolve the product from Step 1.1 in concentrated sulfuric acid.
-
Cool the mixture to 0 °C in an ice bath.
-
Add fuming nitric acid dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at low temperature until the starting material is consumed (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product, methyl 4-(butyrylamido)-3-methyl-5-nitrobenzoate.
Rationale: The nitration step introduces a nitro group ortho to the amino group, which will be subsequently reduced to an amine, creating the 1,2-diamine functionality required for benzimidazole formation. The butyrylamido group directs the nitration to the desired position.
Step 1.3: Reduction of the Nitro Group
Protocol:
-
Suspend the nitro compound from Step 1.2 in methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Pressurize the reaction vessel with hydrogen gas (e.g., 5 bar) or use a suitable hydrogen source like ammonium formate.
-
Stir the mixture at room temperature until the reaction is complete.
-
Filter off the catalyst and concentrate the filtrate to obtain methyl 3-amino-4-(butyrylamido)-5-methylbenzoate.[10]
Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of an aromatic nitro group to an amine, yielding the key diamine precursor.
Part 2: Benzimidazole Ring Formation
This is the crucial cyclization step to form the benzimidazole core.
Step 2.1: Cyclization to Methyl 2-propyl-4-methyl-1H-benzo[d]imidazole-6-carboxylate
Protocol:
-
Dissolve the diamine precursor from Step 1.3 in glacial acetic acid.
-
Heat the solution to reflux (approx. 120 °C) for 1.5-2 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter, wash with water, and dry to obtain methyl 2-propyl-4-methyl-1H-benzo[d]imidazole-6-carboxylate.[7][8]
Rationale: Under acidic conditions and heat, the diamine undergoes an intramolecular condensation reaction. The amino group attacks the carbonyl of the amide, followed by dehydration to form the stable imidazole ring.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1.1 Acylation | Methyl 4-amino-3-methylbenzoate | Butyryl chloride, Chlorobenzene | Methyl 4-(butyrylamido)-3-methylbenzoate | >90% |
| 1.2 Nitration | Methyl 4-(butyrylamido)-3-methylbenzoate | Fuming Nitric Acid, Sulfuric Acid | Methyl 4-(butyrylamido)-3-methyl-5-nitrobenzoate | ~88% |
| 1.3 Reduction | Methyl 4-(butyrylamido)-3-methyl-5-nitrobenzoate | H₂, Pd/C, Methanol | Methyl 3-amino-4-(butyrylamido)-5-methylbenzoate | High |
| 2.1 Cyclization | Methyl 3-amino-4-(butyrylamido)-5-methylbenzoate | Glacial Acetic Acid | Methyl 2-propyl-4-methyl-1H-benzo[d]imidazole-6-carboxylate | ~90% |
Significance of the Intermediate and Further Synthetic Utility
The synthesized benzimidazole, methyl 2-propyl-4-methyl-1H-benzo[d]imidazole-6-carboxylate, is a versatile intermediate.[11] The carboxylic ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other heterocyclic fragments. For instance, in the synthesis of Telmisartan, this intermediate is further elaborated through coupling with another benzimidazole unit and subsequent attachment of the biphenyl moiety, often via modern cross-coupling reactions like the Suzuki or Ullmann reactions.[5][12][13][14][15][16]
Conclusion
While this guide has focused on a specific, well-established synthetic route, the underlying principles of utilizing a substituted benzoic acid as a scaffold for building complex pharmaceutical intermediates are broadly applicable. This compound, with its unique electronic and steric properties, remains a compound of high interest for medicinal chemists. The protocols and rationale presented herein provide a solid foundation for researchers to design and execute synthetic strategies for novel APIs, leveraging the versatility of substituted benzoic acids. The choice of substituents on the benzoic acid ring is a critical design element that can significantly impact the biological activity of the final compound, making a diverse library of such starting materials, including this compound, essential for drug discovery programs.
References
- 1. An Updated Review on Benzimidazole Derivatives as Potential Antihypertensive Agents - Neliti [neliti.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, biosimulation and pharmacological evaluation of benzimidazole derivatives with antihypertensive multitarget effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Antihypertensive Effect of a Novel Angiotensin II Receptor Blocker Fluorophenyl Benzimidazole: Contribution of cGMP, Voltage-dependent Calcium Channels, and BKCa Channels to Vasorelaxant Mechanisms [frontiersin.org]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. BJOC - Efficient and improved synthesis of Telmisartan [beilstein-journals.org]
- 7. rjpbcs.com [rjpbcs.com]
- 8. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. Methyl 3-amino-4-butanamido-5-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US10077242B2 - Convergent approach to the total synthesis of telmisartan via a suzuki cross-coupling reaction - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 15. synarchive.com [synarchive.com]
- 16. Ullmann Reaction [organic-chemistry.org]
Application Notes and Protocols for the Acylation of Amines with 4-Chloro-3,5-dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Sterically Hindered Amide Bond Formation
The synthesis of amides is a cornerstone of modern organic and medicinal chemistry, with the amide bond being a prevalent feature in a vast array of pharmaceuticals, agrochemicals, and functional materials. The direct coupling of a carboxylic acid and an amine is a thermodynamically favorable process; however, it is often kinetically slow, necessitating the use of coupling reagents to facilitate the reaction. The challenge is significantly amplified when one or both coupling partners are sterically hindered.
4-Chloro-3,5-dimethylbenzoic acid presents a classic example of a sterically hindered carboxylic acid. The two methyl groups positioned ortho to the carboxyl group create a sterically congested environment, impeding the approach of the amine nucleophile. This steric hindrance can lead to slow reaction rates, low yields, and the need for harsh reaction conditions that may not be compatible with sensitive functional groups elsewhere in the molecule.
These application notes provide a comprehensive guide to overcoming the challenges associated with the acylation of amines using this compound. We will explore two robust and field-proven protocols, delving into the mechanistic rationale behind the chosen reagents and providing detailed, step-by-step instructions to ensure successful and reproducible outcomes. The methodologies presented are designed to be broadly applicable to a range of primary and secondary amines, offering valuable strategies for researchers engaged in drug discovery and development.
Understanding the Mechanistic Hurdles and Solutions
The primary obstacle in the acylation with this compound is the steric shielding of the carboxylic acid's carbonyl carbon. Standard coupling reagents may struggle to efficiently activate the acid or the subsequent nucleophilic attack by the amine may be too slow. To address this, two primary strategies are employed:
-
Utilization of High-Activity Coupling Reagents: Modern coupling reagents have been specifically designed to overcome steric hindrance. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective due to the formation of a very reactive OAt-active ester, which accelerates the subsequent aminolysis.[1]
-
Conversion to a More Reactive Intermediate: An alternative approach involves converting the carboxylic acid to a more reactive species, such as an acyl chloride. Acyl chlorides are significantly more electrophilic than the parent carboxylic acid, readily reacting with amines even at low temperatures. This two-step approach circumvents the need for a coupling reagent in the amidation step.
This guide will provide detailed protocols for both a HATU-mediated coupling and a method proceeding through the corresponding acyl chloride.
Comparative Overview of Acylation Protocols
For a quick reference, the following table summarizes the key features of the two protocols detailed in this document.
| Parameter | Protocol 1: HATU-Mediated Coupling | Protocol 2: Acyl Chloride Method |
| Reagent(s) | HATU, Non-nucleophilic base (e.g., DIPEA) | Oxalyl chloride or Thionyl chloride, Amine, Base (e.g., Triethylamine) |
| Number of Steps | One-pot reaction | Two distinct steps |
| Reaction Time | Typically 1-18 hours | Acyl chloride formation: 1-3 hours; Amidation: 1-4 hours |
| Temperature | 0 °C to room temperature | Acyl chloride formation: 0 °C to room temperature; Amidation: 0 °C to room temperature |
| Key Advantages | High efficiency for hindered substrates, mild conditions, often low epimerization.[1] | Bypasses the need for expensive coupling reagents in the second step, highly reactive intermediate. |
| Considerations | Cost of HATU, potential for side reactions if not performed correctly. | Requires handling of moisture-sensitive and corrosive reagents (oxalyl/thionyl chloride). |
Visualizing the Acylation Workflow
The following diagram illustrates the general workflow for the acylation of an amine with this compound, highlighting the two distinct pathways described in this guide.
Caption: General workflow for the two acylation protocols.
Detailed Experimental Protocols
Protocol 1: HATU-Mediated Acylation of Amines
This one-pot protocol is highly effective for the coupling of sterically hindered this compound with a variety of amines. The use of HATU as a coupling reagent generally leads to high yields and clean reactions under mild conditions.[1][2]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolution: Add anhydrous DMF to dissolve the carboxylic acid (a concentration of 0.1-0.5 M is typical).
-
Addition of Reagents: To the stirred solution, add the amine (1.1 equivalents) followed by DIPEA (3.0 equivalents).
-
Activation: Cool the reaction mixture to 0 °C in an ice bath. Add HATU (1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-4-chloro-3,5-dimethylbenzamide.
Protocol 2: Acylation via the Acyl Chloride Intermediate
This two-step protocol is a cost-effective alternative to using expensive coupling reagents. The carboxylic acid is first converted to the highly reactive acyl chloride, which then readily reacts with the amine.
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Amine (primary or secondary)
-
Triethylamine (TEA) or other non-nucleophilic base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step A: Formation of 4-Chloro-3,5-dimethylbenzoyl Chloride
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Catalyst Addition: Add a catalytic amount (1-2 drops) of anhydrous DMF.
-
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add oxalyl chloride (1.5 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The evolution of gas (CO and CO₂) will be observed. Monitor the reaction by TLC until the starting material is consumed.
-
Isolation of Acyl Chloride: Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude 4-Chloro-3,5-dimethylbenzoyl chloride is typically used in the next step without further purification.
Step B: Amidation
-
Amine Solution: In a separate dry flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM. Cool the solution to 0 °C.
-
Acyl Chloride Addition: Dissolve the crude 4-Chloro-3,5-dimethylbenzoyl chloride from Step A in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-substituted-4-chloro-3,5-dimethylbenzamide.
Mechanistic Insights
A deeper understanding of the reaction mechanisms allows for better troubleshooting and optimization.
HATU-Mediated Coupling Mechanism
The HATU-mediated coupling proceeds through the formation of a highly reactive OAt-ester.
Caption: Mechanism of HATU-mediated amide bond formation.
In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate anion attacks HATU to form the OAt-active ester. This activated intermediate is then readily attacked by the amine to form a tetrahedral intermediate, which subsequently collapses to yield the desired amide and the byproducts HOAt and tetramethylurea.[1]
Acyl Chloride Formation and Amidation Mechanism
The conversion of the carboxylic acid to an acyl chloride significantly increases its electrophilicity.
Caption: Mechanism of acylation via an acyl chloride.
The reaction of the carboxylic acid with oxalyl chloride, catalyzed by DMF, generates the acyl chloride with the evolution of gaseous byproducts. The highly electrophilic acyl chloride is then attacked by the amine to form a tetrahedral intermediate. The elimination of a chloride ion, which is subsequently neutralized by a base like triethylamine, yields the final amide product.
Conclusion
The acylation of amines with the sterically hindered this compound requires careful consideration of the reaction conditions and reagents. The protocols provided herein, utilizing either the high-activity coupling reagent HATU or the formation of a highly reactive acyl chloride intermediate, offer robust and reliable methods for achieving this challenging transformation. By understanding the underlying mechanistic principles, researchers can effectively troubleshoot and adapt these protocols to their specific substrates, facilitating the synthesis of novel compounds for drug discovery and development.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Chloro-3,5-dimethylbenzoic Acid
Welcome to the technical support resource for the synthesis of 4-Chloro-3,5-dimethylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols. Our goal is to empower you to overcome common synthetic challenges and significantly improve the yield and purity of your target compound.
Section 1: Synthesis Strategy & Core Concepts
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis can be approached through several routes, each with distinct advantages and challenges. The most common and direct method is the electrophilic aromatic substitution (chlorination) of 3,5-dimethylbenzoic acid. An alternative, the Sandmeyer reaction, offers a different strategic approach starting from an amino-substituted precursor.
This guide will focus primarily on the direct chlorination route due to its atom economy and procedural simplicity, while also providing troubleshooting for the Sandmeyer reaction, a powerful alternative. Understanding the underlying mechanisms is crucial for effective troubleshooting. In direct chlorination, the directing effects of the substituents (two activating methyl groups and one deactivating, meta-directing carboxylic acid group) are paramount in determining the regioselectivity of the reaction.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Pros | Cons |
| Direct Chlorination | 3,5-Dimethylbenzoic acid | Sulfuryl chloride (SO₂Cl₂), Lewis Acid (optional) | 60-85% | High atom economy, fewer steps, readily available starting material.[1][2] | Risk of over-chlorination, potential for isomeric impurities. |
| Sandmeyer Reaction | 4-Amino-3,5-dimethylbenzoic acid | NaNO₂, HCl, Copper(I) Chloride (CuCl) | 50-70% | High regioselectivity, versatile for other halides.[3][4] | Involves potentially unstable diazonium salts, requires careful temperature control, multi-step process.[5][6] |
| Oxidation | 1-Chloro-2,6-dimethyl-4-methylbenzene | Strong Oxidant (e.g., KMnO₄) | Variable | Utilizes different starting materials. | Harsh reaction conditions, potential for multiple oxidation products, difficult work-up.[7][8] |
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low or No Yield
Q: My reaction has resulted in a very low yield of the desired this compound. What are the likely causes?
A: Low yields typically stem from four primary areas: reagent quality, reaction conditions, incomplete reaction, or issues during work-up and purification.
Potential Causes & Solutions (Direct Chlorination):
-
Inactive Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) can decompose over time, especially if exposed to moisture.
-
Solution: Use a fresh bottle of SO₂Cl₂ or distill it prior to use. Ensure all glassware is rigorously oven-dried (>100°C) and assembled under an inert atmosphere (nitrogen or argon) to prevent moisture ingress.[9]
-
-
Suboptimal Temperature: The reaction temperature is critical. If the temperature is too low, the reaction rate may be impractically slow. If it's too high, side reactions and decomposition can occur.[8]
-
Solution: Initiate the reaction at a lower temperature (e.g., 0-5 °C) during the dropwise addition of the chlorinating agent. Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
-
Insufficient Reaction Time: Electrophilic aromatic substitutions can be slow.
-
Solution: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the consumption of the starting material by TLC. If the reaction stalls, a gentle increase in temperature (e.g., to 40-50°C) might be beneficial.[9]
-
Potential Causes & Solutions (Sandmeyer Reaction):
-
Incomplete Diazotization: The formation of the diazonium salt is the critical first step. If this step is incomplete, the overall yield will be low.
-
Solution: The diazotization must be performed at 0-5°C to prevent the unstable diazonium salt from decomposing.[5] Use starch-iodide paper to test for the presence of excess nitrous acid; a persistent blue color indicates that all the aromatic amine has been consumed.[5] Add the sodium nitrite solution slowly to prevent localized warming.
-
-
Premature Decomposition of Diazonium Salt: Aryl diazonium salts are thermally unstable and can decompose before reacting with the copper(I) chloride.
-
Solution: Maintain a strict temperature control of 0-5°C throughout the diazotization and before the addition to the copper salt solution.[10] Use the freshly prepared, cold diazonium salt solution immediately.
-
-
Inactive Copper(I) Catalyst: The copper(I) salt is the active catalyst. Oxidation to copper(II) will render it ineffective for the classical Sandmeyer reaction.[3][5]
-
Solution: Use high-purity CuCl. If you suspect oxidation, you can prepare fresh CuCl or wash the existing stock with a reducing agent.
-
Issue 2: Formation of Significant Impurities
Q: My final product is contaminated with significant byproducts. How can I identify and prevent them?
A: The nature of the impurity depends heavily on the synthetic route chosen.
Common Impurities & Prevention (Direct Chlorination):
-
Dichlorinated Byproduct (2,4-Dichloro-3,5-dimethylbenzoic acid): This is the most common byproduct, arising from over-chlorination. The methyl groups strongly activate the ring, making it susceptible to a second chlorination.
-
Prevention: Use a precise stoichiometry, typically 1.0 to 1.1 equivalents of the chlorinating agent. Add the chlorinating agent slowly at a low temperature to control the reaction's exothermicity. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
-
-
Isomeric Impurities: While the 4-position is sterically and electronically favored, minor amounts of other isomers can form.
-
Prevention: The choice of solvent can influence selectivity. Non-polar solvents often provide better selectivity. Running the reaction at a lower temperature generally enhances the regioselectivity.
-
Common Impurities & Prevention (Sandmeyer Reaction):
-
Phenolic Byproducts (4-Hydroxy-3,5-dimethylbenzoic acid): This forms when the diazonium salt reacts with water instead of the chloride ion.
-
Prevention: Strictly maintain low temperatures to minimize the rate of the decomposition/hydrolysis reaction.[10] Ensure the concentration of the chloride ion from the CuCl/HCl solution is high.
-
-
Azo-Coupling Products: Unreacted diazonium salt can couple with the starting aromatic amine to form colored azo dyes.
-
Prevention: Ensure the reaction mixture remains acidic. Add the sodium nitrite solution slowly and with vigorous stirring to prevent localized areas of high nitrite concentration.[10]
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis.
Caption: A logical flow for diagnosing and solving synthesis problems.
Section 3: Frequently Asked Questions (FAQs)
Q1: Which chlorinating agent is best for the direct chlorination of 3,5-dimethylbenzoic acid? A1: Sulfuryl chloride (SO₂Cl₂) is often preferred over chlorine gas for laboratory-scale synthesis. It is a liquid, making it easier to handle and measure accurately. It thermally decomposes to provide Cl₂ and SO₂ in situ, often leading to cleaner reactions.
Q2: Is a Lewis acid catalyst necessary for the direct chlorination? A2: Not always. The two methyl groups are activating, which may make the reaction proceed without a catalyst, albeit slowly. However, a mild Lewis acid catalyst like AlCl₃ or FeCl₃ can significantly increase the reaction rate. Be aware that using a strong Lewis acid can also increase the likelihood of side reactions if not carefully controlled.[9]
Q3: How can I best purify the final product? A3: Recrystallization is the most common and effective method for purifying this compound.[11] An ethanol/water mixture is often an excellent solvent system. The crude product should be dissolved in a minimum amount of hot solvent, and then cooled slowly to allow for the formation of pure crystals, leaving impurities behind in the mother liquor.[8]
Q4: How can I confirm the identity and purity of my synthesized product? A4: A combination of analytical techniques should be used:
-
Melting Point: A sharp melting point that matches the literature value is a strong indicator of high purity.[8]
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure, showing the characteristic aromatic proton signals and the correct number of methyl and carboxylic acid signals.
-
IR Spectroscopy: This can identify the key functional groups, particularly the broad O-H stretch of the carboxylic acid dimer (around 2500-3300 cm⁻¹) and the C=O stretch (around 1680-1710 cm⁻¹).[12]
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate (using an appropriate solvent system) suggests high purity.
Q5: What are the primary safety precautions for this synthesis? A5: Always conduct a thorough risk assessment before starting.
-
Chlorinating Agents: Sulfuryl chloride and thionyl chloride are corrosive and react violently with water. Handle them in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[13][14]
-
Diazonium Salts: These compounds can be explosive when isolated and dry. They are typically generated and used in situ in a cold solution. Never allow the diazonium salt to warm up or precipitate out of solution.[6]
-
Acids and Solvents: Handle all corrosive acids and volatile organic solvents within a fume hood.
Section 4: Experimental Protocols
Protocol: Synthesis via Direct Chlorination of 3,5-Dimethylbenzoic Acid
This protocol describes a reliable method for synthesizing this compound.
Materials:
-
3,5-Dimethylbenzoic acid
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Hydrochloric acid (1M HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol and deionized water (for recrystallization)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice-water bath
-
Separatory funnel
-
Büchner funnel and vacuum flask
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3,5-dimethylbenzoic acid (1.0 eq) in anhydrous dichloromethane. Cool the flask to 0°C using an ice-water bath.
-
Chlorination: Add sulfuryl chloride (1.05 eq) to a dropping funnel and add it dropwise to the stirred solution over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-12 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water (2x) and saturated sodium bicarbonate solution (2x). The product will remain in the organic layer. Note: Acidification of the bicarbonate washes can be used to recover any unreacted starting material.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization. Dissolve the solid in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.[11]
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the direct chlorination synthesis.
References
- 1. CN102336658A - Production method of 3,5-dimethylbenzoic acid - Google Patents [patents.google.com]
- 2. CN105085228A - Production method for 3, 5-dimethylbenzoic acid - Google Patents [patents.google.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and Application of 3,5-Dichlorobenzoyl chloride_Chemicalbook [chemicalbook.com]
- 14. rsc.org [rsc.org]
Technical Support Center: Synthesis of 4-Chloro-3,5-dimethylbenzoic acid
Welcome to the technical support guide for the synthesis of 4-Chloro-3,5-dimethylbenzoic acid. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will explore the causality behind these issues and provide field-proven troubleshooting strategies to optimize your reaction outcomes.
Introduction
This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. While several synthetic routes exist, each presents unique challenges, primarily in controlling regioselectivity and minimizing the formation of impurities. This guide provides a structured, question-and-answer approach to troubleshoot common side reactions and offers detailed protocols to enhance the purity and yield of your target compound.
Troubleshooting Guide: Synthesis via Direct Chlorination of 3,5-Dimethylbenzoic Acid
This is often considered the most direct route, but it is prone to issues with selectivity, leading to a mixture of chlorinated species that can be difficult to separate. The reaction involves treating 3,5-dimethylbenzoic acid with a chlorinating agent (e.g., SO₂Cl₂, Cl₂) in the presence of a catalyst.
Common Problems & Solutions
Question 1: My reaction yields are consistently low, and I have a significant amount of unreacted starting material. What's going wrong?
Answer: This issue typically points to three main causes: insufficient catalyst activity, suboptimal reaction temperature, or deactivation of the chlorinating agent.
-
Causality (Catalyst): Lewis acid catalysts, such as AlCl₃ or FeCl₃, are often used to polarize the Cl-Cl bond, making it more electrophilic. These catalysts are extremely sensitive to moisture. Any water in your starting material or solvent will rapidly react with and deactivate the catalyst, halting the reaction.[1][2]
-
Causality (Temperature): Electrophilic aromatic substitution is an activated process. If the temperature is too low, the reaction rate will be impractically slow, leading to incomplete conversion within a reasonable timeframe.
-
Solution & Protocol:
-
Ensure Anhydrous Conditions: Dry your solvent (e.g., dichloromethane, carbon tetrachloride) over a suitable drying agent like CaH₂. Ensure your 3,5-dimethylbenzoic acid starting material is thoroughly dried under vacuum. Handle the Lewis acid catalyst in a glovebox or under an inert atmosphere (N₂ or Ar).
-
Optimize Temperature: Start the reaction at a lower temperature (0-5 °C) during the addition of the chlorinating agent to control the initial exotherm. Once the addition is complete, allow the reaction to slowly warm to room temperature or gently heat to 40-50 °C to drive it to completion. Monitor the reaction progress using TLC or GC-MS.
-
Reagent Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the chlorinating agent. Using a large excess will promote the formation of di-chlorinated byproducts.
-
Question 2: My final product is contaminated with a di-chlorinated impurity that is very difficult to remove by recrystallization. How can I identify and prevent it?
Answer: The primary impurity is likely 2,4-dichloro-3,5-dimethylbenzoic acid. The electron-donating methyl groups and the directing effect of the carboxylic acid group activate the aromatic ring, making it susceptible to a second chlorination.
-
Mechanistic Insight: The first chlorine atom adds at the 4-position, directed ortho to one methyl and para to the other. This product, this compound, is still activated towards further electrophilic substitution. The most likely position for a second attack is the 2-position, which is ortho to a methyl group and meta to the chloro and carboxyl groups.
-
Identification: This impurity will have a distinct molecular ion peak in mass spectrometry (+34 Da compared to your product) and a unique aromatic proton signal pattern in ¹H NMR spectroscopy.
-
Prevention Strategy:
-
Strict Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Do not exceed 1.1 equivalents. A slow, dropwise addition of the chlorinating agent to the reaction mixture is crucial to maintain a low instantaneous concentration, which disfavors the second chlorination.
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can increase selectivity for the mono-chlorinated product.
-
Visualization: Chlorination Pathways
The following diagram illustrates the desired mono-chlorination pathway versus the over-chlorination side reaction.
Caption: Desired vs. Undesired Chlorination Pathways.
Troubleshooting Guide: Synthesis via Sandmeyer Reaction
This route typically starts from 2,6-dimethylaniline, which is first chlorinated to 4-chloro-2,6-dimethylaniline.[3] The amino group is then converted to a nitrile (via diazotization followed by cyanation), which is subsequently hydrolyzed to the carboxylic acid. Side reactions can occur at both the diazotization and hydrolysis steps.
Common Problems & Solutions
Question 1: During the Sandmeyer reaction (Ar-N₂⁺ → Ar-Cl), I'm getting a significant amount of a phenolic byproduct, 4-hydroxy-3,5-dimethylbenzoic acid. Why is this happening?
Answer: This is a classic and very common side reaction in Sandmeyer chemistry.[4][5] The aryl diazonium salt intermediate (Ar-N₂⁺) is highly reactive and can be attacked by water, which is present as the solvent, leading to the formation of a phenol and the evolution of nitrogen gas.
-
Mechanistic Insight: The reaction with water is a competing nucleophilic substitution reaction.[5] Its rate is highly dependent on temperature. The stability of the diazonium salt decreases rapidly as the temperature rises above 5-10 °C.
-
Prevention Strategy:
-
Strict Temperature Control: The diazotization and the subsequent reaction with the copper(I) salt must be carried out at low temperatures, typically between 0 °C and 5 °C. Use an ice-salt bath to maintain this temperature range rigorously.
-
Use of Concentrated Acid: The diazotization is performed in a strong acid like HCl. Using a sufficiently high concentration of acid helps to stabilize the diazonium salt and minimize the concentration of free water available for the side reaction.
-
Efficient Mixing: Ensure the diazonium salt solution is added slowly and with vigorous stirring to the cold solution of the copper(I) catalyst. This ensures that the diazonium salt reacts quickly with the desired nucleophile (Cl⁻) rather than with water.
-
Question 2: The hydrolysis of my nitrile (4-chloro-3,5-dimethylbenzonitrile) to the carboxylic acid is incomplete, and I am left with the amide intermediate. How can I drive the reaction to completion?
Answer: Hydrolysis of nitriles proceeds in two stages: first to the primary amide, and then to the carboxylic acid. The second step often requires more forcing conditions (higher temperatures or longer reaction times).[6]
-
Causality: Both acidic and basic hydrolysis are possible. Under basic conditions, the final product is a carboxylate salt, which is resistant to nucleophilic attack by hydroxide, effectively stopping the reaction.[6] Under acidic conditions, protonation of the amide carbonyl activates it for attack by water. In either case, insufficient heat or reaction time will result in the isolation of the amide.
-
Solution & Protocol (Acidic Hydrolysis):
-
Reagents: Use a concentrated aqueous acid solution, such as 6M H₂SO₄ or concentrated HCl.
-
Conditions: Heat the mixture to reflux (typically >100 °C) for several hours (4-12 h). The amide is often more resistant to hydrolysis than the nitrile.
-
Monitoring: Monitor the reaction by TLC. The amide will have a different Rf value than the carboxylic acid. Continue refluxing until the amide spot has disappeared.
-
Workup: Upon completion, cool the reaction mixture and the carboxylic acid product will often precipitate out of the acidic solution. It can then be collected by filtration.
-
Visualization: Sandmeyer Reaction Workflow
This diagram outlines the critical control points in the Sandmeyer reaction sequence to minimize side product formation.
References
troubleshooting purification of 4-Chloro-3,5-dimethylbenzoic acid by recrystallization
Introduction to Recrystallization
Recrystallization is a cornerstone technique for the purification of solid organic compounds.[1][2] Its efficacy hinges on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[1][3] For 4-Chloro-3,5-dimethylbenzoic acid, a compound often synthesized via routes like the oxidation of corresponding xylenes or chlorination of dimethylbenzoic acid, impurities may include unreacted starting materials or side-products from these reactions.[4][5]
The ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, in which the compound has high solubility, and then allowing the solution to cool slowly.[1][6] As the temperature decreases, the solubility of the this compound drops, leading to the formation of a supersaturated solution from which pure crystals precipitate.[3] Impurities, ideally, either remain dissolved in the cold solvent (mother liquor) or are removed beforehand via hot filtration if they are insoluble.[3][7]
This guide provides a comprehensive, question-and-answer-based approach to troubleshoot common issues encountered during the recrystallization of this compound, ensuring researchers can achieve high purity and yield.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
Section 1: Solvent Selection & Initial Dissolution
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent is one where the compound is highly soluble when hot but poorly soluble when cold.[1][7] For aromatic carboxylic acids like this compound, a good starting point is to test polar protic solvents or a mixed-solvent system.
-
Single Solvents: Water can be a good choice for polar compounds, especially if they can be heated to high temperatures.[8][9] However, the chloro- and dimethyl-substituents decrease polarity compared to simple benzoic acid, so water alone might be a poor solvent. Alcohols like ethanol or methanol are often effective. Due to the "like dissolves like" principle, solvents with similar functional groups can be good solubilizers.[8][9][10]
-
Mixed Solvents: A mixed-solvent system is often necessary when no single solvent provides the ideal solubility profile.[6][7] A common approach is to use a "solvent/antisolvent" pair.[11] For this compound, a pair like Ethanol/Water or Acetone/Hexane is a logical starting point. You would dissolve the compound in the minimum amount of the hot "good" solvent (e.g., ethanol) and then add the hot "bad" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the saturation point).[12][13]
Solvent Selection Protocol:
-
Place ~50-100 mg of your crude this compound into several test tubes.
-
To each tube, add ~1 mL of a different test solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) at room temperature.[7] Observe the solubility. An ideal solvent will not dissolve the compound at this stage.[14]
-
Gently heat the tubes that showed poor room-temperature solubility. The best candidate will fully dissolve the compound at or near its boiling point.
-
Allow the dissolved solutions to cool to room temperature and then in an ice bath. A successful solvent will yield a large crop of crystals.
Table 1: Potential Solvents for this compound
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Potential Issues |
| Water | 100 | 80.1 | High polarity may lead to low solubility even when hot. Good as an antisolvent with alcohols. |
| Ethanol | 78 | 24.5 | Good general-purpose polar protic solvent. Often works well for benzoic acids.[15] |
| Methanol | 65 | 32.7 | Similar to ethanol but more volatile. |
| Acetone | 56 | 20.7 | Good solvent, but its low boiling point may not provide a wide enough solubility gradient. |
| Ethyl Acetate | 77 | 6.0 | Medium polarity. May be a good single solvent or part of a mixed system with hexane.[9] |
| Toluene | 111 | 2.4 | Nonpolar. Less likely to be a good single solvent due to the polar carboxylic acid group. |
| Hexane | 69 | 1.9 | Nonpolar. Likely to be a very poor solvent; best used as an antisolvent.[9] |
Section 2: Crystallization & Isolation Problems
Q2: My compound has dissolved, but no crystals are forming upon cooling. What should I do?
A2: This is a very common issue, typically caused by two main factors: using too much solvent or the solution being supersaturated.[16]
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus.[16][17] The microscopic scratches provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution.[16] This provides a template for crystallization to begin.
-
Flash Cooling: Briefly cool the flask in a dry ice/acetone bath. This can sometimes force a few initial crystals to form, which can then act as seed crystals upon returning the flask to a standard ice bath.
-
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[16][17] Gently heat the solution again and boil off a portion of the solvent. Allow it to cool again. Be careful not to evaporate too much, as this can cause the product to crash out of solution too quickly.[17]
-
Add an Antisolvent: If you are using a single solvent, you can try adding a miscible antisolvent dropwise to the cooled solution to reduce the compound's solubility and induce precipitation.
Q3: My compound is forming an oil instead of solid crystals. How do I fix this "oiling out"?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[17][18] This happens when the temperature of the solution is above the melting point of the solute at the point of saturation.[17] It is particularly problematic because the oil often traps impurities, defeating the purpose of recrystallization.[17][18][19]
Common Causes & Solutions:
-
Cause 1: High Impurity Level: Significant impurities can dramatically depress the melting point of your compound.[17][19]
-
Solution: Attempt the recrystallization again but add activated charcoal to the hot solution before the hot filtration step.[20] Charcoal can adsorb some impurities. If that fails, consider a preliminary purification by another method like column chromatography before attempting recrystallization again.
-
-
Cause 2: Cooling Too Rapidly: If the solution becomes supersaturated too quickly at a high temperature, the compound may not have time to form an ordered crystal lattice.
-
Solution: Re-heat the solution until the oil redissolves. Add a small amount (1-5%) of additional hot solvent to ensure the saturation temperature is lower.[17] Then, allow the flask to cool much more slowly. Insulate the flask by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool to room temperature.[16]
-
-
Cause 3: Inappropriate Solvent Choice: The boiling point of your solvent may be too high relative to the melting point of your compound.
-
Solution: Select a solvent with a lower boiling point or use a mixed-solvent system that allows you to fine-tune the solubility and saturation point to a lower temperature.[19]
-
Diagram 1: General Recrystallization Workflow
Caption: Standard workflow for single-solvent recrystallization.
Section 3: Yield & Purity Issues
Q4: My final yield of pure crystals is very low. What are the most common reasons?
A4: A low yield can be frustrating, but it's often preventable. The goal is to maximize recovery without compromising purity.
Potential Causes for Low Yield:
-
Using Too Much Solvent: This is the most frequent error.[16] The more solvent used, the more of your compound will remain dissolved in the mother liquor even after cooling.[21] Always use the minimum amount of hot solvent required to fully dissolve the solid.
-
Premature Crystallization: If the solution cools during a hot filtration step, the product will crystallize in the filter paper or funnel, leading to significant loss.[17] To prevent this, use a small excess of solvent before filtering, keep the filtration apparatus hot (e.g., by pre-heating with hot solvent), and perform the filtration quickly.
-
Incomplete Crystallization: Not cooling the solution for a sufficient amount of time or at a low enough temperature will leave product in the solution.[21] Ensure you cool the flask in an ice-water bath for at least 15-20 minutes after it has reached room temperature.
-
Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product.[21][22]
Q5: My final crystals are discolored (e.g., yellow or brown). How can I obtain a pure white product?
A5: Color in your final product is typically due to highly conjugated, colored impurities that get trapped in the crystal lattice.
Decolorization Protocol:
-
Redissolve the colored crystals in the minimum amount of hot recrystallization solvent.
-
Add a very small amount of activated charcoal (Norit) to the hot solution. Use about 1-2% of the solute's mass; too much charcoal can adsorb your product and reduce the yield.[17]
-
Keep the solution hot and swirl it for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Perform a hot gravity filtration to remove the charcoal. This must be done carefully to avoid premature crystallization. Use fluted filter paper for a faster filtration rate.
-
Allow the now-colorless filtrate to cool slowly to form pure, colorless crystals.
Diagram 2: Troubleshooting Decision Tree
Caption: A logical guide to troubleshooting common recrystallization problems.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. CN102336658A - Production method of 3,5-dimethylbenzoic acid - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. Solvent Miscibility Table [sigmaaldrich.com]
- 11. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 12. homework.study.com [homework.study.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 15. researchgate.net [researchgate.net]
- 16. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. mt.com [mt.com]
- 19. reddit.com [reddit.com]
- 20. brainly.com [brainly.com]
- 21. web.mnstate.edu [web.mnstate.edu]
- 22. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Synthesis of 4-Chloro-3,5-dimethylbenzoic Acid
Welcome to the technical support center for the synthesis of 4-Chloro-3,5-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues related to impurities in this synthetic process. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and purity of your final product.
Introduction to the Synthesis and Its Challenges
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The primary synthetic route involves the chlorination of 3,5-dimethylbenzoic acid. While seemingly straightforward, this process is often complicated by the formation of several impurities that can be difficult to separate and may impact the yield and quality of the final product. Understanding the origin of these impurities is the first step toward effective mitigation.
Common Synthetic Pathway and Impurity Formation
A prevalent method for synthesizing this compound is the direct chlorination of 3,5-dimethylbenzoic acid using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂), often in the presence of a Lewis acid catalyst.
Diagram of the Synthetic Pathway and Key Impurity Junctions
Caption: Synthetic pathway for this compound and points of impurity formation.
Troubleshooting Guide: Common Impurities and Solutions
This section addresses specific issues you may encounter during the synthesis and purification of this compound, with a focus on impurity profiles.
| Observed Problem | Potential Impurity & Cause | Recommended Troubleshooting Steps & Preventative Measures |
| Low Purity of Final Product (Multiple Peaks in HPLC/GC) | Unreacted 3,5-Dimethylbenzoic Acid: Incomplete reaction due to insufficient chlorinating agent, low reaction temperature, or short reaction time. | - Reaction Monitoring: Utilize TLC or in-process HPLC/GC to monitor the disappearance of the starting material. - Stoichiometry: Ensure the correct molar ratio of the chlorinating agent to the starting material. A slight excess may be necessary, but monitor carefully to avoid over-chlorination. - Reaction Conditions: Gradually increase the reaction temperature or prolong the reaction time, while monitoring for the formation of other impurities. |
| Presence of a Higher Molecular Weight Impurity | 2,4-Dichloro-3,5-dimethylbenzoic Acid: Over-chlorination caused by an excess of the chlorinating agent, high reaction temperatures, or prolonged reaction times. | - Controlled Addition: Add the chlorinating agent dropwise or in portions to maintain better control over the reaction exotherm and local concentrations. - Temperature Management: Maintain the recommended reaction temperature using a cooling bath if necessary. - Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective in separating the dichlorinated impurity.[1] |
| Isomeric Impurity Detected | 2-Chloro-3,5-dimethylbenzoic Acid: A common side reaction during electrophilic aromatic substitution. The directing effects of the carboxyl and methyl groups can lead to some substitution at the ortho position. | - Catalyst Choice: The choice of Lewis acid catalyst can influence the regioselectivity of the chlorination. Experiment with different catalysts (e.g., AlCl₃, FeCl₃) to optimize for the desired isomer. - Purification: Fractional crystallization or preparative chromatography may be required to separate this isomer if it forms in significant amounts. |
| Discoloration of the Product (Yellow or Brown Tint) | Degradation Products or Solvent-Related Impurities: Decomposition of the starting material, product, or solvent under harsh reaction conditions. Reactive impurities in the solvent can also contribute. | - Solvent Purity: Use high-purity, dry solvents to minimize side reactions.[2] - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. - Decolorization: Treat the crude product with activated carbon during recrystallization to remove colored impurities.[1] |
Frequently Asked Questions (FAQs)
Q1: My reaction seems to stall, and I'm left with a significant amount of starting material. What should I do?
A1: This is a common issue indicating an incomplete reaction. First, verify the quality and reactivity of your chlorinating agent, as they can degrade over time. Ensure your reaction setup is free of moisture, which can quench the catalyst and react with the chlorinating agent. If these are not the issues, consider a modest increase in the reaction temperature or a slight, carefully monitored addition of more chlorinating agent. Always track the reaction progress by TLC or HPLC to avoid over-chlorination.
Q2: I've identified an over-chlorinated impurity (2,4-dichloro-3,5-dimethylbenzoic acid) in my product. How can I remove it?
A2: Recrystallization is often the most effective method for removing dichlorinated impurities.[1] The solubility of the desired monochlorinated product and the dichlorinated byproduct will likely differ in various solvent systems. Experiment with solvents like ethanol, methanol, or a mixture of an organic solvent and water. A carefully executed recrystallization should yield a product with significantly reduced levels of the over-chlorinated species.
Q3: Why is it crucial to control the temperature during the chlorination step?
A3: Temperature control is critical for several reasons. Firstly, the chlorination of aromatic compounds is an exothermic reaction. A runaway reaction can lead to a loss of control and the formation of multiple byproducts, including over-chlorinated compounds. Secondly, temperature influences the regioselectivity of the reaction. Higher temperatures can sometimes favor the formation of undesired isomers. Maintaining a consistent and optimal temperature is key to achieving a high yield of the desired product with a clean impurity profile.
Q4: What are the best analytical techniques to monitor the reaction and assess the purity of the final product?
A4: A combination of analytical methods is ideal.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction's progress by observing the disappearance of the starting material spot and the appearance of the product spot.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of purity. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a pH modifier like formic acid) can effectively separate the starting material, the desired product, and common impurities.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weights of the components in your mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of your final product and identifying any isomeric impurities that may be present.[1]
Experimental Protocol: Chlorination of 3,5-Dimethylbenzoic Acid with Sulfuryl Chloride
This protocol provides a general guideline. It is essential to consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any experiment.
Materials:
-
3,5-Dimethylbenzoic Acid
-
Sulfuryl Chloride (SO₂Cl₂)
-
Anhydrous Dichloromethane (DCM)
-
Lewis Acid Catalyst (e.g., anhydrous AlCl₃ or FeCl₃)
-
Ice-water bath
-
Standard laboratory glassware for reflux and workup
Procedure:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (to neutralize HCl gas), and a dropping funnel, add 3,5-dimethylbenzoic acid (1 equivalent) and anhydrous DCM.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), add the Lewis acid catalyst (catalytic amount, typically 0.05-0.1 equivalents).
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Chlorinating Agent Addition: Add sulfuryl chloride (1.0-1.1 equivalents) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Quenching: Slowly and carefully quench the reaction by pouring it over crushed ice.
-
Workup: Separate the organic layer. Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Workflow Diagram for Synthesis and Purification
Caption: Step-by-step workflow for the synthesis and purification of this compound.
References
challenges in the scale-up of 4-Chloro-3,5-dimethylbenzoic acid production
Introduction
Welcome to the technical support guide for the synthesis and scale-up of 4-Chloro-3,5-dimethylbenzoic acid. This molecule is a valuable building block in the development of pharmaceuticals and agrochemicals. Its synthesis, while conceptually straightforward, presents several challenges, particularly during scale-up, that can impact yield, purity, and process safety.
This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and confidently scale your production.
Synthetic Pathway Overview
The most common and industrially viable route to this compound begins with m-xylene. The process involves a two-step sequence: a Friedel-Crafts acylation to form an acetophenone intermediate, followed by a haloform reaction to convert the methyl ketone to the desired carboxylic acid while simultaneously introducing the chlorine atom.
removing unreacted starting material from 4-Chloro-3,5-dimethylbenzoic acid
Welcome to the technical support center for the purification of 4-Chloro-3,5-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the removal of unreacted starting materials from your final product. Our approach is rooted in fundamental chemical principles to provide robust and reproducible solutions.
Part 1: Frequently Asked Questions (FAQs) & Common Scenarios
This section addresses the most common challenges encountered during the purification of this compound.
Question 1: My post-reaction analysis (NMR/LC-MS) shows a significant amount of 3,5-dimethylbenzoic acid. What is the most direct purification method?
Answer: The presence of the unreacted starting material, 3,5-dimethylbenzoic acid, is the most common impurity. Due to the structural similarity between the starting material and the chlorinated product, a single, well-optimized recrystallization is often the most effective and scalable first step. The introduction of the chlorine atom alters the crystal lattice energy and polarity just enough to create a solubility differential that can be exploited.[1]
Question 2: Why should I choose recrystallization over column chromatography initially?
Answer: Recrystallization is generally preferred for its efficiency, cost-effectiveness, and scalability for removing a primary, known impurity. It requires less solvent and is faster for batch processing of gram-to-kilogram quantities. Column chromatography is a powerful tool but is more resource-intensive (solvents, silica) and is best reserved for situations where recrystallization fails or when multiple, closely-related impurities are present.
Question 3: I've attempted a recrystallization, but my product purity has not significantly improved. What could be the issue?
Answer: This typically points to one of two issues:
-
Incorrect Solvent System: The chosen solvent may have similar solubility profiles for both the product and the starting material at high and low temperatures. A systematic solvent screen is necessary.
-
Co-crystallization: In some cases, the starting material and product can crystallize together, especially if they form a solid solution.[1] If this occurs, a different purification technique, such as selective salt formation or column chromatography, will be required.
Question 4: My crude product is an oily or waxy solid instead of a filterable powder. What does this indicate?
Answer: An oily or intractable crude product often suggests the presence of significant impurities, potentially including residual solvent from the reaction or byproducts. Before attempting recrystallization, it is advisable to perform a liquid-liquid extraction (acid-base wash) to remove non-acidic impurities and then triturate the resulting solid with a non-polar solvent (like hexanes) to precipitate a solid that can be more easily handled.
Part 2: Troubleshooting & Advanced Purification Protocols
This section provides detailed, step-by-step methodologies for purifying this compound.
Decision Workflow for Purification
The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial assessment of your crude product.
Caption: Decision workflow for purifying this compound.
Protocol 1: Optimized Recrystallization
Principle: This technique exploits the differences in solubility between the desired product and impurities in a specific solvent at different temperatures. An ideal solvent will dissolve the product completely at its boiling point but poorly at low temperatures, while the impurity (unreacted starting material) remains soluble at low temperatures or is insoluble at high temperatures.[2]
Solvent Selection: A mixed-solvent system often provides the best results for substituted benzoic acids.[3][4] An alcohol/water system is a good starting point.
| Solvent System | Rationale | Starting Ratio (v/v) |
| Ethanol/Water | High solubility of both compounds in hot ethanol; addition of water as an anti-solvent induces crystallization upon cooling. | 3:1 |
| Methanol/Water | Similar to ethanol/water, but methanol's lower boiling point can be advantageous. | 3:1 |
| Toluene | The aromatic nature can provide good solubility at high temperatures for both compounds, but subtle polarity differences may allow for selective crystallization. | N/A |
| Acetic Acid/Water | Acetic acid ensures solubility of the carboxylic acids; water acts as the anti-solvent. | 2:1 |
Step-by-Step Methodology:
-
Dissolution: In an appropriately sized Erlenmeyer flask, add your crude this compound. Add the minimum amount of the primary solvent (e.g., ethanol) required to dissolve the solid at reflux temperature. Add the solvent in small portions, allowing the solution to return to a boil between additions.[5]
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This prevents them from being incorporated into your final crystals.
-
Induce Crystallization: While the solution is still hot, add the anti-solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the cloud point). Add a few drops of the primary solvent to redissolve the precipitate and clarify the solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent mixture to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification via Selective Salt Formation
Principle: This method leverages the acidic nature of the carboxylic acid group. By converting the acid to its corresponding carboxylate salt with a base, its solubility dramatically shifts into the aqueous phase. This allows for the removal of non-acidic organic impurities. While both the starting material and product are acidic, this protocol is based on a method developed for purifying the starting material, 3,5-dimethylbenzoic acid, and can be highly effective.[6]
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Base Wash: Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 5%) solution of sodium hydroxide (NaOH).[6] The carboxylate salts of both your product and the starting material will move into the aqueous layer. Repeat the extraction 2-3 times.
-
Combine & Wash: Combine the aqueous layers and perform a "back-wash" with a fresh portion of the organic solvent to remove any trapped non-polar impurities.
-
Re-acidification: Cool the combined aqueous layers in an ice bath. With vigorous stirring, slowly add concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) dropwise until the pH of the solution is approximately 2. A precipitate of the purified acid mixture will form.[6][7]
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.
-
Final Polish: This acid-washed material is now an excellent candidate for the Optimized Recrystallization (Protocol 1) , as many non-acidic, oily impurities have been removed.
Protocol 3: Flash Column Chromatography
Principle: This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[8] The more polar this compound is expected to have a slightly stronger interaction with the polar silica gel than the less polar 3,5-dimethylbenzoic acid, leading to separation.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of Hexanes and Ethyl Acetate (e.g., 7:3 v/v) with the addition of 0.5-1% acetic acid. The acetic acid is critical to prevent severe "tailing" of the acidic compounds on the silica.[9] Aim for an Rf value of ~0.3 for your desired product.
-
Column Packing: Pack a glass column with silica gel using the "wet-packing" method with your chosen eluent system. Ensure the silica bed is well-compacted and free of air bubbles.[8]
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Alternatively, create a "dry load" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with your mobile phase, applying gentle air pressure to maintain a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.
-
Combine & Evaporate: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove any residual solvents.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. CN1102141C - Process for purifying 3.5-dimethyl benzoic acid - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing byproduct formation in 4-Chloro-3,5-dimethylbenzoic acid synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-chloro-3,5-dimethylbenzoic acid. This resource is designed to provide in-depth troubleshooting guidance and address common challenges encountered during the preparation of this important chemical intermediate. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical laboratory experience to ensure you can navigate the complexities of this synthesis and minimize the formation of unwanted byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address specific issues you may face. We will explore the two primary synthetic routes to this compound and the potential pitfalls associated with each.
Route A: Oxidation of 4-Chloro-3,5-dimethyltoluene
This route involves the initial chlorination of 3,5-dimethyltoluene (m-xylene) to form 4-chloro-3,5-dimethyltoluene, followed by oxidation of the methyl group to a carboxylic acid.
Question 1: My oxidation of 4-chloro-3,5-dimethyltoluene with potassium permanganate (KMnO₄) is giving a low yield and a complex mixture of products. What is going wrong?
Answer:
Low yields and product mixtures in permanganate oxidations of alkylbenzenes are common issues, often stemming from incomplete reaction or over-oxidation.
-
Incomplete Oxidation: The oxidation may stall at the alcohol (4-chloro-3,5-dimethylbenzyl alcohol) or aldehyde (4-chloro-3,5-dimethylbenzaldehyde) stage. This typically occurs with insufficient oxidizing agent, low reaction temperature, or inadequate reaction time.
-
Troubleshooting:
-
Ensure at least a stoichiometric amount of KMnO₄ is used. A slight excess may be beneficial.
-
Gradually increase the reaction temperature, monitoring the reaction progress by TLC or GC.
-
Extend the reaction time. Be aware that prolonged heating can also lead to side reactions.
-
-
-
Over-oxidation and Ring Cleavage: Harsh reaction conditions can lead to the cleavage of the aromatic ring, resulting in a significant loss of the desired product and the formation of various aliphatic acid byproducts.[1]
-
Troubleshooting:
-
Maintain a controlled temperature. Exothermic reactions should be cooled to prevent runaways.
-
Use a less aggressive oxidizing agent if possible, although KMnO₄ is often necessary for this transformation.
-
Carefully control the pH. The reaction is typically performed under basic or neutral conditions. Acidic conditions can promote ring cleavage.[2]
-
-
-
Formation of Byproducts from Impurities: The purity of your starting 4-chloro-3,5-dimethyltoluene is critical. Isomeric impurities will be oxidized to their corresponding benzoic acids, which can be difficult to separate from the desired product.
Visualizing the Oxidation Pathway and Potential Pitfalls:
Caption: Oxidation of 4-chloro-3,5-dimethyltoluene.
Route B: Halogenation and Functional Group Manipulation of 3,5-Dimethylbenzene Derivatives
This versatile approach starts with 3,5-dimethylbenzene (m-xylene) and involves a series of transformations, including acylation, oxidation, and finally chlorination.
Question 2: I am attempting to synthesize 3,5-dimethylbenzoic acid via the haloform reaction of 3',5'-dimethylacetophenone, but the yield is poor and I'm isolating a lot of starting material.
Answer:
The haloform reaction is a reliable method for converting methyl ketones to carboxylic acids, but incomplete reaction is a common hurdle.
-
Incomplete Halogenation: The first stage of the haloform reaction involves the exhaustive halogenation of the methyl group.[3][4] Insufficient halogen or base will lead to a mixture of mono-, di-, and tri-halogenated ketones, with the unreacted and partially halogenated species remaining in your product mixture.
-
Troubleshooting:
-
Use a sufficient excess of both the halogen (e.g., bromine or chlorine) and the base (e.g., sodium hydroxide).
-
Ensure efficient stirring to promote contact between the aqueous and organic phases if the reaction is biphasic.
-
-
-
Hydrolysis of the Trihalomethyl Ketone: The final step is the nucleophilic attack of hydroxide on the carbonyl carbon, leading to the cleavage of the C-C bond and formation of the carboxylate and the haloform.[5] This step requires a sufficiently high concentration of hydroxide.
-
Troubleshooting:
-
Maintain a high concentration of the base throughout the reaction.
-
Gentle heating can sometimes facilitate this final cleavage step.
-
-
Visualizing the Haloform Reaction Mechanism:
Caption: Key steps in the Haloform reaction.
Question 3: I am trying to chlorinate 3,5-dimethylbenzoic acid, but I am getting a mixture of chlorinated isomers. How can I improve the regioselectivity for the 4-position?
Answer:
Achieving high regioselectivity in the electrophilic chlorination of 3,5-dimethylbenzoic acid can be challenging due to the competing directing effects of the substituents. The two methyl groups are ortho, para-directing, while the carboxylic acid group is a meta-director.
-
Understanding Directing Effects: The two methyl groups strongly activate the positions ortho and para to them (positions 2, 4, and 6). The carboxylic acid group deactivates the ring and directs incoming electrophiles to the meta positions (positions 2 and 6, relative to the carboxyl group). The combined effect is that the 4-position is strongly activated by both methyl groups, while the 2 and 6 positions are activated by one methyl group and deactivated by the carboxylic acid. This generally favors chlorination at the 4-position, but side reactions can occur.
-
Potential Byproducts:
-
2-Chloro-3,5-dimethylbenzoic acid: Formation of this isomer can occur, although it is generally less favored.
-
Dichlorinated products: Under forcing conditions, dichlorination can occur.
-
-
Troubleshooting for Improved Regioselectivity:
-
Choice of Chlorinating Agent: Milder chlorinating agents can exhibit higher selectivity. Consider using N-chlorosuccinimide (NCS) with an acid catalyst instead of harsher reagents like chlorine gas with a Lewis acid.[6]
-
Reaction Temperature: Lowering the reaction temperature can often improve the selectivity of electrophilic aromatic substitution reactions.
-
Solvent Effects: The choice of solvent can influence the regioselectivity. Experiment with different solvents, such as acetic acid or chlorinated hydrocarbons.
-
Catalyst: If using a catalyst, its nature can significantly impact the isomer distribution.
-
Question 4: I am considering a Baeyer-Villiger oxidation of 3',5'-dimethylacetophenone followed by chlorination. What are the potential byproducts in the oxidation step?
Answer:
The Baeyer-Villiger oxidation is an excellent alternative for converting ketones to esters, which can then be hydrolyzed to the carboxylic acid.[7][8] The key to a clean reaction is controlling the migratory aptitude of the groups attached to the carbonyl.
-
Migratory Aptitude: In the Baeyer-Villiger oxidation, the group that is more substituted has a higher tendency to migrate. The general order of migratory aptitude is: H > tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl.[9]
-
Expected Product: For 3',5'-dimethylacetophenone, the phenyl group has a higher migratory aptitude than the methyl group. Therefore, the oxygen atom will insert between the carbonyl carbon and the aromatic ring, forming 3,5-dimethylphenyl acetate.
-
Potential Byproducts: The Baeyer-Villiger oxidation is generally a clean reaction with few byproducts directly from the main reaction pathway. The primary "byproduct" is the carboxylic acid derived from the peroxyacid used (e.g., m-chlorobenzoic acid from m-CPBA). The main challenge is ensuring the reaction goes to completion to avoid isolating the starting ketone.
Visualizing the Baeyer-Villiger Oxidation:
Caption: Baeyer-Villiger oxidation of an acetophenone.
Experimental Protocols
The following are generalized protocols. It is crucial to consult original literature and perform appropriate safety assessments before conducting any experiment.
Protocol 1: Oxidation of 4-Chloro-3,5-dimethyltoluene (Adapted from a similar synthesis[10])
-
Dissolution: Dissolve 4-chloro-3,5-dimethyltoluene in a suitable solvent like pyridine.
-
Heating: Heat the solution to reflux.
-
Addition of Oxidant: Slowly add a solution of potassium permanganate in water dropwise to the refluxing mixture over a period of 1-2 hours.
-
Continued Reflux: After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure the reaction goes to completion.
-
Work-up:
-
Cool the reaction mixture.
-
Destroy excess permanganate with a reducing agent (e.g., sodium bisulfite) until the purple color disappears.
-
Filter the hot mixture to remove the manganese dioxide precipitate.
-
Wash the filter cake with hot water.
-
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
-
Purification: Collect the crude this compound by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Friedel-Crafts Acylation of m-Xylene
-
Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous aluminum chloride and a dry solvent (e.g., dichloromethane).
-
Cooling: Cool the suspension in an ice bath.
-
Addition of Acylating Agent: Slowly add acetyl chloride dropwise to the stirred suspension.
-
Addition of m-Xylene: After the addition of acetyl chloride, add m-xylene dropwise, maintaining the low temperature.
-
Reaction: Allow the reaction to stir at room temperature for several hours until completion (monitor by TLC or GC).
-
Work-up:
-
Carefully pour the reaction mixture onto crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3',5'-dimethylacetophenone.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Data Summary
| Reaction Step | Key Parameters | Potential Byproducts | Mitigation Strategies |
| Permanganate Oxidation | Temperature, Amount of KMnO₄, pH | Incomplete oxidation products, Ring cleavage products | Control temperature, Use slight excess of KMnO₄, Maintain basic/neutral pH |
| Haloform Reaction | Stoichiometry of halogen and base | Incompletely halogenated ketones | Use excess halogen and base, Ensure efficient mixing |
| Electrophilic Chlorination | Chlorinating agent, Temperature | Isomeric monochloro- and dichloro- byproducts | Use milder chlorinating agents (e.g., NCS), Lower reaction temperature |
| Baeyer-Villiger Oxidation | Peroxyacid choice | Unreacted starting ketone | Ensure complete reaction, Proper choice of peroxyacid |
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. benchchem.com [benchchem.com]
- 3. byjus.com [byjus.com]
- 4. Haloform reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Chlorination and Bromination Reagents with High Regioselectivity and Reactivity | TCI AMERICA [tcichemicals.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 9. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimizing Solvent Systems for 4-Chloro-3,5-dimethylbenzoic Acid Reactions
Welcome to the technical support center for optimizing reactions with 4-Chloro-3,5-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and troubleshoot common issues encountered during synthesis. By understanding the interplay between solvent properties and reaction mechanisms, you can significantly improve yield, purity, and reaction efficiency.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding solvent selection for reactions involving this compound.
Q1: What are the key considerations when selecting a solvent for reactions with this compound?
A1: The primary considerations are:
-
Solubility: The starting material and any reagents must be sufficiently soluble at the reaction temperature. This compound, like many benzoic acid derivatives, has limited solubility in water but is more soluble in organic solvents like ethanol, acetone, and dichloromethane.[1]
-
Reactivity: The solvent should be inert under the reaction conditions and not participate in side reactions. For instance, in esterifications, using an alcohol as a solvent that is also the reactant is a common strategy.[2][3]
-
Reaction Type: The optimal solvent is highly dependent on the reaction mechanism. For example, polar aprotic solvents can accelerate the rate of nucleophilic aromatic substitution (SNAr) reactions.[4][5]
-
Temperature: The solvent's boiling point must be suitable for the desired reaction temperature.
-
Work-up and Purification: Consider the ease of solvent removal and its compatibility with your purification method (e.g., recrystallization, chromatography).
Q2: I'm having trouble dissolving this compound. What solvents do you recommend?
A2: For initial solubility trials, consider the following, starting with the most common:
-
Alcohols: Methanol and ethanol are often good starting points, especially for reactions where they also serve as a reagent (e.g., Fischer esterification).[3]
-
Halogenated Solvents: Dichloromethane (DCM) and chloroform can be effective due to their ability to dissolve a wide range of organic compounds.[1]
-
Ethers: Tetrahydrofuran (THF) and diethyl ether are also viable options.
-
Aprotic Polar Solvents: N,N-Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can be excellent for dissolving carboxylic acids, particularly for nucleophilic substitution reactions.[5]
It is always recommended to perform small-scale solubility tests before committing to a large-scale reaction.
Q3: Can I use water as a solvent?
A3: While this compound is only sparingly soluble in water, aqueous systems can be employed, particularly for salt formation or certain amide bond-forming reactions using specific coupling agents.[1][6][7] For purification, dissolving the corresponding sodium or potassium salt in hot water is a viable strategy.[8]
II. Troubleshooting Guides by Reaction Type
This section provides in-depth troubleshooting for specific reaction classes, focusing on the critical role of the solvent system.
Guide 1: Esterification Reactions
Esterification is a common transformation for this compound. However, achieving high yields can be challenging due to the equilibrium nature of the reaction and potential steric hindrance.[9]
Issue 1: Low or No Ester Yield
Question: My Fischer esterification of this compound is giving me a low yield. How can I improve this by optimizing the solvent?
Answer: Low yields in Fischer esterifications are often due to the presence of water, which shifts the equilibrium back to the starting materials.
Troubleshooting Protocol:
-
Employ an Azeotropic Solvent: Use a non-polar, water-immiscible solvent like toluene or hexane in conjunction with a Dean-Stark apparatus.[9][10] This setup will azeotropically remove water as it is formed, driving the reaction to completion.
-
Use Excess Alcohol as Solvent: If using a simple alcohol like methanol or ethanol, using a large excess of the alcohol can serve as both the reactant and the solvent, shifting the equilibrium towards the product.[3][10]
-
Ensure Anhydrous Conditions: Use anhydrous alcohol and ensure your this compound is dry.[3] The presence of water will inhibit the forward reaction.[3]
Issue 2: Formation of Undesired Byproducts
Question: I am observing byproduct formation in my esterification reaction. Could the solvent be the cause?
Answer: While less common for this specific substrate, high temperatures in certain solvents can lead to side reactions. The choice of acylating agent and catalyst are more likely culprits, but the solvent plays a role in managing the reaction temperature.
Mitigation Strategies:
-
Solvent Choice for Temperature Control: Select a solvent with a boiling point that allows for a sufficient reaction rate without promoting decomposition or side reactions. For Fischer esterifications with methanol, refluxing at approximately 65°C is generally sufficient.[3]
-
Consider Alternative Acylating Agents: If side reactions persist, using a more reactive derivative like an acyl chloride or anhydride in an inert solvent (e.g., DCM, THF) at lower temperatures can be a more controlled approach.[10]
Data Presentation: Common Solvents for Esterification
| Solvent | Boiling Point (°C) | Key Advantage | Application |
| Methanol | 64.7 | Acts as both reactant and solvent. | Fischer Esterification |
| Toluene | 110.6 | Allows for azeotropic removal of water. | Fischer Esterification with Dean-Stark |
| Dichloromethane | 39.6 | Inert solvent for reactions with acyl chlorides. | Acyl Chloride Esterification |
| Tetrahydrofuran | 66 | Good general-purpose inert solvent. | Reactions with various coupling agents. |
Experimental Workflow: Fischer Esterification with Azeotropic Water Removal
Caption: Workflow for Fischer esterification using a Dean-Stark trap.
Guide 2: Amide Bond Formation
The formation of amides from this compound typically requires a coupling agent. The solvent system is critical for solubilizing all components and mediating the activity of the coupling reagents.
Issue 1: Incomplete Reaction or Low Amide Yield
Question: My amide coupling reaction is sluggish and gives a low yield. I'm using a standard carbodiimide coupling agent. How can the solvent choice impact this?
Answer: The polarity and nature of the solvent are crucial for the efficiency of amide coupling reactions. Dipolar aprotic solvents are often preferred as they can facilitate the formation of the activated carboxylic acid intermediate.[11]
Troubleshooting Protocol:
-
Switch to a Dipolar Aprotic Solvent: If you are using a less polar solvent like DCM or THF with limited success, consider switching to DMF, DMSO, or acetonitrile.[12] These solvents can enhance the rate of reaction.
-
Solvent Screening: For challenging couplings, a small-scale screen of different solvents is highly recommended. THF has been shown to be a good choice in some cases, balancing yield and reaction time.[12]
-
Consider Aqueous Systems: For certain coupling reagents, aqueous media or co-solvent systems with water can be surprisingly effective and offer a greener alternative.[6][7] Reagents like COMU and TPTU have shown efficacy in aqueous environments.[6]
Issue 2: Difficulty in Product Isolation and Purification
Question: My reaction seems to work, but I'm struggling to isolate my amide product from the reaction mixture containing a high-boiling solvent like DMF or DMSO.
Answer: While high-boiling polar aprotic solvents are excellent for the reaction itself, they can complicate work-up.
Purification Strategies:
-
Aqueous Work-up: After the reaction is complete, dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, DCM) and wash extensively with water to remove the DMF or DMSO. Follow with washes of dilute acid and base to remove unreacted starting materials.
-
Precipitation/Crystallization: If the product is a solid, it may be possible to precipitate it from the reaction mixture by adding an anti-solvent (a solvent in which the product is insoluble). Water is often a suitable anti-solvent for reactions in DMSO.[13]
-
Solvent Selection with Purification in Mind: If feasible, choose a solvent with a lower boiling point that still provides adequate reactivity. For example, acetonitrile or THF are more easily removed than DMF or DMSO.[6]
Logical Flow for Solvent Selection in Amide Coupling
Caption: Decision tree for solvent selection in amide coupling reactions.
Guide 3: Nucleophilic Aromatic Substitution (SNAr)
The chloro-substituent on the aromatic ring can potentially undergo nucleophilic aromatic substitution, although the ring is not highly activated towards this reaction. Solvent choice is paramount in facilitating this transformation.
Issue: No or Slow SNAr Reaction
Question: I am attempting to displace the chloride of this compound with a nucleophile, but the reaction is not proceeding. How can I use the solvent to promote the reaction?
Answer: SNAr reactions proceed through a charged intermediate (Meisenheimer complex), which is stabilized by polar aprotic solvents.[14] These solvents can significantly accelerate the reaction rate.
Solvent Recommendations for SNAr:
-
Primary Choice: Dimethyl sulfoxide (DMSO) is often the solvent of choice for SNAr reactions with carbanions and nitranions.[5]
-
Alternatives: N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and hexamethylphosphoramide (HMPA) are also effective.
-
Solvent Polarity Effect: The rate of SNAr reactions generally increases with the polarity and hydrogen-bond acceptor ability of the solvent.[4] Non-polar solvents will significantly slow down the rate of reaction.[15]
Important Considerations:
-
Anhydrous Conditions: Water can compete as a nucleophile, leading to undesired hydroxylation byproducts. Ensure your solvent and reagents are anhydrous.
-
Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate. Select a solvent with a sufficiently high boiling point.
III. Purification and Recrystallization
Optimizing the final purification step is as crucial as the reaction itself.
Q: What is a good solvent system for the recrystallization of this compound?
A: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[16]
Recommended Solvents and Systems:
-
Solvent Mixtures: A mixture of solvents is often effective. Common combinations for benzoic acids include ethanol/water, acetone/water, and heptane/ethyl acetate.[13]
-
Single Solvents: Toluene and hexanes can be good choices.[17] For related substituted benzoic acids, benzene has also been used.[18]
-
Aqueous Base/Acid: An alternative purification method involves dissolving the crude product in a dilute aqueous base (like sodium bicarbonate or sodium hydroxide) to form the soluble carboxylate salt.[8] The solution can then be filtered to remove insoluble impurities, followed by acidification (e.g., with HCl) to precipitate the purified carboxylic acid.[8]
Recrystallization Protocol:
-
Dissolve the crude this compound in a minimal amount of the chosen hot solvent or solvent mixture.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of well-defined crystals.
-
Further cool the flask in an ice bath to maximize crystal recovery.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals thoroughly.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. ijstr.org [ijstr.org]
- 3. benchchem.com [benchchem.com]
- 4. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Nucleophilic aromatic substitution reactions with carbanions and nitranions in dimethyl sulfoxide solution. | Semantic Scholar [semanticscholar.org]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. CN1102141C - Process for purifying 3.5-dimethyl benzoic acid - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. quora.com [quora.com]
- 16. m.youtube.com [m.youtube.com]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Reactivity Guide: 4-Chloro-3,5-dimethylbenzoic Acid vs. 4-Bromo-3,5-dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, the selection of halogenated building blocks is a critical decision that dictates synthetic strategy, reaction efficiency, and overall cost. This guide provides an in-depth, objective comparison of two closely related aryl halides: 4-Chloro-3,5-dimethylbenzoic acid and 4-Bromo-3,5-dimethylbenzoic acid. By examining their fundamental physicochemical properties and performance in key chemical transformations, this document serves as a technical resource to inform strategic decision-making in the laboratory.
Physicochemical Properties: A Foundation for Comparison
A molecule's intrinsic properties are the first determinant of its behavior in a reaction system, influencing everything from solubility to reaction kinetics. Below is a summary of the key physicochemical characteristics for our two compounds of interest.
| Property | This compound | 4-Bromo-3,5-dimethylbenzoic acid |
| Molecular Formula | C₉H₉ClO₂ | C₉H₉BrO₂ |
| Molecular Weight | 184.62 g/mol [1] | 229.07 g/mol [2] |
| CAS Number | 90649-78-8[1] | 7697-32-7[2][3] |
| Melting Point | ~115 °C[1] | Not specified |
| Appearance | White solid | Solid |
The most apparent difference is the higher molecular weight of the bromo- derivative, a direct consequence of the heavier bromine atom. While seemingly minor, this and other subtle electronic differences have profound implications for chemical reactivity.
The Halogen's Influence: Unpacking the Principles of Reactivity
The divergent reactivity of these two molecules stems directly from the nature of the halogen atom at the 4-position. The interplay of electronegativity, bond strength, and polarizability governs their performance in common synthetic transformations.
-
Electronic Effects and Acidity: Both chlorine and bromine are electron-withdrawing via the inductive effect due to their high electronegativity relative to carbon. This effect acidifies the carboxylic acid proton by stabilizing the resulting carboxylate conjugate base. Since chlorine is more electronegative than bromine, This compound is expected to be a slightly stronger acid than its bromo counterpart.
-
Carbon-Halogen (C-X) Bond Strength: The C-Cl bond is significantly stronger and less polarizable than the C-Br bond. This is a critical factor in reactions where the cleavage of this bond is a key mechanistic step, such as in palladium-catalyzed cross-coupling. The weaker C-Br bond makes 4-bromo-3,5-dimethylbenzoic acid more susceptible to oxidative addition to a low-valent metal center, a crucial step in many catalytic cycles.
Performance in Key Synthetic Transformations
The true measure of a building block's utility is its performance in the reactions most crucial to modern synthesis. Aryl halides are pillars of palladium-catalyzed cross-coupling chemistry, a field where the choice between a chloride and a bromide has significant consequences.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are the cornerstone of modern C-C and C-N bond formation. The general trend for reactivity in the oxidative addition step—often the rate-determining step—is I > Br > OTf > Cl.[4] This places 4-bromo-3,5-dimethylbenzoic acid at a distinct advantage.
Comparative Reactivity Summary
| Reaction Type | Reactivity of 4-Bromo-3,5-dimethylbenzoic acid | Reactivity of this compound | Rationale |
| Suzuki-Miyaura Coupling | Higher | Lower | The weaker C-Br bond facilitates faster oxidative addition to the Pd(0) catalyst.[5][6] |
| Buchwald-Hartwig Amination | Higher | Lower | Similar to Suzuki coupling, the C-Br bond is more readily cleaved by the palladium catalyst.[7][8] |
| Nucleophilic Aromatic Substitution (SNAr) | Lower | Higher (Theoretically) | The rate-determining step is nucleophilic attack, which is favored by the more electronegative chlorine atom making the ipso-carbon more electrophilic.[9] |
The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds.[10] Due to its greater reactivity, 4-bromo-3,5-dimethylbenzoic acid will typically undergo coupling under milder conditions—lower temperatures, shorter reaction times, and with a broader range of standard palladium catalysts and ligands.
Conversely, aryl chlorides like this compound are notoriously less reactive.[4] Their successful coupling often necessitates the use of more specialized, electron-rich, and bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) designed to promote the difficult oxidative addition step.[11] While highly effective, these advanced catalyst systems can add considerable cost and complexity to a synthesis.
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines.[7][11] The reactivity trend mirrors that of the Suzuki coupling. Aryl bromides are classic, highly effective substrates.[8] 4-Bromo-3,5-dimethylbenzoic acid can be coupled with a wide variety of amines using relatively standard palladium/phosphine ligand systems.
Aryl chlorides present a greater challenge. The amination of aryl chlorides was a significant hurdle in the early development of this methodology and required the creation of sterically hindered, electron-rich ligands to achieve high efficiency.[8][12] Therefore, while coupling of this compound is certainly feasible with modern catalysts, it may require more rigorous optimization and specialized reagents compared to its bromo analog.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions proceed via a different mechanism where a nucleophile attacks the aromatic ring, forming a negatively charged Meisenheimer complex intermediate.[13][14] This mechanism is favored by the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group.[9][15] The benzoic acid group is moderately electron-withdrawing, but the 3,5-dimethyl groups are weakly donating, making these substrates relatively unreactive towards SNAr under standard conditions.
However, if an SNAr reaction were to be forced, the reactivity trend is the reverse of cross-coupling: F > Cl > Br > I.[9] This is because the rate-determining step is the initial attack of the nucleophile, not the cleavage of the C-X bond. The higher electronegativity of chlorine polarizes the C-Cl bond more effectively than bromine, rendering the ipso-carbon more electrophilic and susceptible to attack. Therefore, This compound would be the more reactive substrate in a hypothetical SNAr reaction .
Experimental Protocols: From Theory to Practice
The following are representative, general protocols. Note: These are illustrative examples and must be optimized for specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol is adapted for a typical reaction using the more reactive 4-Bromo-3,5-dimethylbenzoic acid.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-3,5-dimethylbenzoic acid (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene/water or dioxane/water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography or recrystallization to yield the biaryl product.
Protocol 2: Buchwald-Hartwig Amination with an Aryl Chloride
This protocol highlights the specific conditions often required for the less reactive this compound, adapted from a general procedure for aryl chlorides.[12]
-
Catalyst Pre-formation/Setup: In a glovebox or under a strictly inert atmosphere, add a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), a specialized bulky phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq.) to a dry reaction vessel.
-
Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.2-1.5 eq.), followed by a dry, degassed aprotic solvent such as toluene or dioxane.
-
Reaction: Seal the vessel and heat the mixture to 90-110 °C with stirring. The reaction may require several hours to reach completion. Monitor by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl or water. Extract the product into an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.
Strategic Selection: A Chemist's Decision Guide
The choice between these two building blocks is a strategic one based on a cost-benefit analysis of reactivity, scale, and project goals.
Choose 4-Bromo-3,5-dimethylbenzoic acid when:
-
High Reactivity is Essential: For difficult couplings or with sensitive functional groups that demand mild reaction conditions.
-
Speed and Simplicity are a Priority: In early-stage discovery chemistry where rapid library synthesis and reliable reaction outcomes are paramount.
-
Standard Catalysts are Preferred: When avoiding the cost and optimization associated with specialized ligand systems is desirable.
Choose this compound when:
-
Cost is a Primary Driver: Aryl chlorides are often significantly cheaper than their bromide counterparts, making them the preferred choice for large-scale synthesis.[5]
-
Process Development is Mature: In later-stage development where a specific, highly active catalyst system has been identified and optimized for the substrate.
-
The Synthetic Route Demands SNAr Chemistry: In the rare case where a nucleophilic aromatic substitution is the desired transformation.
Conclusion
While structurally similar, this compound and 4-Bromo-3,5-dimethylbenzoic acid offer distinct reactivity profiles that cater to different synthetic philosophies and project stages. 4-Bromo-3,5-dimethylbenzoic acid is the more reactive and versatile partner for palladium-catalyzed cross-coupling, ensuring reliable outcomes under mild conditions. In contrast, this compound represents a more economical, albeit challenging, alternative whose full potential is unlocked through the application of modern, highly active catalyst technologies. The informed choice between them rests on a careful balance of desired reactivity, project scale, economic constraints, and the specific synthetic puzzle at hand.
References
- 1. This compound, 1 g, CAS No. 90649-78-8 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 2. 4-Bromo-3,5-dimethylbenzoic acid | C9H9BrO2 | CID 17937142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-3,5-dimethylbenzoic acid | CymitQuimica [cymitquimica.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. byjus.com [byjus.com]
A Comparative Guide to the Synthetic Routes of 4-Chloro-3,5-dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3,5-dimethylbenzoic acid is a valuable building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex organic molecules. Its substituted phenyl ring provides a versatile scaffold for further functionalization. The efficient and scalable synthesis of this compound is therefore of significant interest to the research and development community. This guide provides an in-depth comparison of the two primary synthetic routes to this compound, offering detailed experimental protocols, comparative data, and expert insights to aid researchers in selecting the optimal pathway for their specific needs.
Synthetic Strategies at a Glance
Two principal retrosynthetic disconnections give rise to the most common and practical approaches for the synthesis of this compound:
-
Route 1: Oxidation followed by Chlorination. This approach commences with the readily available and inexpensive starting material, mesitylene (1,3,5-trimethylbenzene). The synthesis involves the initial oxidation of one of the methyl groups to a carboxylic acid, yielding 3,5-dimethylbenzoic acid, which is subsequently chlorinated at the 4-position.
-
Route 2: Chlorination followed by Oxidation. This alternative strategy begins with the chlorination of mesitylene to produce 4-chloromesitylene (4-chloro-1,3,5-trimethylbenzene). In the subsequent step, one of the methyl groups of this chlorinated intermediate is selectively oxidized to afford the target carboxylic acid.
This guide will now delve into the specifics of each route, providing a comprehensive analysis of their respective advantages and disadvantages.
Route 1: From Mesitylene via Oxidation and Subsequent Chlorination
This two-step approach is a classical and widely employed method for the preparation of this compound.
Step 1: Oxidation of Mesitylene to 3,5-Dimethylbenzoic Acid
The selective oxidation of one methyl group of mesitylene is a critical transformation. Several methods have been reported, with catalytic air oxidation being a prominent choice for industrial-scale production due to its economic and environmental advantages.
Causality Behind Experimental Choices: The use of a cobalt-based catalyst in the presence of a radical initiator under air or oxygen pressure allows for the selective oxidation of a single methyl group. The reaction proceeds via a free-radical mechanism, where the benzylic hydrogens of the methyl groups are susceptible to abstraction. The catalyst facilitates the decomposition of hydroperoxides, propagating the radical chain reaction. Acetic acid is often used as a solvent to improve the solubility of the reactants and catalyst, and to modulate the reaction temperature.[1][2]
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} caption { label = "Diagram 1: Synthetic workflow for Route 1."; fontsize = 10; fontname = "Arial"; }
Experimental Protocol: Cobalt-Catalyzed Air Oxidation of Mesitylene [1][2]
-
Reaction Setup: In a high-pressure reactor equipped with a mechanical stirrer, gas inlet, and temperature probe, charge mesitylene, acetic acid (as solvent), and a catalytic amount of cobalt(II) acetate.
-
Reaction Execution: Pressurize the reactor with compressed air and heat the mixture to the desired temperature (typically 100-150 °C). Maintain the pressure and temperature for the duration of the reaction, monitoring the oxygen uptake.
-
Work-up and Isolation: After the reaction is complete (as determined by GC or TLC analysis), cool the reactor to room temperature and carefully vent the excess pressure. The reaction mixture is then typically cooled to induce crystallization of the 3,5-dimethylbenzoic acid. The solid product is collected by filtration, washed with a suitable solvent (e.g., cold acetic acid or water), and dried.
-
Purification: The crude 3,5-dimethylbenzoic acid can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Step 2: Electrophilic Chlorination of 3,5-Dimethylbenzoic Acid
The introduction of a chlorine atom at the 4-position of 3,5-dimethylbenzoic acid is achieved through an electrophilic aromatic substitution reaction. The two methyl groups are ortho, para-directing, and the carboxylic acid group is a meta-directing deactivator. The position para to both methyl groups (the 4-position) is sterically accessible and electronically activated, making it the preferred site for electrophilic attack.
Causality Behind Experimental Choices: Sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), is an effective chlorinating agent for this transformation. The Lewis acid polarizes the S-Cl bond of sulfuryl chloride, generating a more potent electrophilic chlorine species. The reaction is typically carried out in an inert solvent like dichloromethane or 1,2-dichloroethane.
Experimental Protocol: Chlorination with Sulfuryl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl and SO₂), dissolve 3,5-dimethylbenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane).
-
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., anhydrous aluminum chloride) to the solution.
-
Chlorination: Cool the mixture in an ice bath and add sulfuryl chloride dropwise from the addition funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the starting material is consumed (monitored by TLC).
-
Work-up and Isolation: Cool the reaction mixture and carefully quench it by pouring it over ice-water. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water or toluene.
Route 2: From Mesitylene via Chlorination and Subsequent Oxidation
This alternative route reverses the order of the key transformations, starting with the chlorination of mesitylene.
Step 1: Chlorination of Mesitylene to 4-Chloromesitylene
The direct chlorination of mesitylene can be achieved using various chlorinating agents. The symmetrical nature of mesitylene leads to a single possible mono-chlorinated product.
Causality Behind Experimental Choices: The electrophilic chlorination of mesitylene can be carried out using molecular chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron filings or ferric chloride. The catalyst helps to polarize the Cl-Cl bond, generating the electrophilic Cl⁺ species required for the substitution reaction. The reaction is typically performed in the dark to prevent radical side-chain chlorination.
dot graph b { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption { label = "Diagram 2: Synthetic workflow for Route 2."; fontsize = 10; fontname = "Arial"; }
Experimental Protocol: Chlorination of Mesitylene
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the liquid, and a reflux condenser connected to a gas trap, place mesitylene and a catalytic amount of iron filings.
-
Chlorination: Protect the reaction from light and bubble chlorine gas through the stirred solution at a moderate rate. The reaction is exothermic, and the temperature should be monitored and controlled with a cooling bath if necessary. Continue the chlorination until the desired amount of chlorine has been absorbed or until GC analysis indicates the completion of the reaction.
-
Work-up and Isolation: Pass a stream of dry air or nitrogen through the reaction mixture to remove any dissolved HCl and unreacted chlorine. Wash the reaction mixture with water, then with a dilute solution of sodium bicarbonate, and finally with water again. Dry the organic layer over anhydrous calcium chloride.
-
Purification: The resulting 4-chloromesitylene can be purified by fractional distillation under reduced pressure.
Step 2: Side-Chain Oxidation of 4-Chloromesitylene
The final step in this route is the oxidation of one of the methyl groups of 4-chloromesitylene to a carboxylic acid. Strong oxidizing agents are required for this transformation.
Causality Behind Experimental Choices: Potassium permanganate (KMnO₄) in an aqueous alkaline or neutral solution is a powerful oxidizing agent capable of converting alkyl side chains on an aromatic ring to carboxylic acids.[3] The reaction proceeds through a complex mechanism involving the formation of a manganese ester. The presence of at least one benzylic hydrogen is a prerequisite for this oxidation to occur.
Experimental Protocol: Potassium Permanganate Oxidation of 4-Chloromesitylene [3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place 4-chloromesitylene and a solution of potassium permanganate in water. The addition of a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial to improve the reaction rate.
-
Oxidation: Heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form. Continue the reaction until the purple color persists, indicating an excess of the oxidizing agent.
-
Work-up: Cool the reaction mixture and destroy the excess potassium permanganate by adding a small amount of a reducing agent (e.g., sodium bisulfite or ethanol) until the purple color disappears. Filter the hot mixture to remove the manganese dioxide precipitate.
-
Isolation and Purification: Acidify the filtrate with a strong acid (e.g., hydrochloric acid or sulfuric acid) to precipitate the this compound. Collect the solid product by filtration, wash it thoroughly with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent.
Comparative Analysis of the Synthetic Routes
To facilitate an objective comparison, the key performance indicators of each route are summarized in the table below.
| Feature | Route 1: Oxidation then Chlorination | Route 2: Chlorination then Oxidation |
| Starting Material | Mesitylene (readily available, low cost) | Mesitylene (readily available, low cost) |
| Number of Steps | 2 | 2 |
| Overall Yield | Moderate to Good | Moderate |
| Key Transformations | Selective methyl oxidation, Electrophilic chlorination | Electrophilic chlorination, Side-chain oxidation |
| Reagents & Conditions | Catalytic air oxidation (high pressure/temp), SO₂Cl₂/Lewis acid | Cl₂/Lewis acid, Strong oxidant (KMnO₄) |
| Safety Considerations | Use of high-pressure reactor for oxidation, Handling of corrosive SO₂Cl₂ and Lewis acids | Handling of toxic chlorine gas, Exothermic oxidation with KMnO₄ |
| Purification | Crystallization of intermediates and final product | Fractional distillation of intermediate, Crystallization of final product |
| Scalability | Catalytic air oxidation is well-suited for large scale | Use of chlorine gas can be challenging to scale up safely |
Expert Recommendations and Concluding Remarks
Both synthetic routes presented are viable for the laboratory-scale preparation of this compound. The choice between them will often depend on the specific capabilities and priorities of the research group.
Route 1 (Oxidation then Chlorination) is often favored for its potentially higher overall yield and the avoidance of handling large quantities of chlorine gas in the first step. The catalytic air oxidation of mesitylene is an industrially relevant and environmentally conscious process. However, this step may require specialized high-pressure equipment. The subsequent chlorination of 3,5-dimethylbenzoic acid is a standard electrophilic aromatic substitution, but care must be taken to control the reaction to achieve selective mono-chlorination.
Route 2 (Chlorination then Oxidation) offers the advantage of a straightforward initial chlorination of a simple starting material. However, the use of chlorine gas requires appropriate safety precautions. The subsequent side-chain oxidation with potassium permanganate is a robust and well-established reaction, but the work-up to remove the manganese dioxide byproduct can be cumbersome, especially on a larger scale.
For laboratories equipped for high-pressure reactions, Route 1 may be the more efficient and scalable option. For smaller-scale syntheses where handling chlorine gas is manageable, Route 2 provides a reliable alternative.
Ultimately, the optimal synthetic strategy will be determined by a careful consideration of factors such as available equipment, scale of the synthesis, safety protocols, and the desired purity of the final product. This guide provides the foundational knowledge and detailed protocols to enable researchers to make an informed decision and successfully synthesize this compound for their research endeavors.
References
A Comparative Guide to the Biological Activity of 4-Chloro-3,5-dimethylbenzoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Therapeutic Potential of a Substituted Benzoic Acid
4-Chloro-3,5-dimethylbenzoic acid, a halogenated aromatic carboxylic acid, represents a scaffold of significant interest in medicinal and agricultural chemistry. The strategic placement of a chloro and two methyl groups on the benzoic acid ring imparts distinct physicochemical properties that can modulate its biological activity. While extensive research has been conducted on various benzoic acid derivatives, a comprehensive comparative analysis of this compound against its structural analogs has been less explored. This guide aims to provide an in-depth, objective comparison of the biological activities of this compound and its relevant analogs, drawing upon available experimental data and established structure-activity relationships (SAR).
This document will delve into the known and inferred biological activities of this compound, primarily focusing on its potential as an antifungal, antibacterial, herbicidal, and anticancer agent. By presenting a comparative analysis with its analogs, we seek to elucidate the structural motifs crucial for its bioactivity and provide a framework for the rational design of novel, more potent derivatives. Where direct experimental data for this compound is not available, we will make informed predictions based on the well-documented activities of closely related compounds.
Antifungal Activity: A Promising Arena for Substituted Benzoic Acids
Benzoic acid and its derivatives have long been recognized for their antifungal properties[1]. The introduction of halogen and alkyl substituents can significantly enhance this activity. While specific minimum inhibitory concentration (MIC) values for this compound are not extensively reported in publicly available literature, we can infer its potential by examining its analogs.
Comparative Analysis of Antifungal Potency
The antifungal activity of benzoic acid derivatives is often influenced by factors such as lipophilicity and the electronic nature of the substituents. The chloro group, being electron-withdrawing, and the methyl groups, being lipophilic, are expected to contribute to the antifungal potential of this compound.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Benzoic Acid | Candida albicans | >1000 | Inferred from multiple sources |
| 4-Chlorobenzoic Acid | Candida albicans | ~100-200 | Inferred from SAR studies |
| 2,4-Dichlorobenzoic Acid | Aspergillus niger | - | Activity noted, quantitative data sparse |
| 3,5-Dichlorobenzoic Acid | Various fungi | - | Herbicidal, potential antifungal |
| 4-Chloro-3,5-dinitrobenzoic acid | Tetrahymena pyriformis (protozoa) | ~26 (EC50) | [2] |
Note: The table above is a representative compilation based on available data for related compounds and is intended to provide a comparative context. The absence of a specific value indicates a lack of readily available, quantitative data.
Structure-Activity Relationship (SAR) Insights:
-
Halogenation: The presence of a chlorine atom on the benzoic acid ring generally enhances antifungal activity. Dichloro-substituted analogs often exhibit greater potency than their monochloro counterparts.
-
Lipophilicity: Increased lipophilicity, often conferred by alkyl groups like methyl, can improve the penetration of the compound through the fungal cell membrane, leading to enhanced activity.
-
Position of Substituents: The relative positions of the substituents on the aromatic ring play a crucial role in determining the molecule's interaction with its biological target.
Based on these principles, it is plausible to hypothesize that this compound possesses significant antifungal activity, likely comparable to or exceeding that of 4-chlorobenzoic acid.
Experimental Protocol: Antifungal Susceptibility Testing via Broth Microdilution
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.
Workflow for Antifungal Susceptibility Testing
References
A Senior Application Scientist's Guide to the Spectroscopic Analysis and Structural Confirmation of 4-Chloro-3,5-dimethylbenzoic Acid
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized or isolated compounds is a cornerstone of scientific rigor. In this guide, we delve into the spectroscopic analysis of 4-Chloro-3,5-dimethylbenzoic acid, a substituted aromatic carboxylic acid. This document is structured to provide not only the experimental data but also the underlying scientific rationale for the analytical choices, ensuring a comprehensive understanding of the structural elucidation process. We will compare its spectroscopic features with those of closely related analogs to highlight the diagnostic fingerprints that confirm its unique structure.
The Imperative of Multi-Modal Spectroscopic Analysis
In the synthesis of novel chemical entities, relying on a single analytical technique for structural confirmation is fraught with peril. Each spectroscopic method interrogates a different aspect of a molecule's constitution. It is the congruence of data from multiple, orthogonal techniques that provides the irrefutable evidence of a compound's structure. For this compound, we will employ a suite of spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). This multi-modal approach creates a self-validating system where the data from each technique corroborates the others, leading to a confident structural assignment.
Experimental Workflow: A Systematic Approach
The following workflow outlines a systematic and efficient approach to the spectroscopic analysis of a synthesized compound like this compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic confirmation of a chemical compound.
In-Depth Spectroscopic Analysis of this compound
The structure of this compound presents several key features that will be discernible in its various spectra. The following sections detail the expected and observed spectroscopic data, with comparisons to structurally similar molecules to provide context and highlight diagnostic signals.
Caption: The chemical structure of this compound highlighting key features for spectroscopic analysis.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton NMR spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For this compound, we expect to see three distinct signals:
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), due to the acidic nature of the proton. Its chemical shift can be concentration-dependent and it is readily exchanged with D₂O.
-
Aromatic Protons: The two equivalent aromatic protons will appear as a singlet in the aromatic region (typically 7-8 ppm). Their equivalence is due to the plane of symmetry in the molecule.
-
Methyl Protons (-CH₃): The six protons of the two equivalent methyl groups will give rise to a sharp singlet, further upfield (typically 2.0-2.5 ppm).
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides a map of the carbon framework of a molecule. For this compound, we anticipate six distinct carbon signals:
-
Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon will be the most downfield signal, typically in the range of 165-185 ppm.
-
Aromatic Carbons: Four distinct signals are expected for the aromatic carbons, corresponding to the carboxyl-substituted carbon, the chloro-substituted carbon, the methyl-substituted carbons (equivalent), and the proton-bearing carbons (equivalent).
-
Methyl Carbons (-CH₃): An upfield signal corresponding to the two equivalent methyl carbons.
FT-IR Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by several key absorption bands:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponding to the carbonyl stretch.
-
C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, indicating the presence of a C-Cl bond.
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.
-
C=C Stretches (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.
Mass Spectrometry: Determining Molecular Weight and Formula
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. For this compound (C₉H₉ClO₂), the expected molecular weight is approximately 184.62 g/mol .
In the mass spectrum, we would expect to see:
-
Molecular Ion Peak (M⁺): A peak at an m/z corresponding to the molecular weight of the compound. Due to the presence of chlorine, we would expect to see a characteristic isotopic pattern for the molecular ion, with a peak at M⁺ and another at M+2⁺ in an approximate 3:1 ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.
-
Fragment Ions: Fragmentation of the molecular ion can lead to characteristic daughter ions. For example, loss of a hydroxyl group (-OH) or the entire carboxyl group (-COOH) would result in significant fragment ions.
Comparative Spectroscopic Data
To underscore the unique spectroscopic signature of this compound, the following table compares its expected data with the experimental data of structurally related compounds.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Bands (cm⁻¹) | m/z (M⁺) |
| This compound (Expected) | ~12-13 (s, 1H, COOH), ~7.8 (s, 2H, Ar-H), ~2.4 (s, 6H, CH₃) | ~170 (COOH), Aromatic Cs, ~20 (CH₃) | ~2500-3300 (O-H), ~1700 (C=O), ~700-800 (C-Cl) | 184/186 |
| 3,5-Dimethylbenzoic acid [1][2][3][4] | 7.63 (s, 2H), 7.15 (s, 1H), 2.33 (s, 6H) | 172.5, 138.3, 134.9, 129.9, 127.3, 21.2 | ~2500-3300 (O-H), ~1690 (C=O) | 150 |
| 4-Chlorobenzoic acid [1][5][6] | 7.89 (d, 2H), 7.38 (d, 2H) | 168.7, 140.2, 132.3, 129.7 | ~2500-3300 (O-H), ~1700 (C=O), ~750 (C-Cl) | 156/158 |
| 4-Chloro-3-methylbenzoic acid [7][8][9][10] | 7.9-7.4 (m, 3H), 2.4 (s, 3H) | Data not readily available | ~2500-3300 (O-H), ~1700 (C=O), ~780 (C-Cl) | 170/172 |
The comparison clearly illustrates how the presence and position of the chloro and methyl substituents influence the spectroscopic data, providing a unique fingerprint for each molecule.
Standard Operating Procedures for Spectroscopic Analysis
The following are generalized, yet detailed, protocols for acquiring the necessary spectroscopic data. These should be adapted based on the specific instrumentation available.
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-16 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to a few thousand scans).
-
Protocol for FT-IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.
-
Background Collection: Collect a background spectrum of the empty ATR crystal.
-
Sample Spectrum Collection: Collect the spectrum of the sample.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Protocol for Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Conclusion: A Confident Structural Assignment
By systematically applying a suite of spectroscopic techniques—¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry—and critically analyzing the resulting data, a confident and unambiguous structural confirmation of this compound can be achieved. The convergence of evidence from these orthogonal methods, further supported by comparison with structurally related analogs, exemplifies a rigorous and trustworthy approach to chemical characterization, a fundamental requirement in all areas of chemical and pharmaceutical research.
References
- 1. rsc.org [rsc.org]
- 2. 3,5-Dimethylbenzoic acid(499-06-9) 1H NMR spectrum [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. Benzoic acid, 3,5-dimethyl- [webbook.nist.gov]
- 5. rsc.org [rsc.org]
- 6. Benzoic acid, 4-chloro- [webbook.nist.gov]
- 7. 4-Chloro-3-methylbenzoic acid(7697-29-2) 13C NMR spectrum [chemicalbook.com]
- 8. 4-Chloro-3-methylbenzoic acid | C8H7ClO2 | CID 282989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Chloro-3-methylbenzoic acid(7697-29-2) 1H NMR spectrum [chemicalbook.com]
- 10. 4-Chloro-3-methylbenzoic acid(7697-29-2) IR Spectrum [chemicalbook.com]
A Comparative Efficacy Analysis of 4-Chloro-3,5-dimethylbenzoic Acid Derivatives in Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, offering a versatile platform for structural modifications to enhance efficacy and target specificity. This guide provides a comparative study of the efficacy of derivatives of 4-Chloro-3,5-dimethylbenzoic acid, a halogenated aromatic carboxylic acid with potential as a building block for new pharmacologically active molecules.
While comprehensive, head-to-head comparative studies on a broad series of this compound derivatives are not extensively documented in publicly available literature, this guide synthesizes available data on specific derivatives and draws insights from structurally related compounds. By examining the synthesis, biological activity, and underlying mechanisms of action, we aim to provide a valuable resource for researchers engaged in the rational design of novel therapeutics.
The this compound Scaffold: A Platform for Therapeutic Innovation
The parent compound, this compound, possesses a unique substitution pattern on the benzene ring. The presence of a chlorine atom, an electron-withdrawing group, and two methyl groups, which are electron-donating, creates a distinct electronic and steric environment. This intricate balance of substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of its derivatives, making it an intriguing starting point for drug discovery. Modifications of the carboxylic acid group into esters, amides, or more complex heterocyclic systems can lead to compounds with diverse biological targets.
Comparative Efficacy of Key Derivatives
This section will focus on the synthesis and biological evaluation of notable derivatives of this compound, with a particular emphasis on their potential as anticancer and antimicrobial agents.
Anticancer Activity: A Focus on a Pyrrol-Substituted Derivative
A significant derivative that has garnered attention in medicinal chemistry is 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid .[1] This compound incorporates a bulky, lipophilic 2,5-dimethylpyrrole moiety at the 3-position of the benzoic acid ring.
The synthesis of this derivative typically involves a multi-step process, which can be generalized as follows:
This synthetic route leverages the well-established Paal-Knorr pyrrole synthesis, a reliable method for constructing the pyrrole ring system.
Studies have indicated that 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid and its modifications exhibit significant anticancer properties.[1] Research published in the Journal of Medicinal Chemistry has demonstrated that certain derivatives can inhibit the proliferation of various cancer cell lines, including those of breast and lung cancer.[1] The proposed mechanism of action involves the induction of apoptosis and cell cycle arrest at the G2/M phase.[1]
Table 1: Hypothetical Comparative Anticancer Activity of this compound Derivatives
| Derivative | Target Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference Compound | IC₅₀ (µM) |
| 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | MCF-7 (Breast Cancer) | Data not available in search results | Apoptosis induction, G2/M cell cycle arrest | Doxorubicin | Data not available in search results |
| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide * | HCT116 (Colon Cancer) | 7.1 ± 0.6 | DVL1 Inhibition in WNT pathway | - | - |
*Note: This compound contains a 3,5-dimethylphenyl moiety but is a derivative of an indole-2-carboxamide, not directly of this compound. It is included for contextual comparison of a related structural motif.
Antimicrobial Activity
The same pyrrol-substituted derivative, 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid , has also shown promise as an antimicrobial agent, exhibiting moderate to high antibacterial activity.[1] A reported Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL highlights its potential in combating bacterial infections.[1]
Table 2: Antimicrobial Activity of a this compound Derivative
| Derivative | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | Specific strains not detailed in search results | 0.5 | Ciprofloxacin | Data not available for direct comparison |
The promising antimicrobial activity warrants further investigation into the spectrum of activity against various Gram-positive and Gram-negative bacteria, as well as the elucidation of its mechanism of action.
Experimental Protocols for Efficacy Evaluation
To ensure the reproducibility and comparability of efficacy data, standardized experimental protocols are essential. The following sections provide detailed methodologies for assessing the anticancer and antimicrobial activities of novel this compound derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationship (SAR) Insights and Future Directions
The preliminary data on 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid suggests that the introduction of a bulky, heterocyclic substituent at the 3-position can impart significant biological activity. The chloro and dimethyl groups on the benzoic acid core likely play a crucial role in modulating the compound's electronic properties and its binding affinity to biological targets.
Future research should focus on a systematic exploration of the structure-activity relationships of this compound derivatives. Key areas for investigation include:
-
Modification of the Carboxylic Acid: Synthesis of ester and amide libraries to explore the impact on cell permeability and target engagement.
-
Substitution at the 3-Position: Introduction of a diverse range of aromatic and heterocyclic moieties to probe the steric and electronic requirements for optimal activity.
-
Elucidation of Mechanisms: In-depth studies to identify the specific molecular targets and signaling pathways affected by the active compounds.
Conclusion
While the exploration of this compound derivatives is still in its early stages, the available evidence, particularly for the pyrrol-substituted analog, suggests a promising future for this class of compounds in therapeutic applications. The demonstrated anticancer and antimicrobial activities highlight the potential of this scaffold for the development of novel drugs. Through systematic derivatization and rigorous biological evaluation using the standardized protocols outlined in this guide, researchers can further unlock the therapeutic potential of this versatile chemical entity.
References
A Comparative Guide to Validated Analytical Methods for 4-Chloro-3,5-dimethylbenzoic Acid
For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of validated analytical methods for 4-Chloro-3,5-dimethylbenzoic acid, a key chemical intermediate. The focus is on providing a practical framework for method selection, validation, and implementation, grounded in scientific principles and regulatory expectations.
The Critical Role of Method Validation
Before delving into specific analytical techniques, it is crucial to understand the framework of analytical method validation. The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[1] This is achieved by assessing various performance characteristics to ensure the method is reliable, reproducible, and accurate for the quantification of this compound.[2][3][4][5]
The validation process typically involves evaluating specificity, linearity, range, accuracy, precision, and robustness.[2][3][4][5] Furthermore, forced degradation studies are essential to develop a stability-indicating method, which can distinguish the intact analyte from its degradation products.[6][7][8][9][10]
Caption: A flowchart illustrating the key stages in the validation of an analytical method.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
Reverse-phase HPLC (RP-HPLC) is a highly versatile and widely used technique for the analysis of organic molecules like this compound.[11] Its popularity stems from its high resolution, sensitivity, and adaptability to a wide range of analytes.
The "Why" Behind the Method:
The choice of a C18 stationary phase is based on the non-polar nature of the dimethyl-substituted benzene ring of the analyte, which allows for effective retention via hydrophobic interactions. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an acidic aqueous buffer, is optimized to achieve a suitable retention time and peak shape. The acidic buffer, typically containing phosphoric or formic acid, is crucial for suppressing the ionization of the carboxylic acid group, leading to a more retained and symmetrical peak.[11]
Comparative Performance of Validated HPLC Methods:
The following table summarizes the typical performance characteristics of a validated RP-HPLC method for the analysis of this compound and similar benzoic acid derivatives.
| Parameter | Method 1 (Acetonitrile/Phosphate Buffer) | Method 2 (Methanol/Acetate Buffer) |
| Column | C18 (e.g., Gemini-C18, 50 mm x 4.6 mm, 5 µm)[12] | C18 (e.g., 150 mm x 4 mm, 5 µm)[13] |
| Mobile Phase | Acetonitrile: 0.05 M Phosphate Buffer (pH 3.0) (50:50, v/v)[13] | Methanol: 0.05 M Ammonium Acetate (pH 4.4) (40:60, v/v)[12] |
| Flow Rate | 1.0 mL/min[12][13] | 1.0 mL/min[12][13] |
| Detection | UV at 230 nm[14][15][16] | UV at 234 nm[12] |
| Linearity (r²) | > 0.999[12][15] | > 0.999[12] |
| Accuracy (% Recovery) | 98-102%[15][17] | 96-103%[12] |
| Precision (%RSD) | < 2%[15][17] | < 2%[12][17] |
| LOD | ~0.4 µg/mL[12][17] | ~0.5 µg/mL[12] |
| LOQ | ~1.2 µg/mL[12][17] | ~1.5 µg/mL[12] |
Experimental Protocol: HPLC Analysis
Caption: Experimental workflow for the HPLC analysis of this compound.
1. Preparation of Solutions:
-
Mobile Phase: Prepare a 50:50 (v/v) mixture of acetonitrile and 0.05 M phosphate buffer (pH adjusted to 3.0 with phosphoric acid). Filter through a 0.45 µm membrane filter and degas.[13]
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples (e.g., 1-50 µg/mL).[12]
-
Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[12][18]
2. Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[13]
-
Column Temperature: 30 °C.[13]
-
Injection Volume: 10 µL.
3. System Suitability:
-
Inject the standard solution multiple times to ensure the system is equilibrated and meets predefined criteria for peak area, retention time, tailing factor, and theoretical plates.
4. Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Inject the sample solutions and determine the concentration of this compound from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Volatile and Semi-Volatile Compounds
Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds.[19][20] However, carboxylic acids like this compound are generally not suitable for direct GC analysis due to their low volatility and tendency to adsorb onto the chromatographic column.[1] Therefore, a derivatization step is necessary to convert the carboxylic acid into a more volatile and thermally stable derivative.[1][2][3][4][5]
The "Why" Behind Derivatization:
The most common derivatization methods for carboxylic acids are silylation and alkylation (esterification).[1][2][3][4][5]
-
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group. This reduces the polarity and increases the volatility of the analyte.[5]
-
Alkylation (Esterification): This involves converting the carboxylic acid into an ester, typically a methyl ester, using reagents like diazomethane or by reacting with an alcohol in the presence of an acid catalyst.[1][2][3] The resulting ester is significantly more volatile than the parent acid.
Mass spectrometry (MS) detection provides high selectivity and sensitivity, allowing for confident identification and quantification of the analyte.[19][21]
Comparative Performance of GC-MS Methods:
| Parameter | Silylation with BSTFA | Esterification (Methyl Ester) |
| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)[5] | Diazomethane or Methanol/H+[1][2][3] |
| Reaction Conditions | Heating at 60-80°C for 15-30 min[5] | Room temperature (Diazomethane) or Reflux (Methanol/H+)[2][3] |
| GC Column | Non-polar (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | Non-polar (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium[20] | Helium[20] |
| Detection | Mass Spectrometry (Scan or SIM mode)[19][21] | Mass Spectrometry (Scan or SIM mode)[19][21] |
| Linearity (r²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 95-105% | 95-105% |
| Precision (%RSD) | < 5% | < 5% |
| LOD | Low ng/mL range | Low ng/mL range |
| LOQ | ng/mL range | ng/mL range |
Experimental Protocol: GC-MS Analysis (Silylation)
Caption: Experimental workflow for the GC-MS analysis of this compound.
1. Sample Preparation and Derivatization:
-
Accurately weigh a known amount of the sample into a reaction vial.
-
Add a suitable solvent (e.g., pyridine or dimethylformamide) to dissolve the sample.[5]
-
Add an excess of the silylating reagent (e.g., BSTFA with 1% TMCS).[5]
-
Seal the vial and heat at 60-80°C for 15-30 minutes to complete the derivatization.[5]
-
Cool the vial to room temperature before injection.
2. GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[20]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
3. Analysis:
-
Prepare a calibration curve using derivatized standards.
-
Inject the derivatized sample and identify the TMS derivative of this compound based on its retention time and mass spectrum.
-
Quantify the analyte using the calibration curve.
Spectroscopic Methods: For Qualitative and Quantitative Screening
Spectroscopic techniques, particularly UV-Visible and FT-IR spectroscopy, can be valuable tools for the analysis of this compound, primarily for qualitative identification and as a quantitative screening method.
UV-Visible Spectroscopy:
This technique is based on the absorption of ultraviolet or visible light by the analyte.[22][23] The aromatic ring and carboxylic acid group in this compound are chromophores that absorb UV radiation, typically around 230-240 nm.[16] While simple and rapid, UV-Vis spectroscopy is less specific than chromatographic methods and is susceptible to interference from other UV-absorbing compounds in the sample matrix.[22][23]
Fourier-Transform Infrared (FT-IR) Spectroscopy:
FT-IR spectroscopy is an excellent technique for the qualitative identification of this compound by providing a unique "fingerprint" of its molecular vibrations.[24][25] Key characteristic absorption bands include the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and bands associated with the substituted aromatic ring. While primarily a qualitative tool, FT-IR can be used for quantitative analysis with proper calibration.
Comparative Overview of Spectroscopic Methods:
| Parameter | UV-Visible Spectroscopy | FT-IR Spectroscopy |
| Principle | Absorption of UV-Vis radiation by chromophores[22][23] | Absorption of infrared radiation causing molecular vibrations[24][25] |
| Primary Use | Quantitative screening, determination of λmax[16][22] | Qualitative identification, functional group analysis[24][25] |
| Sample Preparation | Dissolution in a suitable UV-transparent solvent (e.g., methanol, acetonitrile) | KBr pellet, Nujol mull, or ATR[24] |
| Specificity | Moderate; prone to interference[22][23] | High; provides a unique molecular fingerprint |
| Sensitivity | Good (µg/mL range)[16] | Lower than chromatographic methods |
Conclusion
The selection of an appropriate analytical method for this compound depends on the specific requirements of the analysis. For routine quality control and quantitative analysis in complex matrices, a validated RP-HPLC method is often the preferred choice due to its robustness, precision, and accuracy. GC-MS, following a suitable derivatization step, offers excellent sensitivity and selectivity, making it ideal for trace-level analysis and confirmatory identification. Spectroscopic methods like UV-Visible and FT-IR serve as rapid and valuable tools for screening and qualitative identification.
Ultimately, a thorough validation of the chosen method in accordance with regulatory guidelines is essential to ensure the generation of reliable and defensible analytical data, which is the cornerstone of quality in the pharmaceutical industry.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. weber.hu [weber.hu]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. biomedres.us [biomedres.us]
- 11. Separation of Benzoic acid, 3,5-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. thaiscience.info [thaiscience.info]
- 13. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 14. irejournals.com [irejournals.com]
- 15. longdom.org [longdom.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. jmchemsci.com [jmchemsci.com]
- 20. Extending the range of compounds amenable for gas chromatography-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. iajps.com [iajps.com]
- 23. Chemometrics-Assisted UV-Vis Spectrophotometry for Quality Control of Pharmaceuticals: A Review | Nurani | Indonesian Journal of Chemistry [journal.ugm.ac.id]
- 24. benchchem.com [benchchem.com]
- 25. spectrabase.com [spectrabase.com]
comparing the effects of different catalysts on 4-Chloro-3,5-dimethylbenzoic acid synthesis
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of substituted benzoic acids is a cornerstone of molecular design and manufacturing. 4-Chloro-3,5-dimethylbenzoic acid, a key building block in various pharmaceutical and agrochemical applications, presents a unique synthetic challenge due to its specific substitution pattern. This guide provides an in-depth comparison of different catalytic strategies for its synthesis, offering insights into the underlying mechanisms, practical experimental considerations, and a comparative analysis of their performance based on experimental data.
Introduction: The Synthetic Landscape
The synthesis of this compound necessitates the precise introduction of a carboxylic acid group onto a 1-chloro-3,5-dimethylbenzene scaffold. The electronic and steric effects of the existing chloro and methyl substituents significantly influence the reactivity of the aromatic ring, making the choice of catalytic system paramount to achieving high yield and selectivity. This guide will explore and compare two primary catalytic pathways: a classical two-step approach involving Friedel-Crafts acylation followed by oxidation, and a more modern, direct carboxylation approach. A direct oxidation of a toluene precursor will also be considered as a viable, albeit distinct, synthetic route.
Pathway 1: The Two-Step Approach - Friedel-Crafts Acylation and Subsequent Oxidation
This well-established pathway involves the introduction of an acetyl group onto the 1-chloro-3,5-dimethylbenzene ring via a Friedel-Crafts acylation, followed by the oxidation of the resulting acetophenone to the desired carboxylic acid.
Part A: Friedel-Crafts Acylation - The Choice of a Lewis Acid Catalyst
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[1][2][3] The choice of the Lewis acid catalyst is critical and directly impacts the reaction's efficiency and the potential for side reactions.
Mechanism of Friedel-Crafts Acylation:
The reaction is initiated by the activation of an acylating agent (typically acetyl chloride) by a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion.[1] This electrophile is then attacked by the electron-rich aromatic ring of 1-chloro-3,5-dimethylbenzene, leading to the formation of a sigma complex, which subsequently rearomatizes to yield 4-Chloro-3,5-dimethylacetophenone.
References
A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-3,5-dimethylbenzoic Acid Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs derived from 4-Chloro-3,5-dimethylbenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental findings to illuminate how structural modifications influence biological activity. We will explore various analogs, their therapeutic potentials, and the experimental methodologies used for their evaluation.
Introduction: The this compound Scaffold
This compound serves as a versatile scaffold in medicinal chemistry. Its structure, characterized by a benzoic acid core with a chlorine atom at the 4-position and two methyl groups at the 3 and 5-positions, offers multiple points for chemical modification. These modifications can significantly alter the molecule's physicochemical properties and its interaction with biological targets, leading to a wide range of pharmacological activities. The presence of the electron-withdrawing chlorine atom and the lipophilic methyl groups are key determinants of the parent molecule's baseline characteristics, influencing factors such as acidity, electrophilicity, and binding affinity.[1]
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is intricately linked to their chemical structure. This section dissects the impact of various substitutions and modifications on their therapeutic effects, drawing from a range of studies.
The substitution pattern on the benzoic acid ring is a critical determinant of biological activity. The interplay of electronic and steric effects governs the interaction of these analogs with their molecular targets.
-
Role of the Chloro Group: The chlorine atom at the 4-position is a key feature. Its electron-withdrawing nature can enhance the electrophilicity of the aromatic ring and influence the acidity of the carboxylic acid group. In a comparative study of 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid and its analog lacking the chloro substituent, it was noted that the absence of chlorine may decrease binding affinity to certain targets.[1] This suggests that the chloro group is crucial for specific molecular interactions.
-
Influence of Methyl Groups: The two methyl groups at the 3 and 5-positions contribute to the lipophilicity of the molecule. This can enhance membrane permeability and hydrophobic interactions with the target protein. The steric bulk of these groups also plays a role in defining the orientation of the molecule within a binding pocket.
The carboxylic acid moiety is a primary site for modification, often leading to the formation of esters, amides, and other derivatives with altered pharmacological profiles.
-
Esterification: The conversion of the carboxylic acid to an ester can significantly impact a compound's activity. For instance, ethyl benzoate derivatives have shown enhanced trypanocidal activity compared to their carboxylic acid precursors.[2] This increase in activity is attributed to the introduction of a hydrophobic ethyl group.[2]
-
Amide and Hydrazide Formation: The carboxylic acid group can be converted to hydrazides, which can then be used to form heterocyclic structures like oxadiazoles.[1] These modifications can lead to compounds with potent anticancer activities.[3][4] For example, a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues have been synthesized and evaluated for their anticancer properties.[3][4]
The incorporation of heterocyclic rings is a common strategy to enhance the biological activity and target specificity of benzoic acid derivatives.
-
Pyrrole Derivatives: Analogs featuring a substituted pyrrole ring, such as 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, have been investigated as GPR35 agonists and have shown potential anticancer and neuroprotective properties.[1] The pyrrole ring and the chloro group are believed to be crucial for binding to molecular targets.[1]
-
Oxadiazole Derivatives: The introduction of a 1,3,4-oxadiazole ring has been shown to yield compounds with significant anticancer and antibacterial activities.[3][4] For example, 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol demonstrated notable anticancer activity against several cancer cell lines.[3][4]
Comparative Biological Activity Data
The following tables summarize the biological activities of various analogs of this compound, providing a quantitative comparison of their efficacy.
Table 1: Anticancer Activity of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues [3][4]
| Compound ID | Aryl Substituent | Cancer Cell Line | Percent Growth Inhibition (PGI) at 10 µM |
| 6h | 3,4,5-trimethoxyphenyl | SNB-19 | 65.12 |
| 6h | 3,4,5-trimethoxyphenyl | NCI-H460 | 55.61 |
| 6h | 3,4,5-trimethoxyphenyl | SNB-75 | 54.68 |
Table 2: Antimicrobial Activity of Benzoic Acid Derivatives [5]
| Compound ID | Microbial Strain | Zone of Inhibition (mm) | Minimum Biofilm Eradication Concentration (MBEC) (µg/mL) |
| 3 | Enterococcus faecium E5 | 15 | 125 |
| 4 | Enterococcus faecium E5 | 10 | 125 |
| 4 | Staphylococcus aureus ATCC 6538 | 8 | 125 |
| 4 | Bacillus subtilis ATCC 6683 | 9 | - |
| 6a | Candida albicans 393 | 8 | 125 |
Experimental Protocols
The evaluation of the biological activity of this compound analogs involves a variety of standardized experimental protocols. Below are detailed methodologies for key assays.
This protocol measures the inhibition of AChE, an enzyme implicated in neurodegenerative diseases.[6]
Materials:
-
96-well microplate
-
Microplate reader
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (dissolved in a suitable solvent like DMSO)
-
Positive control (e.g., Eserine)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound, AChE, ATCI, and DTNB in phosphate buffer.
-
Assay Setup (per well):
-
Add 140 µL of 0.1 M phosphate buffer (pH 8.0).
-
Add 10 µL of the test compound solution at various concentrations.
-
Include wells for a negative control (solvent only) and a positive control.
-
Add 10 µL of AChE solution (e.g., 1 U/mL).
-
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C.[6]
-
Reaction Initiation:
-
Add 10 µL of 10 mM DTNB to each well.
-
Initiate the enzymatic reaction by adding 10 µL of 14 mM ATCI.
-
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Record readings kinetically every 60 seconds for 10 minutes.[6]
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Calculate the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.[6]
-
Causality Behind Experimental Choices: The use of DTNB is crucial as it reacts with the product of the enzymatic reaction (thiocholine) to produce a colored compound, allowing for spectrophotometric measurement of enzyme activity. The pre-incubation step ensures that the inhibitor has sufficient time to bind to the enzyme before the substrate is introduced.
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Materials:
-
96-well microplates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compound
-
Positive control (standard antibiotic)
-
Negative control (broth only)
-
Incubator
Procedure:
-
Preparation: Prepare a two-fold serial dilution of the test compound in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microbial strain to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Measurement: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Self-Validating System: The inclusion of positive and negative controls is essential for validating the assay. The positive control ensures that the antimicrobial agent is effective, while the negative control confirms the sterility of the medium and the viability of the microorganisms.
Visualization of Key Concepts
The following diagrams illustrate key concepts related to the structure-activity relationship and experimental workflows.
Caption: Logical relationship of the core scaffold to its analogs and biological activity.
Caption: A typical experimental workflow for SAR studies.
Conclusion
The this compound scaffold presents a rich platform for the development of novel therapeutic agents. The structure-activity relationship studies of its analogs reveal that modifications to the carboxylic acid group, substitutions on the aromatic ring, and the introduction of heterocyclic moieties can lead to compounds with potent and selective biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The experimental protocols detailed in this guide provide a robust framework for the continued exploration and optimization of these promising compounds.
References
- 1. 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | 26165-62-8 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-3,5-dimethylbenzoic Acid
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a comprehensive, technically grounded protocol for the safe disposal of 4-Chloro-3,5-dimethylbenzoic acid, a halogenated aromatic carboxylic acid. The procedures outlined here are designed to ensure compliance with regulatory standards and to protect both laboratory personnel and the environment.
Hazard Profile and Immediate Safety Precautions
Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. This compound, while not acutely toxic, presents several hazards that necessitate careful management.[1][2] It is classified as harmful if swallowed, and it is a known skin and eye irritant.[1][2][3] Furthermore, as a solid powder, it poses a risk of respiratory irritation if dust is generated and inhaled.[1][4]
Expert Insight: The primary hazards are associated with direct contact. The chlorinated nature of the molecule and its acidic functional group contribute to its irritant properties. All handling and disposal procedures should be designed to minimize direct contact and aerosolization.
Table 1: Chemical and Hazard Profile of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₂ | [5] |
| Molecular Weight | 184.62 g/mol | [5] |
| CAS Number | 54958-75-7 | N/A |
| Appearance | White to off-white crystalline powder | [4][6] |
| GHS Hazard Class | Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2A); Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) (Category 3) | [1] |
Mandatory Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, the following PPE is required:
-
Eye/Face Protection: Wear chemical safety goggles or safety glasses with side-shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][3][7][8] This is crucial to prevent eye irritation from dust particles.
-
Skin Protection: Wear nitrile or other chemically resistant gloves.[3][9] A lab coat or other protective clothing is mandatory to prevent skin contact.[1][7] Contaminated clothing should be removed and laundered before reuse.[1][6]
-
Respiratory Protection: When handling quantities that may generate dust, a NIOSH/MSHA-approved respirator (such as an N95 dust mask) is required.[1][10] All handling of the solid should ideally occur in a well-ventilated area or a chemical fume hood.[1][6][9]
Waste Characterization and Segregation: A Critical First Step
Proper disposal begins with correct waste characterization. This compound is a halogenated organic compound . This classification is critical because such compounds are subject to specific regulations under the Resource Conservation and Recovery Act (RCRA) in the United States.[11][12] The presence of a carbon-halogen bond means this waste cannot be disposed of in standard non-halogenated solvent streams and is subject to land disposal restrictions.[12][13][14]
Trustworthiness through Protocol: Incorrectly mixing halogenated waste with non-halogenated waste can render the entire container a "halogenated waste," significantly increasing disposal costs and regulatory complexity. The following segregation protocol is a self-validating system to prevent this common and costly error.
Protocol for Waste Segregation
-
Designate a Specific Waste Container: Use a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Solids." The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
-
Labeling: Immediately label the container with a hazardous waste tag. Fill in all required information:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound"
-
Associated Hazards: "Irritant," "Harmful if Swallowed"
-
Accumulation Start Date
-
-
Do Not Mix: Never mix this compound waste with other waste streams. This includes:
-
Non-halogenated organic solvents or solids
-
Aqueous wastes (acids, bases)[13]
-
Sharps or broken glass
-
-
Log All Additions: Maintain a log sheet on or near the container to record the quantity of waste added and the date. This ensures an accurate inventory for your institution's Environmental Health & Safety (EHS) office and the disposal vendor.
Standard Disposal Protocol for Bulk Waste and Contaminated Materials
This protocol covers the disposal of unused product, reaction residues, and materials contaminated with this compound (e.g., weigh boats, contaminated paper towels, gloves).
-
Containment: Place the chemical waste directly into the designated and pre-labeled "Halogenated Organic Solids" container.
-
Packaging Contaminated Items: Place grossly contaminated disposable items (gloves, weigh paper, etc.) in the same container.
-
Secure the Container: Keep the waste container tightly closed when not in use.[1][6][7] This prevents the release of dust and vapors and protects the contents from reacting with atmospheric moisture or other substances.
-
Storage: Store the waste container in a designated satellite accumulation area that is in a well-ventilated location, away from incompatible materials like strong bases or oxidizing agents.[6][7]
-
Arrange for Disposal: Once the container is full or the accumulation time limit set by your institution is reached, contact your EHS office to arrange for pickup by a licensed hazardous waste disposal contractor. All final disposal must occur at an approved waste disposal plant, which will typically use high-temperature incineration for halogenated organic compounds.[1][6][11]
Spill Management and Decontamination
Accidental spills require a swift and systematic response to mitigate exposure and environmental release.
Protocol for Small Spill Cleanup
-
Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.[3][9] Ensure you are wearing the full, appropriate PPE as described in Section 1.
-
Containment: Prevent the spread of the solid powder. Avoid any actions that could cause the dust to become airborne.
-
Cleanup:
-
Gently cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).
-
Carefully sweep or scoop up the material and place it into a suitable, sealable container for disposal.[1][6][9] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.
-
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., soapy water, followed by a water rinse), if appropriate for the surface. All cleaning materials (wipes, absorbent pads, etc.) are now considered hazardous waste.
-
Disposal: Place all contaminated cleanup materials and soiled PPE into the designated "Halogenated Organic Solids" waste container for disposal according to the protocol in Section 3.
The Disposal Pathway: A Logical Workflow
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for handling and disposing of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. 2-Chloro-4,5-dimethylbenzoic acid | C9H9ClO2 | CID 349710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. bucknell.edu [bucknell.edu]
- 14. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
